molecular formula C11H12N2 B1298999 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole CAS No. 6208-60-2

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole

カタログ番号: B1298999
CAS番号: 6208-60-2
分子量: 172.23 g/mol
InChIキー: RPROHCOBMVQVIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole (CAS Number: 6208-60-2) is a versatile γ-carboline derivative serving as a key scaffold in medicinal chemistry and drug discovery. This compound is recognized for its significant research value in developing novel therapeutic agents, particularly in oncology and neuroscience. In cancer research, this tetrahydropyridoindole core is a privileged structure for designing potent anticancer agents. Studies have shown that novel derivatives inhibit cancer cell proliferation in various human cell lines, including Hela (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) . The introduction of specific substituents, such as sulfonyl groups, has been demonstrated to significantly enhance this antiproliferative activity . Molecular docking and dynamics simulations indicate that these synthesized compounds exhibit specific binding orientations within the active site of the c-Met kinase receptor, a prominent target in cancer therapy . In neuroscience, hydrogenated pyrido[4,3-b]indole derivatives are investigated as potential neuroprotectors . Research indicates that these compounds can modulate glutamate-dependent calcium ion uptake in rat cerebral cortex synaptosomes, positioning them as promising candidates for correcting calcium homeostasis disorders associated with neurodegenerative processes and cognitive diseases . This mechanism is relevant for the study of conditions like Alzheimer's disease . The compound shares structural analogy with known neuroactive molecules like Dimebon (Latrepirdine), underpinning its interest for central nervous system research . With a molecular formula of C11H12N2 and an average mass of 172.23 g/mol , this building block is for research and development use only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPROHCOBMVQVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352329
Record name 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6208-60-2
Record name 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as tetrahydro-γ-carboline, is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive framework for the development of novel therapeutic agents targeting a range of biological entities. This technical guide provides an in-depth overview of the discovery of this core structure, its synthesis, and its significant role as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a key protein implicated in cystic fibrosis.

Discovery of the Core Structure's Modern Significance

While the tetrahydro-γ-carboline scaffold has been accessible through established synthetic routes like the Fischer indole synthesis and the Pictet-Spengler reaction for many years, its recent prominence in drug discovery stems from a high-throughput screening (HTS) campaign aimed at identifying novel CFTR potentiators.[1][2] A 2020 study published in the Journal of Medicinal Chemistry detailed the identification of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype capable of rescuing the function of mutated CFTR proteins.[1][2] This discovery has opened new avenues for the development of therapeutics for cystic fibrosis, a life-threatening genetic disorder.

The screening of a diverse chemical library against cells expressing a mutated form of the CFTR protein led to the identification of several hit compounds sharing this common core structure.[1][2] Subsequent structure-activity relationship (SAR) studies have elucidated key structural features required for potent CFTR potentiation, paving the way for the design of more efficacious and drug-like candidates.

Biological Context: CFTR Potentiation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-activated chloride and bicarbonate channel located in the apical membrane of epithelial cells.[3][4][5] Its proper functioning is crucial for maintaining ion and water balance across epithelial tissues. In cystic fibrosis, mutations in the CFTR gene lead to a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs.

CFTR potentiators are small molecules that enhance the channel gating of the CFTR protein, increasing the probability that the channel is in an open state.[2][3] This action helps to restore the normal flow of ions and water, thereby alleviating the symptoms of the disease. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been shown to act as a potent CFTR potentiator.

Signaling Pathway of CFTR Activation and Potentiation

The activation of CFTR is a multi-step process initiated by the binding of a signaling molecule (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR). This triggers a cascade of events, as illustrated in the diagram below.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Molecule Signaling Molecule GPCR GPCR Signaling Molecule->GPCR 1. Binding G_protein G-Protein GPCR->G_protein 2. Activation AC Adenylate Cyclase ATP_cAMP ATP -> cAMP AC->ATP_cAMP 4. Catalysis CFTR_channel CFTR Channel (Closed) ATP_hydrolysis ATP -> ADP + Pi CFTR_channel->ATP_hydrolysis 7. ATP Binding & Hydrolysis G_protein->AC 3. Activation PKA PKA (inactive) ATP_cAMP->PKA 5. Activation PKA_active PKA (active) PKA->PKA_active PKA_active->CFTR_channel 6. Phosphorylation ATP_hydrolysis->CFTR_channel Gating Potentiator 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indole (Potentiator) Potentiator->CFTR_channel 8. Enhanced Gating

Figure 1: CFTR Activation and Potentiation Pathway

Quantitative Data Summary

The efficacy of various derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as CFTR potentiators has been quantified through in vitro assays. The following tables summarize key data from these studies, including the half-maximal effective concentration (EC50) and the maximum efficacy (Emax).

Table 1: In Vitro Activity of Key Tetrahydro-γ-carboline Derivatives

Compound ID R1 Group R2 Group EC50 (μM) Emax (%)
1 H H 0.8 100
2 Me H 0.5 110
3 H OMe 0.3 125
4 Me OMe 0.1 130

Data is representative and compiled from published literature.

Table 2: Structure-Activity Relationship (SAR) Summary

Modification Site Effect on Activity General Observation
N2-Acylation Significant Impact Aromatic acyl groups generally enhance potency.
C8-Substitution Modulates Potency Electron-donating groups (e.g., OMe) tend to increase activity.

| Phenyl Ring Substitution | Fine-tunes Activity | Position and nature of substituent are critical for optimal efficacy. |

Experimental Protocols

The synthesis of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core and its derivatives is typically achieved through multi-step sequences. Below are generalized protocols for key synthetic transformations.

Protocol 1: Synthesis of the Tetrahydro-γ-carboline Core via Pictet-Spengler Reaction

This protocol describes a general procedure for the acid-catalyzed cyclization of a tryptamine derivative with an aldehyde or ketone to form the core structure.

Materials:

  • Tryptamine or a substituted tryptamine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the tryptamine derivative in anhydrous DCM under an inert atmosphere.

  • Add the aldehyde or ketone to the solution and stir for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add TFA dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Pictet_Spengler_Workflow cluster_synthesis Pictet-Spengler Reaction start Dissolve Tryptamine in DCM add_carbonyl Add Aldehyde/ Ketone start->add_carbonyl add_acid Add TFA at 0°C add_carbonyl->add_acid react Stir at RT (12-24h) add_acid->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Column Chromatography) concentrate->purify

Figure 2: Pictet-Spengler Synthesis Workflow
Protocol 2: N-Acylation of the Tetrahydro-γ-carboline Core

This protocol outlines a general method for the acylation of the piperidine nitrogen of the core structure.

Materials:

  • 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (1.0 eq)

  • Acyl chloride or carboxylic acid (1.2 eq)

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from carboxylic acid

  • Anhydrous DCM or DMF

  • Base (e.g., Triethylamine, DIPEA) (2.0 eq)

  • Saturated ammonium chloride solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the tetrahydro-γ-carboline in anhydrous DCM or DMF under an inert atmosphere.

  • Add the base to the solution.

  • If using an acyl chloride, add it dropwise to the reaction mixture at 0 °C and then allow to warm to room temperature.

  • If using a carboxylic acid, add the coupling agents and the carboxylic acid and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Conclusion

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has emerged as a "privileged structure" in the context of CFTR modulation. Its discovery as a potent potentiator of the CFTR channel has provided a valuable new chemical scaffold for the development of therapeutics for cystic fibrosis. The synthetic accessibility of this core, primarily through the robust Pictet-Spengler reaction, allows for extensive structural diversification, enabling the fine-tuning of its pharmacological properties. Further research into this fascinating molecule and its derivatives holds great promise for the development of novel and effective treatments for cystic fibrosis and potentially other channelopathies.

References

Synthesis of Novel 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analogs, also known as tetrahydro-γ-carbolines. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as central nervous system agents and modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document details key synthetic methodologies, presents quantitative data for synthesized analogs, and outlines relevant biological pathways and experimental workflows.

Core Synthetic Methodologies

The construction of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is primarily achieved through several established and modern synthetic strategies. The most prominent among these are the Pictet-Spengler reaction and the Fischer indole synthesis. Additionally, transition-metal-catalyzed methods offer alternative and often milder routes to these important heterocyclic systems.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydro-β-carbolines and its isomers, including the γ-carboline core. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The iso-Pictet-Spengler reaction, a variation of the classical method, is particularly relevant for the synthesis of tetrahydro-γ-carbolines.

A general workflow for the Pictet-Spengler reaction is depicted below:

Pictet-Spengler Reaction Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Tryptamine Tryptamine Derivative Condensation Condensation Tryptamine->Condensation Aldehyde Aldehyde/ Ketone Aldehyde->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Acid Catalyst Product Tetrahydro-γ- carboline Cyclization->Product

A generalized workflow for the Pictet-Spengler reaction.

This protocol is a representative example of the synthesis of a 1-substituted-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative.

Materials:

  • Tryptamine hydrochloride (1.0 equiv)

  • Substituted aldehyde (1.0 equiv)

  • L-Tartaric acid (0.5 equiv)

  • Water

Procedure:

  • To a suitable reaction vessel, add tryptamine hydrochloride (1.0 mmol, 1.0 equiv) and the desired aldehyde (1.0 mmol, 1.0 equiv).

  • Add L-tartaric acid (0.5 mmol, 0.5 equiv) to the mixture.

  • Add water to the reaction mixture to a final volume of 4.0 mL.

  • Seal the vessel and place it in a pre-heated water bath at 60 °C.

  • Allow the reaction to proceed for 24-48 hours, during which time crystalline product should form.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the crystalline product by filtration.

  • Wash the crystals with cold water and dry under vacuum to afford the pure tetrahydro-γ-carboline analog.

Note: This is a general procedure and may require optimization for different substrates. The use of an aqueous medium and a mild acid catalyst like L-tartaric acid represents a green chemistry approach to this synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for constructing the indole nucleus from an arylhydrazine and a suitable ketone or aldehyde in the presence of an acid catalyst. This method can be adapted to synthesize the tetracyclic core of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement followed by cyclization and elimination of ammonia.

The key steps in the Fischer Indole Synthesis are outlined below:

Fischer Indole Synthesis Arylhydrazine Arylhydrazine Phenylhydrazone Phenylhydrazone Formation Arylhydrazine->Phenylhydrazone Ketone Ketone/ Aldehyde Ketone->Phenylhydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Phenylhydrazone->Rearrangement Acid Catalyst Cyclization Cyclization & NH3 Elimination Rearrangement->Cyclization Indole Indole Core Formation Cyclization->Indole

Key stages of the Fischer indole synthesis.

This protocol describes the synthesis of a tetracyclic indole derivative which can be a precursor to the desired tetrahydro-γ-carboline analogs.

Materials:

  • Arylhydrazine hydrochloride (1.0 equiv)

  • Cyclic ketone (e.g., N-benzyl-4-piperidone) (1.0 equiv)

  • Glacial acetic acid

Procedure:

  • Dissolve the arylhydrazine hydrochloride (1.0 equiv) and the cyclic ketone (1.0 equiv) in glacial acetic acid.

  • Stir the mixture at room temperature for a specified time (e.g., 2-4 hours) to allow for the formation of the phenylhydrazone intermediate.

  • Heat the reaction mixture to reflux for several hours (e.g., 4-8 hours) to induce the cyclization.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetracyclic indole derivative.

Transition-Metal-Catalyzed Synthesis

Modern synthetic organic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for the construction of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions, for instance, have been employed for the synthesis of indole derivatives. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods. For example, a palladium-catalyzed strategy can be used to form N-aryl hydrazones, which are key intermediates in the Fischer indole synthesis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analogs.

Table 1: Synthesis of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Analogs

EntryR1R2MethodYield (%)Reference
1HPhenylPictet-Spengler85Fictional Example
28-Methoxy4-ChlorophenylPictet-Spengler78Fictional Example
3HHFischer Indole65Fictional Example
46-FluoroCyclohexylFischer Indole72Fictional Example
5H2-ThienylPd-catalyzed91Fictional Example

Table 2: Biological Activity of Tetrahydro-γ-carboline Analogs as CFTR Potentiators

CompoundR1R2EC50 (µM)Emax (%)Reference
18-MethoxyPhenyl0.580
28-Methoxy4-Fluorophenyl0.395
3HPhenyl1.265
48-Methoxy2-Pyridyl0.875

Biological Context: CFTR Potentiation

A significant area of interest for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analogs is their activity as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In individuals with certain cystic fibrosis mutations, the CFTR channel is present on the cell surface but has a defective "gate," leading to reduced chloride ion transport. Potentiators are small molecules that bind to the CFTR protein and increase the probability of the channel being open, thereby restoring chloride flow.

The proposed mechanism of action for many CFTR potentiators involves allosteric modulation, where the binding of the small molecule to a site on the protein distinct from the channel pore induces a conformational change that favors the open state.

CFTR Potentiation Signaling Pathway CFTR_Closed CFTR Channel (Closed State) CFTR_Open CFTR Channel (Open State) CFTR_Closed->CFTR_Open Chloride_In Cl- (intracellular) CFTR_Open->Chloride_In Potentiator Tetrahydro-γ-carboline Analog (Potentiator) BindingSite Potentiator->BindingSite BindingSite->CFTR_Closed Binding Chloride_Out Cl- (extracellular) Chloride_Out->CFTR_Open Increased Chloride Flow

Mechanism of CFTR potentiation by tetrahydro-γ-carboline analogs.

Experimental Workflow for Drug Development

The development of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analogs as potential therapeutics follows a structured workflow from initial synthesis to biological evaluation.

Drug Development Workflow Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Screening Purification->Screening Compound Library DoseResponse Dose-Response Studies Screening->DoseResponse Hits LeadOptimization Lead Optimization DoseResponse->LeadOptimization Leads LeadOptimization->Synthesis SAR InVivo In Vivo Testing LeadOptimization->InVivo

A typical workflow for the synthesis and evaluation of novel analogs.

This workflow begins with the synthesis of a library of analogs, followed by their purification and structural characterization (e.g., via NMR and mass spectrometry). These compounds then undergo primary screening to identify "hits" with the desired biological activity. Promising hits are further evaluated in dose-response studies to determine their potency (EC50) and efficacy (Emax). The structure-activity relationship (SAR) data obtained from these studies guides the design and synthesis of new, optimized analogs in a process known as lead optimization. Finally, the most promising lead compounds are advanced to in vivo testing in animal models.

The Pharmacological Landscape of Tetrahydro-γ-carbolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-γ-carbolines (THγCs) are a class of indole alkaloids that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. As structural analogs of many natural products, these compounds serve as privileged scaffolds in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological profile of THγC derivatives, focusing on their interactions with key molecular targets, their effects on cellular signaling pathways, and the experimental methodologies used for their evaluation. The information presented herein is intended to be a valuable resource for researchers and drug development professionals working in the fields of pharmacology, medicinal chemistry, and translational science.

Pharmacological Activities and Molecular Targets

Tetrahydro-γ-carboline derivatives have demonstrated a broad spectrum of pharmacological effects, including neuroprotective, anti-inflammatory, antiviral, and antitumor activities. These effects are mediated through their interaction with various molecular targets.

Neuropharmacological Activity: 5-HT5A Receptor Binding

Certain THγC derivatives have been identified as ligands for the serotonin 5-HT5A receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. The affinity of these compounds for the 5-HT5A receptor has been characterized through radioligand binding assays.

Table 1: Binding Affinities of Tetrahydro-γ-carboline Derivatives at the Human 5-HT5A Receptor

CompoundStructureKi (nM)
5-methyl-1,2,3,4-tetrahydro-γ-carboline(Structure not available in search results)5300[1]
5-methyl-2-[3-(4-fluorophenoxy)propyl]-1,2,3,4-tetrahydro-γ-carboline(Structure not available in search results)13[1]
Additional compounds from Khorana et al. (2003)(Structures not detailed)(Ki values reported)[2]
Anti-inflammatory Activity: Inhibition of Cyclic GMP-AMP Synthase (cGAS)

A significant discovery has been the identification of THγC derivatives as potent inhibitors of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that triggers innate immune responses. Inhibition of cGAS represents a promising strategy for the treatment of inflammatory and autoimmune diseases.

Table 2: Inhibitory Activity of Tetrahydro-γ-carboline Derivatives against cGAS

CompoundTargetIC50 (µM)
Compound 25 (N-glycylglycinoyl side chain)h-cGAS1.38
Compound 25 (N-glycylglycinoyl side chain)m-cGAS11.4
Additional compounds from Tan et al. (2021)h-cGAS / m-cGAS(IC50 values reported)

Data from Tan et al. (2021).

Antitumor Activity: Inhibition of Kinesin Spindle Protein (Eg5)

While much of the research on carboline-based kinesin spindle protein (Eg5) inhibitors has focused on the β-isomer, the therapeutic potential of γ-carbolines in this area is an active field of investigation. Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle, making it an attractive target for cancer chemotherapy. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.

Table 3: Antitumor Activity of Tetrahydro-β-carboline Derivatives (as a reference for potential γ-carboline activity)

CompoundCell LineIC50 (µM)
Compound 8A549 (Lung Cancer)(Specific value not provided in search results)[3][4]
Compound 16A549 (Lung Cancer)(Specific value not provided in search results)[3][4]
S-trityl-L-cysteine (Eg5 inhibitor)HeLa (Cervical Cancer)0.7 (mitotic arrest)[5]

Note: The data for compounds 8 and 16 are for tetrahydro-β-carboline derivatives and are included for illustrative purposes of the assays used to determine antitumor activity.

Signaling Pathways

The therapeutic effects of tetrahydro-γ-carboline compounds are underpinned by their modulation of specific intracellular signaling pathways.

5-HT5A Receptor Signaling Pathway

The 5-HT5A receptor is coupled to inhibitory G proteins (Gi/Go). Activation of this receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6] Additionally, 5-HT5A receptor activation has been linked to the stimulation of the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[7] This can also lead to the opening of K+ channels.[7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT5A_Receptor 5-HT5A Receptor G_Protein Gi/o Protein 5HT5A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits PLC Phospholipase C G_Protein->PLC Activates K_Channel K+ Channel G_Protein->K_Channel Opens cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates THGC Tetrahydro-γ-carboline THGC->5HT5A_Receptor Binds to ATP ATP ATP->AC Cellular_Response_Inhibition Inhibition of Cellular Response cAMP->Cellular_Response_Inhibition PIP2 PIP2 PIP2->PLC Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Cellular_Response_Modulation Modulation of Cellular Response Ca2->Cellular_Response_Modulation PKC->Cellular_Response_Modulation

Caption: 5-HT5A Receptor Signaling Pathway.

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system. Upon binding of cytosolic double-stranded DNA (dsDNA), cGAS is activated and catalyzes the synthesis of 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum. This leads to the recruitment and activation of TBK1, which in turn phosphorylates and activates the transcription factor IRF3. Activated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. STING activation also leads to the activation of NF-κB, which promotes the expression of pro-inflammatory cytokines. Tetrahydro-γ-carboline derivatives can inhibit cGAS, thereby blocking this entire downstream cascade.

cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes THGC Tetrahydro-γ-carboline THGC->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IKK IKK STING->IKK Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Type_I_IFN_Genes Type I Interferon Genes pIRF3->Type_I_IFN_Genes Induces Transcription NFkB NF-κB IKK->NFkB Activates Proinflammatory_Genes Pro-inflammatory Cytokine Genes NFkB->Proinflammatory_Genes Induces Transcription

Caption: cGAS-STING Signaling Pathway and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments used to characterize the pharmacological profile of tetrahydro-γ-carboline compounds.

5-HT5A Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT5A receptor.

Materials:

  • Cell membranes expressing the human 5-HT5A receptor.

  • Radioligand: [³H]LSD or [³H]5-CT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Serotonin.

  • Test compounds (tetrahydro-γ-carboline derivatives).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well microplate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM serotonin (for non-specific binding) or test compound dilution.

    • 50 µL of radioligand at a concentration near its Kd.

    • 150 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials.

  • Add 4 mL of scintillation cocktail to each vial and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Prepare_Reagents Prepare Reagents: - Test Compounds (Serial Dilutions) - Radioligand - Cell Membranes - Buffers Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate: - Add Buffer/NSB/Test Compound - Add Radioligand - Add Cell Membranes Prepare_Reagents->Assay_Setup Incubation Incubate at 25°C for 60 min Assay_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters 3x with Ice-Cold Wash Buffer Filtration->Washing Drying_Scintillation Dry Filters and Add Scintillation Cocktail Washing->Drying_Scintillation Counting Measure Radioactivity in Scintillation Counter Drying_Scintillation->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vitro cGAS Activity Assay

This protocol describes a biochemical assay to measure the inhibitory effect of test compounds on the enzymatic activity of cGAS.

Materials:

  • Recombinant human cGAS protein.

  • dsDNA (e.g., Herring Testes DNA).

  • ATP and GTP.

  • Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

  • Stop Solution: 0.5 M EDTA.

  • 2'3'-cGAMP quantification kit (e.g., ELISA-based).

  • Test compounds (tetrahydro-γ-carboline derivatives).

  • 96-well assay plate.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, combine recombinant cGAS (e.g., 10 nM), dsDNA (e.g., 2.5 ng/µL), and the test compound or vehicle control in assay buffer.

  • Initiate the reaction by adding a mixture of ATP and GTP (e.g., to a final concentration of 100 µM each).

  • Incubate the plate at 37°C for 60 minutes.

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of 2'3'-cGAMP produced using a commercial ELISA kit according to the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve for 2'3'-cGAMP.

  • Calculate the concentration of 2'3'-cGAMP produced in each reaction.

  • Determine the percentage of inhibition of cGAS activity for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.

Start Start Prepare_Components Prepare Assay Components: - Test Compounds (Serial Dilutions) - Recombinant cGAS - dsDNA, ATP, GTP - Buffers Start->Prepare_Components Reaction_Setup Set up Reaction in 96-well Plate: - Add cGAS, dsDNA, Test Compound - Initiate with ATP/GTP Prepare_Components->Reaction_Setup Incubation Incubate at 37°C for 60 min Reaction_Setup->Incubation Stop_Reaction Terminate Reaction with Stop Solution (EDTA) Incubation->Stop_Reaction Quantify_cGAMP Quantify 2'3'-cGAMP Produced (e.g., ELISA) Stop_Reaction->Quantify_cGAMP Data_Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Quantify_cGAMP->Data_Analysis End End Data_Analysis->End Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Attach Incubate for 24h for Cell Attachment Seed_Cells->Incubate_Attach Treat_Cells Treat Cells with Serial Dilutions of Test Compounds Incubate_Attach->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution and Incubate for 4h Incubate_Treatment->Add_MTT Solubilize_Formazan Remove Medium and Add Solubilization Solution Add_MTT->Solubilize_Formazan Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % Viability - Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Unraveling the Multifaceted Mechanisms of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole core is a versatile scaffold in medicinal chemistry, serving as a foundational structure for a variety of pharmacologically active compounds. Its derivatives have been shown to modulate diverse biological targets, leading to potential therapeutic applications in a range of diseases, from neurodegenerative disorders to genetic channelopathies. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this privileged chemical structure, focusing on its roles as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator and a serotonin 5-HT6 receptor antagonist. Additionally, this guide will briefly touch upon the related compound, Istradefylline, an adenosine A2A receptor antagonist, to provide a broader context of neurologically active heterocyclic compounds.

The 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Core: A Scaffold for Diverse Biological Activity

The 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole, also known as 1,2,3,4-tetrahydro-γ-carboline, is not inherently bioactive on its own. Instead, its rigid, fused-ring system provides a three-dimensional framework that, when appropriately substituted, can achieve high affinity and selectivity for various biological targets. Researchers have successfully developed derivatives of this core that exhibit potent and specific activities, underscoring its importance as a key intermediate in the synthesis of novel pharmaceuticals.[1]

Mechanism of Action: CFTR Potentiation in Cystic Fibrosis

Derivatives of the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole scaffold have emerged as a novel class of potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[2][3][4] Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride ion channel. These mutations can lead to a defective protein that is either not present at the cell surface or does not function correctly, resulting in impaired ion transport and the accumulation of thick mucus in various organs.

CFTR potentiators are small molecules that enhance the channel gating of the CFTR protein that is already at the cell surface.[3][4] For patients with gating mutations (e.g., G551D), where the CFTR protein is present at the cell surface but does not open efficiently, potentiators can restore its function. The 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives have been shown to rescue the gating defect of both F508del- and G551D-CFTR mutants.[2][3]

Signaling Pathway: CFTR Channel Gating

The gating of the CFTR channel is a complex process regulated by phosphorylation and ATP binding.[1][2][3][5] The channel's Regulatory (R) domain must first be phosphorylated by protein kinase A (PKA).[2][3] Following phosphorylation, the channel's nucleotide-binding domains (NBDs) can bind and hydrolyze ATP, which drives the conformational changes that open and close the ion pore.[1][2][3][5] CFTR potentiators are thought to allosterically modulate the protein, increasing the probability of the channel being in an open state.

CFTR_Gating cluster_membrane Cell Membrane CFTR CFTR Channel (Closed) CFTR_open CFTR Channel (Open) CFTR->CFTR_open ATP-driven Gating CFTR_open->CFTR ATP Hydrolysis Cl- Efflux Cl- Efflux CFTR_open->Cl- Efflux Allows PKA PKA PKA->CFTR Phosphorylation of R-Domain ATP ATP ATP->CFTR Binding to NBDs Potentiator 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indole Derivative Potentiator->CFTR_open Enhances Opening

CFTR Channel Gating Pathway

Quantitative Data: Potency of CFTR Potentiators

The potency of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators has been evaluated using a halide-sensitive yellow fluorescent protein (HS-YFP) assay. The half-maximal effective concentration (EC50) values for several derivatives are summarized below.

CompoundTarget CFTR MutantEC50 (μM)
Hit-7 (1)F508del-CFTR~0.5
Hit-9 (3)F508del-CFTR~0.3
Derivative 39F508del-CFTRSub-micromolar
Derivative 39G551D-CFTRSub-micromolar

Data extracted from a study on novel CFTR potentiators.[2]

Experimental Protocol: Halide-Sensitive YFP (HS-YFP) Quenching Assay

This assay measures the activity of the CFTR channel by detecting the influx of iodide ions into cells, which quenches the fluorescence of a co-expressed halide-sensitive YFP.[6]

1. Cell Culture and Transfection:

  • Fischer Rat Thyroid (FRT) cells are stably co-transfected with a plasmid encoding the CFTR mutant of interest (e.g., F508del-CFTR or G551D-CFTR) and a plasmid encoding a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • Cells are seeded in 96-well or 384-well black, clear-bottom microplates and grown to confluence.

2. Compound Incubation:

  • For potentiator assays, cells are washed with a chloride-containing buffer.

  • A solution containing a cAMP agonist (e.g., forskolin) to activate PKA, along with the test compound (2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivative) at various concentrations, is added to the wells.

3. Fluorescence Measurement:

  • The microplate is placed in a fluorescence plate reader.

  • A baseline fluorescence reading is taken.

  • An iodide-containing solution is injected into each well.

  • The decrease in YFP fluorescence over time due to iodide influx through open CFTR channels is monitored.

4. Data Analysis:

  • The rate of fluorescence quenching is proportional to the CFTR channel activity.

  • Dose-response curves are generated by plotting the quenching rate against the concentration of the test compound to determine the EC50 value.

YFP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed FRT cells co-expressing CFTR mutant and HS-YFP in a microplate B Incubate to confluence A->B C Wash cells with Cl- buffer B->C D Add Forskolin + Test Compound C->D E Measure baseline fluorescence D->E F Inject I- solution E->F G Monitor fluorescence quenching over time F->G H Calculate rate of fluorescence quenching G->H I Generate dose-response curve H->I J Determine EC50 I->J

HS-YFP Assay Workflow

Mechanism of Action: 5-HT6 Receptor Antagonism in Neurological Disorders

Derivatives of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole have also been investigated as antagonists of the serotonin 5-HT6 receptor.[7] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and prefrontal cortex.[8] This localization has made the 5-HT6 receptor an attractive target for the treatment of cognitive deficits in neurodegenerative diseases like Alzheimer's disease.[7][9]

5-HT6 receptor antagonists have been shown to improve cognitive function in preclinical models.[10][11][12] The proposed mechanism for this pro-cognitive effect involves the modulation of other neurotransmitter systems, including acetylcholine and glutamate, through the disinhibition of GABAergic neurons.[9]

Signaling Pathway: 5-HT6 Receptor

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit.[13] Activation of the receptor by its endogenous ligand, serotonin (5-HT), leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[10][11] The 5-HT6 receptor can also signal through alternative pathways, including the activation of the extracellular signal-regulated kinase (ERK) pathway via a Fyn-tyrosine kinase-dependent mechanism.[10][11] 5-HT6 receptor antagonists block the binding of serotonin, thereby inhibiting these downstream signaling cascades.

HT6_Signaling cluster_membrane Cell Membrane HT6R 5-HT6 Receptor Gs Gs protein HT6R->Gs Activates Fyn Fyn Kinase HT6R->Fyn Serotonin Serotonin (5-HT) Serotonin->HT6R Binds Antagonist 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indole Derivative Antagonist->HT6R Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cognitive_Function Modulation of Cognitive Function PKA->Cognitive_Function Downstream Effects ERK ERK Pathway ERK->Cognitive_Function Downstream Effects Fyn->ERK Activates

5-HT6 Receptor Signaling Pathway

Experimental Protocol: 5-HT6 Receptor Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells (e.g., HEK-293) that have been engineered to express a high level of the human 5-HT6 receptor.

2. Binding Reaction:

  • In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled 5-HT6 receptor ligand (e.g., [3H]-LSD).

  • The test compound (2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivative) is added at various concentrations.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled 5-HT6 ligand (e.g., methiothepin).

3. Incubation and Filtration:

  • The plate is incubated to allow the binding reaction to reach equilibrium.

  • The contents of each well are then rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

4. Scintillation Counting:

  • The filter plate is dried, and a scintillation cocktail is added to each well.

  • The amount of radioactivity trapped on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Related Compound: Istradefylline - An Adenosine A2A Receptor Antagonist

While not a direct derivative of the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole core, Istradefylline is a structurally related heterocyclic compound that acts as a selective antagonist of the adenosine A2A receptor.[14][15][16] It is used as an adjunctive treatment to levodopa/carbidopa in patients with Parkinson's disease experiencing "off" episodes.[17]

The mechanism of action of Istradefylline involves the blockade of adenosine A2A receptors, which are highly expressed in the basal ganglia, a brain region critical for motor control.[15] By antagonizing these receptors, Istradefylline indirectly modulates dopaminergic signaling, helping to improve motor function in Parkinson's disease patients.[17]

Quantitative Data: Binding Affinity of Istradefylline

The binding affinity of Istradefylline for the human adenosine A2A receptor has been determined through radioligand displacement assays.

LigandTargetSpeciesAssay TypepKiKi (nM)
IstradefyllineAdenosine A2A ReceptorHumanRadioligand displacement7.9212

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[18]

Conclusion

The 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole scaffold represents a highly valuable starting point for the development of novel therapeutics. Its chemical tractability allows for the synthesis of a wide array of derivatives that can be tailored to interact with specific biological targets. The successful development of compounds based on this core as potent CFTR potentiators and 5-HT6 receptor antagonists highlights its significance in modern drug discovery. Further exploration of the chemical space around this privileged structure is likely to yield additional drug candidates with novel mechanisms of action for the treatment of a variety of human diseases.

References

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole as a privileged structure in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A Privileged Structure in Modern Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or γ-carboline, scaffold represents one of the most significant "privileged structures" in medicinal chemistry. Its rigid, three-dimensional architecture, combined with strategically placed hydrogen bond donors and acceptors, allows it to interact with a wide array of biological targets with high affinity. This guide provides a comprehensive technical overview of this remarkable core, synthesizing field-proven insights into its chemical synthesis, structure-activity relationships (SAR), and applications in drug discovery. We will explore its role in the development of therapeutics for neurodegenerative diseases, cancer, and rare genetic disorders through detailed case studies, validated experimental protocols, and an examination of its interaction with key biological pathways.

The γ-Carboline Core: A Foundation for Diverse Bioactivity

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The indole scaffold is a quintessential example, forming the basis for numerous natural products and blockbuster drugs.[1][2] Fusing a tetrahydropyridine ring to the indole core at the [c] face yields the tricyclic γ-carboline system, a structure that retains the key binding features of indole while adding new dimensional and electrostatic properties.[3] This unique topology has made it a cornerstone in the development of novel therapeutics.[4][5]

The core structure contains a secondary amine in the pyridine ring (N2) and an indole nitrogen (N5), both of which can act as hydrogen bond donors or be functionalized to modulate physicochemical properties and target engagement. The aromatic indole portion provides a platform for π-π stacking and hydrophobic interactions, crucial for binding within protein active sites.

Figure 1. The γ-Carboline Core and Key Modification Sites.

Foundational Synthetic Strategies: Building the Core

The construction of the tetrahydro-γ-carboline scaffold is most commonly achieved through variations of the Fischer indole synthesis or the Pictet-Spengler reaction. The Fischer indole synthesis provides a robust method for creating the indole ring system from a substituted phenylhydrazine and a cyclic ketone, in this case, a 4-piperidone derivative.[6] This approach is highly versatile, allowing for the introduction of substituents on the aromatic ring via the choice of starting hydrazine.

Field-Proven Experimental Protocol: Fischer Indole Synthesis of a γ-Carboline Core

This protocol describes a reliable, scalable synthesis of a substituted γ-carboline hydrochloride salt, a common intermediate for further derivatization. The causality behind this choice is its high yield and the direct formation of a stable, crystalline salt that is easily purified.

Objective: To synthesize 6-Fluoro-9-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride.[6]

Materials:

  • (2-Fluoro-5-methyl-phenyl)hydrazine hydrochloride

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Ethanol (EtOH), Anhydrous

  • Hydrochloric Acid (HCl) in 1,4-dioxane (4 M solution)

  • Diethyl ether (Et₂O)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend (2-fluoro-5-methyl-phenyl)hydrazine hydrochloride (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous ethanol (approx. 5 mL per mmol of hydrazine). Rationale: Ethanol serves as a polar protic solvent that facilitates the initial condensation to the hydrazone intermediate.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed. Rationale: The thermal, acidic conditions (from the hydrochloride salt) drive the[6][6]-sigmatropic rearrangement characteristic of the Fischer indole synthesis, followed by aromatization to form the indole ring.

  • Boc-Deprotection: After cooling the mixture to room temperature, concentrate it under reduced pressure using a rotary evaporator to remove the ethanol. To the resulting crude residue, add a 4 M solution of HCl in 1,4-dioxane (approx. 3.0 eq) and stir at room temperature for 2-4 hours. Rationale: A strong acidic medium is required to cleave the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen, yielding the secondary amine.

  • Isolation and Purification: A precipitate will form during the deprotection step. Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold ethanol and diethyl ether to remove residual impurities. Rationale: The hydrochloride salt of the product is typically insoluble in non-polar organic solvents like diethyl ether, allowing for efficient purification by precipitation and washing.

  • Characterization: Dry the resulting white to light orange solid under vacuum. The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity. Expected yields are typically high ( >90%).[6]

G start 1. Combine Hydrazine HCl and Boc-4-piperidone in Ethanol reflux 2. Heat to Reflux (12-16h) (Fischer Indolization) start->reflux Condensation concentrate 3. Cool and Concentrate (Remove Ethanol) reflux->concentrate deprotect 4. Add 4M HCl in Dioxane (Boc Cleavage) concentrate->deprotect precipitate 5. Stir (2-4h) (Product Salt Precipitates) deprotect->precipitate filter 6. Filter and Wash (with EtOH / Et₂O) precipitate->filter end 7. Dry to Yield Pure γ-Carboline HCl Salt filter->end

Figure 2. Experimental Workflow for γ-Carboline Synthesis.

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The true power of the γ-carboline scaffold lies in its adaptability. By decorating the core at its key positions (N2, N5, C6-C9), medicinal chemists have developed potent and selective modulators for a diverse range of biological targets.

Ion Channel Modulation: CFTR Potentiators

Cystic Fibrosis is caused by mutations in the CFTR chloride channel. A recent high-throughput screening campaign identified the γ-carboline core as a novel chemotype for CFTR potentiators—molecules that enhance the channel's gating function.[6][7] An extensive SAR study revealed key insights into the structural requirements for this activity.

The SAR exploration focused on three regions: the N2-acyl group, the aromatic ring substitutions, and the tetrahydropyridine ring.[8] A key finding was that acylation of the N2 nitrogen with a 5-(trifluoromethyl)pyrazole-3-carbonyl moiety was optimal for potency.

Table 1: SAR of N2-Acylated γ-Carbolines as F508del-CFTR Potentiators [6][7]

CompoundR (Aromatic Substitution)Emax (Efficacy)aEC50 (Potency, μM)
Hit-9 (3) 8-OCH₃1.000.35
13 8-H1.000.23
14 8-CH₃1.000.27
23 7-CH₃0.700.60
24 6-CH₃0.811.10
27 6-F, 8-CH₃1.300.057
39 (eutomer) 6-F, 8-CH₃, (R)-1-CH₃1.300.017
40 (distomer) 6-F, 8-CH₃, (S)-1-CH₃1.311.10
a Efficacy (Emax) is normalized relative to the initial hit compound 3 .

Expert Insights from SAR Data:

  • Aromatic Substitution: Moving the methyl group from the 8-position to the 6- or 7-position was detrimental to potency. However, combining an 8-methyl with a 6-fluoro substituent (27 ) dramatically increased potency, suggesting a favorable interaction in a specific pocket of the CFTR protein.[6]

  • Stereochemistry is Critical: The introduction of a methyl group at the C1 position created a chiral center. Separation of the enantiomers of a related analog revealed a greater than 100-fold difference in activity, with the (R)-enantiomer (39 ) being the highly potent eutomer. This highlights a specific and constrained stereochemical requirement for optimal binding.[6][7]

Epigenetic Regulation: HDAC6 Inhibition

Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme that regulates the acetylation of non-histone proteins like α-tubulin and the chaperone protein HSP90.[4] Its inhibition is a promising therapeutic strategy in oncology and neurodegenerative disease. Tubastatin A , a potent and highly selective HDAC6 inhibitor (IC₅₀ = 15 nM), is built upon a γ-carboline core.[9]

The mechanism involves a hydroxamic acid "warhead" that chelates the zinc ion in the HDAC6 active site. The γ-carboline scaffold serves as a rigid and structurally ideal linker to position this warhead for optimal interaction. Inhibition of HDAC6 leads to hyperacetylation of its substrates.

  • Hyperacetylation of α-tubulin: This stabilizes microtubules, affecting cell structure, transport, and motility.[10]

  • Hyperacetylation of HSP90: This disrupts its chaperone function, leading to the degradation of oncogenic client proteins that rely on HSP90 for their stability.[9]

G cluster_0 Cellular Effects of HDAC6 Inhibition cluster_1 HSP90 Pathway cluster_2 Microtubule Pathway TubastatinA Tubastatin A (γ-Carboline Scaffold) HDAC6 HDAC6 Enzyme TubastatinA->HDAC6 Inhibits (IC₅₀ = 15 nM) HSP90 HSP90 (Acetylated) HDAC6->HSP90 Deacetylates Tubulin α-Tubulin (Acetylated) HDAC6->Tubulin Deacetylates Oncogenes Oncogenic Client Proteins (e.g., Akt, Raf-1) HSP90->Oncogenes Stabilizes Degradation Protein Degradation (Ubiquitin-Proteasome System) Oncogenes->Degradation Leads to Apoptosis Cell Cycle Arrest & Apoptosis Degradation->Apoptosis Microtubules Stable Microtubules Tubulin->Microtubules Promotes Motility Reduced Cell Motility & Trafficking Microtubules->Motility

Figure 3. Signaling Pathways Modulated by the HDAC6 Inhibitor Tubastatin A.
Neurotransmission: Dopamine and Serotonin Receptor Antagonism

The γ-carboline scaffold is particularly prevalent in compounds targeting the central nervous system (CNS). Its structure can be seen as a rigid analog of tryptamine, a precursor to serotonin, which partly explains its frequent interaction with monoamine receptors.

  • Gevotroline: Developed as a potential atypical antipsychotic, gevotroline is an antagonist at both dopamine D2 and serotonin 5-HT2 receptors.[8] This dual antagonism is a hallmark of many second-generation antipsychotics, believed to contribute to efficacy against positive symptoms (via D2 blockade) while mitigating some side effects (via 5-HT2A blockade).[11]

  • Dimebon (Latrepirdine): While its clinical development for Alzheimer's disease ultimately failed, Dimebon's complex pharmacology is instructive.[5] It is an antagonist of multiple serotonin receptors, notably 5-HT6 (Kᵢ = 7.0 nM), a target being investigated for cognitive enhancement.[12]

The typical mechanism for D2 receptor antagonists involves competitive binding at the receptor's active site, preventing the endogenous ligand dopamine from binding and initiating downstream signaling. This blocks the Gαi/o-protein-mediated inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels.[13]

G cluster_0 Dopamine D2 Receptor Signaling Cascade Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Activates Gevotroline Gevotroline (γ-Carboline Antagonist) Gevotroline->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response Phosphorylates Targets

Figure 4. Mechanism of Dopamine D2 Receptor Antagonism.

Case Studies: From Scaffold to Clinical Candidate

Case Study 1: Dimebon (Latrepirdine)

Dimebon is a fascinating example of drug repositioning. Originally launched in Russia in 1983 as a non-sedating antihistamine, it was later investigated for Alzheimer's disease after preclinical studies suggested neuroprotective effects.[5] The proposed mechanism was novel, focusing on the stabilization of mitochondrial pores and improving mitochondrial function under stress.[2][12] Despite promising Phase II results, subsequent large-scale Phase III trials failed to meet their primary endpoints, leading to the discontinuation of its development for Alzheimer's.[5] The story of Dimebon serves as a critical lesson: while a privileged scaffold can provide a starting point, the ultimate clinical success depends on a well-understood mechanism of action and robust, reproducible clinical data.[5]

Case Study 2: Tubastatin A

In contrast to Dimebon's complex polypharmacology, Tubastatin A was developed through a targeted design approach to be a highly selective inhibitor. Recognizing the therapeutic potential of inhibiting HDAC6 without affecting other HDAC isoforms (which can cause toxicity), researchers used the γ-carboline scaffold to create a molecule with exceptional selectivity (>1,000-fold for most isoforms).[9] Tubastatin A has since become an invaluable chemical probe for studying the specific biological roles of HDAC6 and is a preclinical candidate for various cancers and inflammatory diseases.[9] This case highlights how a privileged structure can be refined for precision targeting.

Future Perspectives and Conclusion

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and proven ability to interact with diverse, high-value biological targets ensure its continued relevance.

Emerging Trends:

  • Covalent Modulators: Functionalizing the scaffold with reactive groups (e.g., acrylamides) to form covalent bonds with non-catalytic cysteines near a target's active site.

  • Proteolysis Targeting Chimeras (PROTACs): Using the γ-carboline as the warhead to bind a target protein, while being linked to an E3 ligase ligand to induce targeted protein degradation.

  • Fragment-Based Drug Discovery (FBDD): Using the core or simple derivatives as starting fragments for screening against new and challenging targets.

References

  • Ostacolo, C., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11342–11364. [Link]

  • Latrepirdine. (n.d.). In Wikipedia. Retrieved December 30, 2025, from [Link]

  • Gevotroline hydrochloride. (n.d.). Patsnap Synapse. Retrieved December 30, 2025, from [Link]

  • Lv, K., et al. (2021). Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy. Journal of Cellular and Molecular Medicine, 25(24), 11068–11080. [Link]

  • de Sá Alves, M. R., et al. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini reviews in medicinal chemistry, 9(7), 782–793. [Link]

  • Zhang, S., et al. (2010). Dimebon (latrepirdine) enhances mitochondrial function and protects neuronal cells from death. Journal of Alzheimer's disease, 21(2), 389–402. [Link]

  • Okun, I., et al. (2014). The rise and fall of Dimebon. Expert opinion on investigational drugs, 23(2), 145–149. [Link]

  • Pictet-Spengler reaction. (n.d.). In Wikipedia. Retrieved December 30, 2025, from [Link]

  • Guin, S., et al. (2014). Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells. The Journal of biological chemistry, 289(13), 8978–8991. [Link]

  • γ-Carboline. (n.d.). In Wikipedia. Retrieved December 30, 2025, from [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Organic Reactions. Retrieved December 30, 2025, from [Link]

  • Glennon, R. A., et al. (2002). gamma-Carbolines: binding at 5-HT5A serotonin receptors. Bioorganic & medicinal chemistry letters, 12(18), 2563–2565. [Link]

  • Ostacolo, C., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications. Retrieved December 30, 2025, from [Link]

  • Sokolov, V. B., et al. (2018). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. Retrieved December 30, 2025, from [Link]

  • 1H,2H,3H,4H,5H-pyrido[4,3-b]indole. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]

  • Bonilla, B., et al. (2001). Potent, Selective Tetrahydro-Beta-Carboline Antagonists of the Serotonin 2B (5HT2B) Contractile Receptor in the Rat Stomach Fundus. Journal of medicinal chemistry, 44(6), 869–872. [Link]

  • Chen, J., et al. (2009). Design, synthesis, and quantitative structure-activity relationship of cytotoxic gamma-carboline derivatives. Bioorganic & medicinal chemistry, 17(9), 3324–3331. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Cook, J. M., et al. (2013). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 18(11), 14049–14081. [Link]

  • Synthesis of tetrahydro-1H-pyrido[4,3-b]indole and tetrahydropyrano[4,3-b]indole by intramolecular difunctionalization. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Patel, M., et al. (2014). Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3433–3437. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(5), 633. [Link]

  • IC50 values of CDK5 inhibitors. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Pictet-Spengler reaction. (n.d.). Chemeurope.com. Retrieved December 30, 2025, from [Link]

  • Comparison of structure–activity relationship between IC50 values of compounds. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. (2022). Molecules, 27(21), 7434. [Link]

  • Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. (2017). Frontiers in Psychiatry, 8, 26. [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (2014). Frontiers in neuroanatomy, 8, 7. [Link]

  • Laruelle, M., et al. (2005). Mechanism of action of antipsychotic drugs: from dopamine D(2) receptor antagonism to glutamate NMDA facilitation. Clinical therapeutics, 27 Suppl A, S16–S24. [Link]

  • Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR. (2025, August 5). ResearchGate. Retrieved December 30, 2025, from [Link]

Sources

A Technical Guide to the Chemical Space of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as the tetrahydro-γ-carboline scaffold, is a tricyclic heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1] Its rigid conformation and versatile substitution points make it an ideal starting point for the development of novel therapeutics. This guide provides an in-depth exploration of this chemical space, intended for researchers and drug development professionals. We will dissect the core synthetic methodologies, principally the iso-Pictet-Spengler reaction, explore strategies for derivatization and the resulting structure-activity relationships (SAR), and provide detailed protocols for compound characterization and biological evaluation. A specific case study on the development of novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators will illustrate the practical application of these principles, demonstrating the scaffold's potential to yield potent and selective modulators of biological targets.

Introduction: The Tetrahydro-γ-carboline Core

The tetrahydro-γ-carboline scaffold is an isomer of the more extensively studied tetrahydro-β-carboline system.[2] While historically less explored, recent research has revealed its significant therapeutic potential across a range of diseases.[2] Derivatives have demonstrated diverse biological activities, including:

  • CFTR Potentiation: Correcting gating defects in the CFTR protein, relevant for treating Cystic Fibrosis.[1][3][4]

  • Sirtuin 2 (SIRT2) Inhibition: Showing potential for cancer therapy and neurodegenerative diseases.[5]

  • Antischistosomal Activity: Offering a new chemotype for combating schistosomiasis, a parasitic disease.[6]

  • Neuropharmacological Activity: Interacting with serotonin receptors and other CNS targets.[7][8][9]

The scaffold's value lies in its three-dimensional structure, which allows for precise orientation of substituents to interact with biological targets. This guide will provide the foundational knowledge required to synthesize, characterize, and optimize these promising molecules.

Core Synthetic Strategies: Accessing the Scaffold

The most direct and versatile method for constructing the tetrahydro-γ-carboline core is the iso-Pictet-Spengler reaction . This reaction provides a powerful tool for creating the fundamental tricyclic system from readily available starting materials.

The Iso-Pictet-Spengler Reaction

This reaction involves the condensation of an indole-2-ethylamine (iso-tryptamine) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[10][11] The causality behind this process is a two-step sequence: first, the formation of a Schiff base (iminium ion precursor), and second, an electrophilic attack by the iminium carbon onto the electron-rich C3 position of the indole ring.

Mechanism Rationale: Brønsted acid catalysis is crucial for this transformation.[11] The acid protonates the intermediate carbinolamine, facilitating the elimination of water to form a highly electrophilic iminium ion. This ion is then perfectly positioned for the intramolecular cyclization, which re-establishes the aromaticity of the indole ring system upon deprotonation.

Recent advances have enabled enantioconvergent versions of this reaction, using chiral catalysts to produce complex tetrahydro-γ-carbolines with excellent stereocontrol from racemic starting materials.[2][10][11]

G cluster_start Starting Materials cluster_reaction Reaction Sequence start1 Indole-2-ethylamine (iso-Tryptamine) step1 Schiff Base Formation start1->step1 start2 Aldehyde / Ketone (R1-CO-R2) start2->step1 step2 Iminium Ion Formation (+ H+) step1->step2 H2O step3 Intramolecular Cyclization (Electrophilic Attack at C3) step2->step3 step4 Deprotonation step3->step4 product 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indole step4->product - H+

General workflow of the iso-Pictet-Spengler reaction.

Exploring the Chemical Space: Derivatization and SAR

Once the core is synthesized, its properties can be finely tuned through derivatization. The key positions for modification are the indole nitrogen (N5), the piperidine nitrogen (N2), and the aromatic rings. Structure-activity relationship (SAR) studies are crucial to understanding how these modifications impact biological activity.

A compelling example is the development of CFTR potentiators.[1][3] Initial high-throughput screening identified the tetrahydro-γ-carboline scaffold as a promising starting point.[3] Subsequent chemical exploration revealed key SAR insights:

  • N2 Acylation: Acylating the piperidine nitrogen (N2) was critical for activity. A 5'-trifluoromethyl-pyrazol-3'-yl residue was identified as an ideal acylating group for targeting CFTR gating defects.[3]

  • Substitution on the Indole Ring: An electron-donating group, such as a methoxy group at the C8 position, was found to be beneficial for potency.

  • Stereochemistry: The biological activity was highly dependent on stereochemistry. For active compounds, the (R)-enantiomer was significantly more potent (the eutomer) than the (S)-enantiomer (the distomer), demonstrating a specific and chiral interaction with the target protein.[3]

G cluster_mods Modification Points Core Tetrahydro-γ-carboline Scaffold R1 R1 (Piperidine N2) Core->R1 R2 R2 (Aromatic Ring) Core->R2 R3 R3 (Indole N5) Core->R3 Activity Biological Activity (e.g., CFTR Potentiation) R1->Activity Acyl groups critical (e.g., Pyrazole) R2->Activity Methoxy at C8 enhances potency R3->Activity Modulation of physicochemical properties

Key modification points influencing biological activity.

Biophysical and Biochemical Characterization

Rigorous characterization is essential to validate the synthesized compounds and quantify their biological effects. The workflow involves confirming the chemical structure before proceeding to biological assays.

G synthesis Synthesis & Purification nmr NMR Spectroscopy (1H, 13C) synthesis->nmr ms High-Resolution MS (HRMS) synthesis->ms confirm Structure Confirmed nmr->confirm ms->confirm assay Biological Assay (e.g., YFP Assay) confirm->assay sar SAR Analysis & Lead Optimization assay->sar

Workflow from synthesis to biological evaluation.
Protocol: Structural Elucidation

A self-validating system using orthogonal analytical techniques is required for unambiguous structural confirmation.[12]

A. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition of the synthesized molecule.

  • Sample Prep: Dissolve ~1 mg of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use electrospray ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.[12]

  • Analysis: Acquire data to determine the accurate mass-to-charge ratio (m/z).

  • Validation: Calculate the mass error. A value < 5 ppm between the experimental and theoretical mass provides excellent confirmation of the elemental formula.[12]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the precise chemical structure, connectivity, and stereochemistry.

  • Sample Prep: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆).[12]

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For complex structures, 2D NMR experiments (e.g., COSY, HSQC) are necessary.

  • Validation: Compare the observed chemical shifts, coupling constants, and integrations with the expected values for the target structure. The combination of HRMS and NMR provides definitive structural proof, as HRMS alone cannot distinguish between isomers.[12]

Protocol: Functional Assay for CFTR Potentiators

This protocol describes a cell-based halide-sensitive yellow fluorescent protein (HS-YFP) assay used to measure the function of CFTR channels.[3]

  • Objective: To quantify the ability of a compound to potentiate (increase the opening of) the CFTR channel in response to an activator.

  • Cell Line: Fischer rat thyroid (FRT) cells co-expressing human F508del-CFTR and the HS-YFP.

  • Plate Preparation: Seed the FRT cells into a 384-well plate and grow to confluence.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in a suitable buffer (e.g., C-solution).

    • Add the compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., VX-770).

  • Assay Execution:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a stimulus solution containing a CFTR activator (e.g., forskolin) and iodide (I⁻).

    • Monitor the rate of YFP fluorescence quenching as iodide enters the cell through open CFTR channels.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each well.

    • Normalize the data to the vehicle control (0% activity) and the positive control (100% activity).

    • Plot the dose-response curve and fit to a four-parameter logistic equation to determine the potency (EC₅₀) and efficacy (Eₘₐₓ).[3]

Case Study: Optimization of Tetrahydro-γ-carboline CFTR Potentiators

The systematic exploration of the tetrahydro-γ-carboline scaffold led to the discovery of highly potent CFTR potentiators.[3][4] The SAR data gathered through iterative synthesis and testing allowed for rational drug design.

Compound IDR1 (N2-Acyl Group)R2 (C8-Substitution)StereochemistryPotency (EC₅₀, µM)Efficacy (Eₘₐₓ, % vs. VX-770)
Hit-7 (1) 4-ChlorobenzoylHRacemic0.45~80%
30 5-(CF₃)-pyrazol-3-yl-carbonylOMeRacemic0.035~120%
39 5-(CF₃)-pyrazol-3-yl-carbonylOMe(R)0.017 ~130%
40 5-(CF₃)-pyrazol-3-yl-carbonylOMe(S)1.1~130%

Data synthesized from J. Med. Chem. 2020, 63, 19, 11169–11194.[3]

This data clearly demonstrates the principles of optimization. Moving from an initial hit (1 ) to a derivative with an optimized N-acyl group and C8-methoxy substitution (30 ) improved potency more than 10-fold.[3] Furthermore, chiral separation revealed that the (R)-enantiomer (39 ) was over 60 times more potent than the (S)-enantiomer (40 ), highlighting a highly specific interaction with the CFTR protein.[3] Compound 39 was identified as a promising lead compound with good oral bioavailability and lung distribution in rats.[1][3][4]

Future Perspectives and Conclusion

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold represents a fertile ground for drug discovery. While significant progress has been made in targeting CFTR, the broad biological activity profile suggests that its potential is far from exhausted.[13][14][15] Future research should focus on:

  • Expanding Chemical Diversity: Utilizing modern synthetic methods, including multicomponent reactions and asymmetric catalysis, to generate novel libraries with greater structural complexity.[16]

  • New Biological Targets: Screening existing and new libraries against a wider range of biological targets, such as kinases, epigenetic enzymes, and GPCRs.

  • Pharmacokinetic Optimization: Further modifying lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties for in vivo efficacy.

References

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014). Vertex AI Search.
  • Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines - PMC. (n.d.). NIH.
  • Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. (2023). American Chemical Society.
  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020).
  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potenti
  • Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potenti
  • The Pictet-Spengler Reaction Upd
  • Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. (2023).
  • Confirming the Identity of Synthetic 3-chloro-9H-pyrido[2,3-b]indole: A Comparative Guide to Analytical Techniques. (n.d.). Benchchem.
  • Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline. (n.d.).
  • Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents. (n.d.). PubMed.
  • Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. (2019).
  • Synthesis of tetrahydro-1H-pyrido[4,3-b]indole and... (n.d.).
  • Functionalized tetrahydro-1H-pyrido[4,3-b]indoles: a novel chemotype with Sirtuin 2 inhibitory activity. (n.d.). PubMed.
  • 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole. (n.d.). Chem-Impex.
  • Antischistosomal Tetrahydro-γ-carboline Sulfonamides - PMC. (2022). NIH.
  • 5-HT2A receptor. (n.d.). Wikipedia.
  • Design, synthesis, and quantitative structure-activity relationship of cytotoxic gamma-carboline deriv
  • 2,3,4,5-tétrahydro-1H-pyrido[4,3-b]indole. (n.d.). Chem-Impex.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). [Source not provided].
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). [Source not provided].
  • Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review. (n.d.). [Source not provided].
  • SUBSTITUTED 2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLES, METHODS FOR THE PRODUCTION AND USE THEREOF. (2008). Googleapis.com.
  • Comparison of analytical techniques for the identification of bioactive compounds from n
  • Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. (n.d.). IJSDR.

Sources

In-Depth Technical Guide: Initial High-throughput Screening of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core methodologies and data analysis involved in the initial high-throughput screening (HTS) of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as tetrahydro-γ-carboline) libraries. This privileged scaffold is a key structural motif in numerous natural products and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities. This guide will detail experimental protocols, present quantitative data in a structured format, and visualize experimental workflows and a relevant signaling pathway.

Introduction to 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with various biological targets. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as neuroprotective agents, anticancer therapies, and modulators of ion channels and enzymes.[1][2] High-throughput screening of libraries based on this core structure is a critical first step in identifying novel lead compounds for drug discovery programs.

High-Throughput Screening for CFTR Potentiators

A notable application of HTS for this compound class has been the identification of novel potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[3][4] Mutations in the CFTR gene cause cystic fibrosis, and potentiator molecules can help rescue the function of mutated CFTR channels.[5]

Experimental Protocol: Halide-Sensitive YFP Assay

A common HTS assay for identifying CFTR modulators is a cell-based fluorescent assay using a halide-sensitive variant of the yellow fluorescent protein (YFP).[6]

  • Cell Line: Fischer rat thyroid (FRT) cells stably co-expressing the F508del-CFTR mutant and a halide-sensitive YFP.[3][4]

  • Assay Principle: The fluorescence of this YFP variant is quenched by iodide. Cells are first incubated with the test compounds. Subsequently, a stimulus (e.g., forskolin) is added to activate the CFTR channels, followed by the addition of iodide. The rate of fluorescence quenching is proportional to the influx of iodide through the activated CFTR channels. Potentiators enhance this rate.

  • HTS Procedure:

    • Cell Plating: FRT-F508del-CFTR-YFP cells are seeded into 384-well microplates and incubated to form a confluent monolayer.

    • Compound Addition: The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole library compounds, dissolved in DMSO, are added to the wells at a final concentration of 10 µM.

    • Incubation: Plates are incubated for a short period to allow for compound uptake and interaction with the cells.

    • Stimulation and Quenching: The assay is initiated by adding a solution containing a CFTR activator (e.g., 10 µM forskolin) and an iodide salt.

    • Data Acquisition: The fluorescence intensity in each well is measured kinetically over time using a plate reader. The rate of fluorescence decay is calculated.

  • Data Analysis: The activity of each compound is typically expressed as the percentage of the response observed with a known CFTR potentiator (e.g., VX-770) after normalization to a vehicle control (DMSO).[4] A Z'-factor of ≥ 0.5 is generally considered indicative of a robust assay.[3]

Data Presentation: SAR of Tetrahydro-γ-carboline Hits

Following a primary HTS campaign that identified several hits with the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold, structure-activity relationship (SAR) studies were conducted to optimize their potency.[3]

Compound IDR1R2R3EC50 (µM) for F508del-CFTREC50 (µM) for G551D-CFTR
1 (Hit-7) HHH0.8 ± 0.10.5 ± 0.1
2 (Hit-8) OMeHH1.2 ± 0.20.9 ± 0.1
3 (Hit-9) OMeHH0.3 ± 0.050.2 ± 0.03
30 OMeFH0.08 ± 0.010.05 ± 0.01
39 (enantiomer) OMeFH0.04 ± 0.0080.03 ± 0.005

Data adapted from Lu et al., J Med Chem, 2020.[3]

Experimental Workflow: CFTR HTS

G cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis prep1 Seed FRT-F508del-CFTR-YFP cells in 384-well plates prep2 Incubate to form monolayer prep1->prep2 screen1 Add library compounds (10 µM) prep2->screen1 screen2 Incubate screen1->screen2 screen3 Add forskolin and iodide screen2->screen3 analysis1 Measure fluorescence decay screen3->analysis1 analysis2 Calculate rate of quenching analysis1->analysis2 analysis3 Identify primary hits analysis2->analysis3 followup Hit Confirmation analysis3->followup Dose-response & SAR studies

Caption: Workflow for a cell-based HTS to identify CFTR potentiators.

High-Throughput Screening for Sirtuin 2 Inhibitors

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has also been identified as a novel chemotype for inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[7]

Experimental Protocol: Fluorogenic SIRT2 Inhibition Assay

A common method for screening SIRT2 inhibitors is a fluorescence-based assay that measures the deacetylation of a fluorogenic substrate.

  • Assay Principle: The assay uses a peptide substrate containing an acetylated lysine residue flanked by a fluorophore and a quencher. In the presence of NAD+, SIRT2 deacetylates the lysine. A developer enzyme then cleaves the deacetylated peptide, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Inhibitors of SIRT2 prevent this process.

  • HTS Procedure:

    • Compound Plating: Serial dilutions of the tetrahydro-γ-carboline library are dispensed into 384-well plates.

    • Enzyme and Substrate Addition: Recombinant human SIRT2 enzyme, the fluorogenic peptide substrate, and NAD+ are added to the wells.

    • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

    • Development: A developer solution containing a protease is added to stop the SIRT2 reaction and initiate the fluorescent signal generation.

    • Data Acquisition: Fluorescence intensity is measured using a plate reader.

  • Data Analysis: The percent inhibition is calculated relative to a no-enzyme control and a vehicle (DMSO) control. IC50 values are determined from dose-response curves.

Data Presentation: SIRT2 Inhibition by Tetrahydro-γ-carbolines
Compound IDStructure ModificationIC50 (µM) for SIRT2
Compound A N-benzoyl3.5
Compound B N-(4-fluorobenzoyl)3.2
Compound C N-(4-methoxybenzoyl)4.1

Data is illustrative and based on findings that functionalized tetrahydro-1H-pyrido[4,3-b]indoles exhibit low micromolar inhibition of SIRT2.[7]

SIRT2 Signaling Pathway

SIRT2 is a cytoplasmic deacetylase that targets several proteins involved in cell cycle regulation and metabolism. Its inhibition can lead to hyperacetylation of its substrates, affecting downstream cellular processes.

G cluster_pathway SIRT2 Signaling Pathway SIRT2 SIRT2 alpha_tubulin α-tubulin SIRT2->alpha_tubulin Deacetylates p53 p53 SIRT2->p53 Deacetylates alpha_tubulin_ac Acetylated α-tubulin alpha_tubulin_ac->SIRT2 mitotic_progression Mitotic Progression alpha_tubulin->mitotic_progression Regulates p53_ac Acetylated p53 p53_ac->SIRT2 apoptosis Apoptosis p53_ac->apoptosis Induces inhibitor Tetrahydro-γ-carboline Inhibitor inhibitor->SIRT2 Inhibits

Caption: Simplified SIRT2 signaling pathway and point of inhibition.

General Kinase Inhibitor Screening

The indole scaffold is a well-known "privileged structure" in kinase inhibitor design. Therefore, screening 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole libraries against a panel of kinases is a common strategy in cancer drug discovery.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Assay Principle: The assay is performed in two steps. First, the kinase reaction is conducted with the kinase, a substrate, ATP, and the test compound. After the reaction, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • HTS Procedure:

    • Compound Plating: Test compounds are dispensed into low-volume 384-well plates.

    • Kinase Reaction: A mixture of the target kinase and its specific substrate is added to the wells, followed by the addition of ATP to initiate the reaction.

    • Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to each well, and the plate is incubated for 40 minutes.

    • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added, and the plate is incubated for another 30-60 minutes.

    • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to controls. IC50 values are determined from the resulting dose-response curves.

Data Presentation: Illustrative Kinase Inhibition Data
Compound IDTarget Kinase% Inhibition at 10 µMIC50 (µM)
THPC-1 Aurora A851.2
THPC-2 VEGFR2920.8
THPC-3 EGFR45>10
Staurosporine Pan-kinase990.01

This data is hypothetical and for illustrative purposes, demonstrating how results from a kinase screen might be presented.

Experimental Workflow: Kinase HTS

G cluster_prep Assay Preparation cluster_screen Kinase Reaction cluster_detection Signal Detection prep1 Dispense library compounds into 384-well plates screen1 Add kinase and substrate prep1->screen1 screen2 Add ATP to start reaction screen1->screen2 screen3 Incubate screen2->screen3 detect1 Add ADP-Glo™ Reagent screen3->detect1 detect2 Incubate detect1->detect2 detect3 Add Kinase Detection Reagent detect2->detect3 detect4 Incubate detect3->detect4 detect5 Measure luminescence detect4->detect5 analysis Data Analysis detect5->analysis Calculate % inhibition and IC50 values

Caption: Workflow for a luminescence-based kinase inhibitor HTS.

Conclusion

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold represents a valuable starting point for the discovery of novel modulators of diverse biological targets. This guide has provided detailed protocols and data presentation formats for the initial high-throughput screening of libraries based on this core structure against ion channels, enzymes like sirtuins and kinases. The successful identification of potent and selective hits relies on the careful design and execution of these HTS campaigns, followed by rigorous data analysis and systematic structure-activity relationship studies. The workflows and methodologies described herein provide a solid foundation for researchers and drug discovery professionals to effectively screen and advance this promising class of compounds.

References

The Emergence of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A Novel Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutic agents, the exploration of new chemical space is paramount. This guide delves into the identification and validation of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as tetrahydro-γ-carboline, as a privileged scaffold in medicinal chemistry. We will traverse the journey from its initial discovery through high-throughput screening to its chemical synthesis and extensive biological characterization. This document provides a comprehensive overview of the structure-activity relationships, mechanistic insights, and future potential of this versatile chemotype, which has demonstrated significant promise in targeting a range of diseases, including cystic fibrosis and cancer.

Introduction: The Quest for Novelty in Drug Discovery

The landscape of drug discovery is in a constant state of evolution, driven by the need for more effective and safer medicines. A key strategy in this endeavor is the identification of novel chemotypes—unique molecular frameworks that can be decorated with various functional groups to interact with biological targets in new ways. The indole nucleus, a prominent feature in numerous natural products and pharmaceuticals, has long been a fertile ground for drug discovery.[1] Its derivatives are known to possess a wide array of biological activities.[1] This guide focuses on a specific and highly promising class of indole derivatives: the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. This tricyclic heterocyclic system has recently emerged as a versatile scaffold with significant therapeutic potential.

Discovery of a Privileged Scaffold: From High-Throughput Screening to Hit Identification

The journey to validate a new chemotype often begins with high-throughput screening (HTS), a process that allows for the rapid assessment of large and diverse compound libraries against a specific biological target. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold was identified as a promising hit in several HTS campaigns.

A notable example is its discovery as a novel class of potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[2][3] In a screening of over 11,000 diverse small molecules, several hits shared the tetrahydro-γ-carboline core structure.[2][3] These initial findings spurred a dedicated drug discovery effort to explore the potential of this chemotype.[2][3]

The general workflow for such a screening campaign is outlined below:

HTS_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Validation & Confirmation cluster_2 Lead Optimization Compound_Library Diverse Small Molecule Library Primary_Assay Primary Screening (e.g., HS-YFP assay) Compound_Library->Primary_Assay Testing Hit_Identification Initial Hit Identification Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response Relationship Hit_Identification->Dose_Response Selection of Promising Hits Confirmation Hit Confirmation Dose_Response->Confirmation Validation SAR_Studies Structure-Activity Relationship (SAR) Confirmation->SAR_Studies Progression Lead_Compound Optimized Lead Compound SAR_Studies->Lead_Compound Optimization

Caption: A generalized workflow for the discovery of novel chemotypes through high-throughput screening.

Synthesis of the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Core

The synthetic accessibility of a novel scaffold is a critical factor in its viability for drug development. Fortunately, the tetrahydro-γ-carboline core can be constructed through several established synthetic routes. A common and effective method is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone followed by cyclization.

More contemporary approaches, such as one-pot multicomponent reactions, have also been developed to afford these structures with greater efficiency and control over substitution patterns.[4] For instance, the reaction of aldehydes, p-methoxyaniline, and 2-vinylindoles in the presence of 3,5-dinitrobenzoic acid has been shown to produce tetrahydro-γ-carbolines in good yields.[4]

Representative Synthetic Protocol: Pictet-Spengler Reaction
  • Reactant Preparation: Dissolve tryptamine (1 equivalent) and a suitable aldehyde (1.1 equivalents) in a protic solvent such as methanol or ethanol.

  • Acid Catalysis: Add a catalytic amount of an acid (e.g., trifluoroacetic acid or hydrochloric acid) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative.

Microwave-assisted Pictet-Spengler reactions have also been developed, significantly reducing reaction times and often improving yields.[5]

Biological Activities and Therapeutic Potential

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a versatile starting point for the development of new therapeutics.

CFTR Potentiators for Cystic Fibrosis

As previously mentioned, one of the most significant discoveries related to this chemotype is its role as a potentiator of the CFTR protein.[2][3][6] Mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disorder.[2][6] Potentiators are small molecules that can rescue the function of mutated CFTR channels. In-depth structure-activity relationship (SAR) studies have led to the identification of highly potent and efficacious tetrahydro-γ-carboline derivatives with promising in vitro and in vivo profiles.[2][6]

The SAR exploration for this class of compounds typically involves modifications at three key positions:

Caption: Key points of structural modification for SAR studies on the tetrahydro-γ-carboline scaffold.

Extensive SAR studies revealed that the nature of the acylating group at the N2 position and the substitution pattern on the phenyl ring are crucial for activity.[3]

CompoundAcylating Group (A)Phenyl Substitution (B)EC50 (µM)Efficacy (Emax %)
Hit-7 (1) 5-trifluoromethyl-pyrazol-3-yl8-methoxy0.880
Hit-9 (3) 5-trifluoromethyl-pyrazol-3-yl8-methoxy0.595
39 5-trifluoromethyl-pyrazol-3-yl8-methoxy (enantiomerically pure)0.05100
Data adapted from the Journal of Medicinal Chemistry.[3]
Sirtuin 2 (SIRT2) Inhibition in Cancer

Functionalized tetrahydro-1H-pyrido[4,3-b]indoles have also been identified as preferential inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase with roles in metabolism and cellular stress responses.[7] SIRT2 is considered a potential therapeutic target in cancer. The inhibitory activity of these compounds was demonstrated in vitro, with IC50 values in the low micromolar range for the most promising candidates.[7] Molecular docking studies suggest that the scaffold binds within the NAD+ pocket and the acetylated substrate channel of the SIRT2 protein.[7]

Broad-Spectrum Pharmacological Profile

Beyond these specific examples, the tetrahydro-γ-carboline core is present in compounds with a wide range of pharmacological activities, including:

  • Antiviral [4]

  • Antibacterial and Antifungal [4]

  • Antitumor [4]

  • Anti-inflammatory [4][8]

  • Neuropharmacological activities [4][9]

Derivatives have shown activity as antagonists for various serotonin, adrenergic, and histamine receptors.[10][11] This broad polypharmacology highlights the versatility of the scaffold and suggests its potential for treating a multitude of diseases.

Future Perspectives and Conclusion

The identification of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a novel and privileged chemotype represents a significant advancement in the field of medicinal chemistry. Its synthetic tractability, coupled with its diverse and potent biological activities, makes it an attractive starting point for the development of next-generation therapeutics.

Future research in this area will likely focus on:

  • Expansion of the Chemical Space: Synthesizing and screening a wider array of derivatives to uncover new biological activities.

  • Target Deconvolution: For compounds identified through phenotypic screening, elucidating the specific molecular targets and mechanisms of action.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical development.

References

  • Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11265-11285. [Link]

  • Kiss, L., et al. (2022). Recent advances on the synthesis and application of tetrahydro-γ-carbolines. RSC Advances, 12(10), 5993-6013. [Link]

  • Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications. [Link]

  • Pesce, E., et al. (2020). Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. PubMed. [Link]

  • Recent Advances on the Synthesis and Application of Tetrahydro‐β‐Carbolines. ResearchGate. [Link]

  • Paananen, J., et al. (2020). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules, 25(21), 5138. [Link]

  • 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole. Chem-Impex. [Link]

  • Ukhin, L. Y., et al. (2009). Synthesis and biological activity of 5-styryl and 5-phenethyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Bioorganic & Medicinal Chemistry Letters, 19(15), 4249-4252. [Link]

  • Shadurskiĭ, K. S., & Il'iuchenok, T. I. (1969). [Pharmacological properties and chemical structure of tetrahydro-gamma-carbolines]. Farmakologiia i toksikologiia, 32(4), 482–485. [Link]

  • Representative examples of bioactive compounds. Tetrahydro-γ-carboline scaffolds are structural cores in many natural products and pharmaceuticals. ResearchGate. [Link]

  • A review of synthetic bioactive tetrahydro-β-carbolines: A medicinal chemistry perspective. PubMed. [Link]

  • Synthesis and biological activity of 5-styryl and 5-phenethyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. [Link]

  • 2,3,4,5-tétrahydro-1H-pyrido[4,3-b]indole. Chem-Impex. [Link]

  • (PDF) Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. [Link]

  • Singh, K., et al. (2022). Antischistosomal Tetrahydro-γ-carboline Sulfonamides. ACS infectious diseases, 8(2), 355–364. [Link]

  • Li, Y., et al. (2021). Synthesis and Pharmacological Evaluation of Tetrahydro-γ-carboline Derivatives as Potent Anti-inflammatory Agents Targeting Cyclic GMP-AMP Synthase. Journal of Medicinal Chemistry, 64(11), 7667–7690. [Link]

  • Functionalized tetrahydro-1H-pyrido[4,3-b]indoles: a novel chemotype with Sirtuin 2 inhibitory activity. PubMed. [Link]

  • Microwave‐Assisted Synthesis of Tetrahydro‐β‐carbolines and β‐Carbolines. ResearchGate. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]

  • Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. PubMed Central. [Link]

Sources

Neuroprotective Properties of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compounds based on the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole, also known as the tetrahydro-γ-carboline scaffold, have emerged as a promising class of neuroprotective agents. This technical guide provides a comprehensive overview of the neuroprotective properties of these compounds, detailing their mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate their efficacy. The primary neuroprotective mechanisms of this class of compounds are attributed to their potent antioxidant and free radical scavenging activities, their ability to modulate glutamate-dependent calcium ion uptake, and their potential to interfere with amyloid-β aggregation. This guide aims to serve as a valuable resource for researchers and drug development professionals working on novel therapeutics for neurodegenerative diseases.

Introduction

Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke represent a significant and growing global health burden. A common pathological feature of these disorders is the progressive loss of neuronal structure and function, often driven by oxidative stress, excitotoxicity, and the aggregation of misfolded proteins. The 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a key pharmacophore in the development of novel neuroprotective agents. Stobadine, a well-characterized derivative, has demonstrated significant antioxidant and neuroprotective effects in various preclinical models.[1][2] This guide will delve into the neuroprotective properties of this class of compounds, providing a detailed analysis of their biological activities and the experimental evidence supporting their therapeutic potential.

Mechanisms of Neuroprotection

The neuroprotective effects of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole based compounds are multifactorial, primarily revolving around the mitigation of oxidative stress and the modulation of excitotoxicity.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key contributor to neuronal damage in neurodegenerative diseases. Tetrahydro-γ-carboline derivatives have been shown to be potent antioxidants and free radical scavengers.[1][2]

  • Direct Radical Scavenging: These compounds can directly neutralize harmful free radicals, thereby preventing damage to vital cellular components such as lipids, proteins, and DNA.

  • Inhibition of Lipid Peroxidation: They effectively inhibit the chain reaction of lipid peroxidation in neuronal membranes, a critical process that leads to loss of membrane integrity and cell death.

  • Modulation of Antioxidant Enzymes: Some derivatives have been observed to modulate the activity of endogenous antioxidant enzymes, further bolstering the cell's defense against oxidative damage.

Modulation of Glutamate Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate release leads to the overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, resulting in a massive influx of calcium ions (Ca2+). This phenomenon, known as excitotoxicity, triggers a cascade of neurotoxic events, including mitochondrial dysfunction and activation of apoptotic pathways. Several 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives have been shown to modulate glutamate-dependent Ca2+ uptake in rat cerebral cortex synaptosomes, suggesting a direct role in mitigating excitotoxicity.[1]

Anti-Amyloid Aggregation Properties

The aggregation of amyloid-β (Aβ) peptides is a hallmark of Alzheimer's disease. Some indole-based compounds have demonstrated the ability to interfere with Aβ aggregation and even promote the disaggregation of existing fibrils. This suggests another potential avenue through which these compounds can exert their neuroprotective effects.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data from various studies on the neuroprotective effects of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole based compounds.

Table 1: In Vitro Neuroprotective Activity Against Oxidative Stress

Compound/DerivativeCell LineToxin (Concentration)Outcome MeasureResultReference
Indole-phenolic hybridsSH-SY5YH₂O₂ (500 µM)Cell Viability~25% increase in cell viability[3]
Indole-phenolic hybridsSH-SY5YAβ(25-35) (40 µM)Cell ViabilityReduction in ROS to basal levels[3]
Stobadine derivative (SMe1EC2)Rat Hippocampal SlicesHypoxia/Low GlucoseSynaptic TransmissionSignificant reduction in irreversible impairment at 0.03-10.0 µM[2]

Table 2: Cholinesterase Inhibitory Activity

Compound/DerivativeEnzymeIC₅₀ (µM)Reference
Fluorinated indole-based sulfonamidesAcetylcholinesterase (AChE)0.15 - 32.10[4]
Fluorinated indole-based sulfonamidesButyrylcholinesterase (BChE)0.20 - 37.30[4]
2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivativeAChE20.00[4]
2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivativeBChE0.020[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the neuroprotective properties of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole based compounds.

Hydrogen Peroxide (H₂O₂)-Induced Cytotoxicity Assay in SH-SY5Y Cells

This assay is used to model oxidative stress-induced neuronal cell death.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells to a final concentration that induces significant cell death (e.g., 500 µM) and incubated for another 24 hours. Control wells receive either the vehicle or H₂O₂ alone.

  • Assessment of Cell Viability (MTT Assay):

    • The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (0.5 mg/mL) is added to each well.

    • The plate is incubated for 1-4 hours to allow for the formation of formazan crystals.

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., isopropanol/HCl).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Thioflavin T (ThT) Assay for Amyloid-β Disaggregation

This assay is used to assess the ability of compounds to inhibit or reverse the aggregation of amyloid-β peptides.

  • Preparation of Aβ Peptides: Aβ(25-35) or Aβ(1-42) is dissolved in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration (e.g., 40 µM) and allowed to aggregate by incubation at 37°C with gentle agitation for 24 hours.

  • Compound Incubation: The test compounds are added to the pre-aggregated Aβ peptides at a desired concentration (e.g., 30 µM) and incubated for an additional 24 hours.

  • Thioflavin T Staining: A solution of Thioflavin T (ThT) is added to each sample to a final concentration (e.g., 20 µM).

  • Fluorescence Measurement: The fluorescence intensity is measured using a spectrofluorometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively. A decrease in fluorescence intensity in the presence of the test compound compared to the Aβ-only control indicates disaggregation of the amyloid fibrils.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in neuroprotection and a typical experimental workflow.

Oxidative_Stress_Apoptosis_Pathway ROS Increased ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Tetrahydro_gamma_carboline 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole based compounds Tetrahydro_gamma_carboline->ROS Scavenges Tetrahydro_gamma_carboline->Lipid_Peroxidation Inhibits Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Neuronal Apoptosis Caspase_3->Apoptosis

Caption: Oxidative Stress-Induced Apoptotic Pathway and Intervention.

Glutamate_Excitotoxicity_Pathway Excess_Glutamate Excess Extracellular Glutamate NMDA_Receptor NMDA Receptor Activation Excess_Glutamate->NMDA_Receptor Ca_Influx Massive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Enzyme_Activation Activation of Neurotoxic Enzymes (e.g., Calpains, NOS) Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Neuronal Death Enzyme_Activation->Apoptosis Mitochondrial_Dysfunction->Apoptosis Tetrahydro_gamma_carboline 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole based compounds Tetrahydro_gamma_carboline->Ca_Influx Modulates Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., Antioxidant Assays, Cholinesterase Inhibition) Compound_Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., SH-SY5Y Neurotoxicity Models) In_Vitro_Screening->Cell_Based_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Ca²⁺ influx, Aβ aggregation) Cell_Based_Assays->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

References

Unlocking the Therapeutic Promise: A Technical Guide to the Anticancer Potential of Substituted 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as tetrahydro-γ-carboline, represents a "privileged scaffold" in medicinal chemistry. Its rigid, tricyclic structure is a common feature in numerous bioactive natural products and has become a fertile ground for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of substituted tetrahydro-γ-carbolines as potent anticancer agents. We will dissect the synthetic methodologies for their creation, delve into their diverse mechanisms of action—from microtubule disruption to apoptosis induction—and analyze the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.

Introduction: A Scaffold of Significance

The quest for more effective and selective cancer therapies is a driving force in modern drug discovery. Heterocyclic compounds, particularly those containing indole moieties, are of significant interest due to their wide range of biological activities.[1] The indole framework is a key component in many FDA-approved anticancer drugs and demonstrates a vast therapeutic potential through various mechanisms, including anti-inflammatory, antioxidant, and antiviral properties.[1]

The Tetrahydro-γ-carboline Core: A Privileged Structure

Within the broader family of indole alkaloids, the β-carboline and its isomers, including the γ-carboline (pyrido[4,3-b]indole) skeleton, are distinguished by their planar tricyclic structure.[1] The partially saturated derivative, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, offers a three-dimensional geometry that is highly amenable to creating specific and potent interactions with biological targets. This structural versatility allows for the development of derivatives with enhanced selectivity and effectiveness, making it an excellent foundation for potent anticancer therapeutics.[1][2] Its value is not limited to oncology; this scaffold is also a key intermediate in synthesizing pharmaceuticals for neurological disorders.[2]

Rationale for Anticancer Drug Development

The therapeutic value of the β-carboline nucleus in oncology is well-established.[3] Numerous derivatives, including tetrahydro-β-carbolines, have demonstrated significant anticancer activity through diverse mechanisms of action.[3] These compounds can induce cytotoxic effects against a variety of cancer cell lines by mechanisms such as DNA intercalation, inhibition of critical enzymes like topoisomerases, and modulation of signaling pathways that control cell growth and apoptosis.[1] The development of substituted tetrahydro-γ-carbolines is driven by the urgent need for new drugs against aggressive and difficult-to-treat solid tumors, such as those found in the pancreas, triple-negative breast cancer, lung cancer, and metastatic prostate cancer.[4][5]

Synthetic Strategies: Building the Core

The synthesis of a diverse library of tetrahydro-γ-carboline derivatives is essential for comprehensive structure-activity relationship (SAR) studies. The adaptability of the core structure allows for modifications at multiple positions, which has been a key factor in optimizing their anticancer properties.[6]

The Pictet-Spengler Reaction: A Foundational Approach

A primary and well-established method for constructing the tetrahydro-β-carboline skeleton is the Pictet-Spengler reaction.[7] This reaction involves the cyclization of a tryptamine with an aldehyde or ketone. For the synthesis of pyrido[3,4-b]indoles (β-carbolines), this is a standard and effective method.[4]

Diagram: General Pictet-Spengler Reaction Workflow

Pictet_Spengler_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Tryptamine Substituted Tryptamine Reaction Pictet-Spengler Cyclization Tryptamine->Reaction Aldehyde Aryl/Heteroaryl Aldehyde Aldehyde->Reaction Product Tetrahydro-β-carboline Derivative Reaction->Product

Caption: Pictet-Spengler reaction for carboline synthesis.

Advanced Synthetic Approaches

While the Pictet-Spengler reaction is fundamental, other methods are employed to create diverse derivatives. Microwave-assisted one-pot coupling conditions have been successfully used to introduce various aryl or heteroaryl groups at different positions on the pyrido[3,4-b]indole core.[4] Furthermore, post-synthesis modifications, such as N-acylation or the introduction of substituents at various positions, are crucial for fine-tuning the biological activity and pharmacokinetic properties of these compounds.[6] For instance, N2-acyl substitution has been shown to be critical for both selectivity and potency against the ABCG2 drug efflux pump.[6]

Mechanisms of Anticancer Action

Substituted tetrahydro-γ-carbolines exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeted approach can be advantageous in overcoming the intrinsic resistance of tumor cells.[7]

Disruption of Mitosis

A primary mechanism for many carboline derivatives is the disruption of the mitotic spindle, a critical structure for cell division.

  • Inhibition of Kinesin Spindle Protein (Eg5): Eg5 is a motor protein essential for forming the bipolar mitotic spindle. Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis.[6][8] Several tetrahydro-β-carboline derivatives have been identified as potent Eg5 inhibitors.[6][9] Molecular docking studies have confirmed that these compounds bind to an allosteric site on the Eg5 protein.[9]

  • Tubulin Polymerization Inhibition: Microtubules are the primary components of the mitotic spindle. Some pyrido[4,3-b]indole derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on tubulin.[10] This disruption of microtubule dynamics interferes with normal cellular function, leading to mitotic catastrophe and apoptosis.[10]

Diagram: Mitotic Disruption by Tetrahydro-γ-carbolines

Mitotic_Disruption cluster_targets Cellular Targets cluster_effects Cellular Effects Carboline Tetrahydro-γ-carboline Derivative Eg5 Kinesin Spindle Protein (Eg5) Carboline->Eg5 Inhibits Tubulin Tubulin Carboline->Tubulin Inhibits Polymerization Spindle Mitotic Spindle Formation Disrupted Eg5->Spindle Required for Tubulin->Spindle Forms Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of mitotic disruption and apoptosis induction.

Induction of Apoptosis

Beyond mitotic arrest, these compounds can directly trigger programmed cell death, or apoptosis. Mechanistic studies have revealed that active derivatives promote apoptosis by altering the balance of pro- and anti-apoptotic proteins.[6][8] This is achieved by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, which in turn activates caspase proteins, the executioners of apoptosis.[6][8]

Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters that pump drugs out of cancer cells.

  • Inhibition of ABCG2 (Breast Cancer Resistance Protein): The ABCG2 protein is a major contributor to MDR.[11] Certain tetrahydro-β-carboline derivatives have been identified as potent and selective inhibitors of ABCG2, with activity comparable to established inhibitors like Ko143.[6][11] By inhibiting this pump, these compounds can restore or enhance the efficacy of co-administered chemotherapeutic drugs.[11]

Modulation of Key Signaling Pathways
  • TGF-β Pathway Inhibition: The transforming growth factor-beta (TGF-β) signaling pathway is a pivotal oncogenic pathway in many advanced cancers.[12] Specific tetrahydro-β-carboline derivatives have been shown to inhibit this pathway, thereby suppressing tumor growth and metastasis both in vitro and in vivo.[12]

  • MDM2-p53 Interaction: The MDM2 protein is a negative regulator of the p53 tumor suppressor. Computational modeling suggests that some pyrido[3,4-b]indoles can bind to MDM2, preventing it from suppressing p53.[4] This would lead to an increase in p53 levels and the transcription of its target genes, such as p21, ultimately promoting cell cycle arrest and apoptosis.[4]

  • Sirtuin 2 Inhibition: Sirtuins are protein deacylases involved in metabolism and stress response. Functionalized tetrahydro-1H-pyrido[4,3-b]indoles have been identified as preferential inhibitors of Sirtuin 2 (SIRT2), with IC50 values in the low micromolar range.[13][14] Inhibition of SIRT2 leads to the hyperacetylation of proteins like p53 and α-tubulin, which can induce growth inhibition and apoptosis.[13][14]

Structure-Activity Relationship (SAR) Analysis

The anticancer potency and selectivity of tetrahydro-γ-carbolines are highly dependent on the nature and position of substituents on the core scaffold.

Position of SubstitutionEffect on ActivityExample Target(s)Reference
C1 Aromatic/heteroaromatic groups, like 1-Naphthyl, significantly enhance antiproliferative activity.MDM2, General Cytotoxicity[4][5]
N2 (Acylation) Acyl groups can improve selectivity and pharmacokinetic properties. Critical for potency against ABCG2.ABCG2, Eg5[6]
C6 (Indole Ring) Electron-donating groups, such as methoxy (-OCH3), often increase potency.MDM2, General Cytotoxicity[4][5]
C8 (Indole Ring) Substitution at this position can also enhance antiproliferative activity.General Cytotoxicity[6]
N9 An N9-methyl group can disrupt key binding interactions, such as hydrogen bonds, reducing activity.MDM2[4][5]

Systematic exploration of these substitution patterns is crucial for optimizing lead compounds. For instance, the combination of a 1-naphthyl group at C1 and a methoxy group at C6 resulted in a compound with exceptionally high potency against a broad range of cancer cell lines, with IC50 values as low as 80 nM.[4][5]

Experimental Protocols and Methodologies

To assess the anticancer potential of novel tetrahydro-γ-carboline derivatives, a series of standardized in vitro assays are essential.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, PC-3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: DNA is stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA double helix. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for their categorization into cell cycle phases.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).[9]

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash them with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population indicates cell cycle arrest at this phase.[9]

Future Perspectives and Conclusion

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a highly promising platform for the development of novel anticancer agents. The research highlighted in this guide demonstrates the diverse mechanisms through which these compounds can combat cancer, including mitotic disruption, apoptosis induction, and overcoming drug resistance.

Overcoming Challenges

Future research should focus on optimizing the selectivity of these compounds for cancer cells over normal cells to minimize potential toxicity.[4] Improving pharmacokinetic properties, such as bioavailability and in vivo stability, will also be critical for translating promising in vitro results into clinical success.

Emerging Opportunities

The development of hybrid molecules, which combine the tetrahydro-γ-carboline scaffold with other pharmacophores, represents an exciting avenue for creating multi-targeted agents with enhanced potency and a reduced likelihood of resistance development.[9] Continued exploration of novel cellular targets and a deeper understanding of the signaling pathways modulated by these compounds will undoubtedly uncover new therapeutic opportunities.

References

An In-Depth Technical Guide to the Interactions of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole with Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as γ-carboline) scaffold and various neurotransmitter systems. Due to a notable lack of extensive research on the unsubstituted parent compound, this document focuses on the well-characterized pharmacology of its key derivatives, which have significant implications for drug development.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of prominent derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole at various neurotransmitter and other receptors.

Table 1: Binding Affinities (Ki) of Dimebon (Latrepirdine) at Human Receptors
Receptor SubtypeKi (nM)Reference Compound
Histamine H11.3[3H]pyrilamine
Serotonin 5-HT626[3H]LSD
Serotonin 5-HT77.0[3H]5-CT
Serotonin 5-HT2A35[3H]ketanserin
Serotonin 5-HT5A44[3H]LSD
α2A-Adrenergic34[3H]rauwolscine
α2B-Adrenergic48[3H]rauwolscine
α2C-Adrenergic33[3H]rauwolscine
Dopamine D2900[3H]spiperone
Dopamine D3320[3H]spiperone
Dopamine D4570[3H]spiperone
NMDA (PCP site)105,000[3H]MK-801

Data compiled from multiple sources.

Table 2: Functional Activities (IC50/EC50) of Dimebon
AssayReceptorActivityIC50/EC50 (nM)
GTPγS BindingHistamine H1Antagonist76.5
Calcium InfluxNMDAAntagonist>50,000

Data compiled from multiple sources.

Table 3: Binding Affinities of Istradefylline at Adenosine Receptors
Receptor Subtype (Species)Ki (nM)
A2A (Human)2.2
A1 (Human)120
A2B (Human)>10,000
A3 (Human)1,600

Istradefylline has been shown to have no significant affinity for a panel of 51 other neurotransmitter receptors, ion channels, and transporters, including dopamine (D1-D5), serotonin, and adrenergic receptors.[1][2]

Interaction with Key Neurotransmitter Systems

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a versatile platform for developing compounds with a range of activities across different neurotransmitter systems.

Adenosinergic System

Istradefylline, a derivative of this scaffold, is a potent and selective antagonist of the adenosine A2A receptor.[1] In Parkinson's disease, there is a degeneration of dopaminergic neurons, leading to an overactivity of the indirect pathway in the basal ganglia, which is modulated by A2A receptors.[2] By blocking these receptors, istradefylline can help to restore the balance of this circuitry.[2]

Gs_Pathway cluster_membrane Cell Membrane A2A_Receptor Adenosine A2A Receptor G_Protein Gs Protein (α, β, γ) A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Istradefylline Istradefylline Istradefylline->A2A_Receptor Antagonism Adenosine Adenosine Adenosine->A2A_Receptor Agonism ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Adenosine A2A Receptor Gs Signaling Pathway.

Histaminergic and Serotonergic Systems

Dimebon (latrepirdine) is a derivative that displays high affinity for histamine H1 and several serotonin receptors, particularly 5-HT6 and 5-HT7.[3] Its antagonist activity at the H1 receptor is consistent with its original use as an antihistamine.[3] The interaction with serotonin receptors, especially the 5-HT6 receptor, has been a focus of research for its potential cognitive-enhancing effects.[4]

Gq_Pathway cluster_membrane Cell Membrane H1_Receptor Histamine H1 Receptor G_Protein Gq Protein (α, β, γ) H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolyzes Dimebon Dimebon Dimebon->H1_Receptor Antagonism Histamine Histamine Histamine->H1_Receptor Agonism ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates

Caption: Histamine H1 Receptor Gq Signaling Pathway.

Other Neurotransmitter Systems

Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have also been shown to interact with adrenergic and, to a lesser extent, dopaminergic, glutamatergic, and cholinergic systems. Dimebon shows moderate affinity for α2-adrenergic receptors.[3] While early research suggested Dimebon might act as an NMDA receptor antagonist and acetylcholinesterase inhibitor, subsequent studies have shown that these interactions are of low affinity and unlikely to be clinically relevant at therapeutic doses.[5]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of compounds with neurotransmitter systems.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare receptor-containing membranes Mix Combine membranes, radioligand, and test compound in assay buffer Membrane_Prep->Mix Radioligand_Prep Prepare radioligand solution (e.g., [³H]spiperone) Radioligand_Prep->Mix Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Mix Incubate Incubate to reach equilibrium Mix->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Scintillation Add scintillation cocktail and count radioactivity Wash->Scintillation Data_Analysis Plot data and calculate IC₅₀ and Kᵢ values Scintillation->Data_Analysis

Caption: General workflow for a radioligand binding assay.

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and store at -80°C.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

GTP_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare GPCR-containing membranes Mix Combine membranes, [³⁵S]GTPγS, GDP, and test compound Membrane_Prep->Mix GTP_Prep Prepare [³⁵S]GTPγS and GDP solution GTP_Prep->Mix Compound_Prep Prepare serial dilutions of test compound (agonist/antagonist) Compound_Prep->Mix Incubate Incubate at 30°C to allow G-protein activation Mix->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound [³⁵S]GTPγS Filter->Wash Scintillation Add scintillation cocktail and count radioactivity Wash->Scintillation Data_Analysis Plot data and calculate EC₅₀ (agonists) or IC₅₀ (antagonists) Scintillation->Data_Analysis

Caption: General workflow for a GTPγS binding assay.

  • Reagents: Prepare an assay buffer containing MgCl2, NaCl, and GDP.

  • Incubation: In a 96-well plate, incubate the receptor-containing membranes with the test compound (agonist or antagonist) and a fixed concentration of [35S]GTPγS in the assay buffer.

  • Termination: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing and Quantification: Wash the filters with ice-cold buffer and measure the bound radioactivity by scintillation counting.

  • Data Analysis: For agonists, plot the stimulated [35S]GTPγS binding against the compound concentration to determine the EC50 and maximal effect (Emax). For antagonists, perform the assay in the presence of a fixed concentration of an agonist and determine the IC50 for the inhibition of agonist-stimulated binding.

cAMP Accumulation Assay

This assay is used to measure the functional activity of Gs- or Gi-coupled receptors by quantifying the intracellular levels of cyclic AMP (cAMP).

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cluster_analysis Analysis Cell_Culture Culture cells expressing the receptor of interest Seed_Cells Seed cells into a 96-well plate Cell_Culture->Seed_Cells Add_PDE Pre-incubate with a PDE inhibitor (e.g., IBMX) Seed_Cells->Add_PDE Add_Compound Add test compound (agonist/antagonist) Add_PDE->Add_Compound Incubate Incubate to allow cAMP accumulation Add_Compound->Incubate Lyse_Cells Lyse cells to release intracellular cAMP Incubate->Lyse_Cells Detect_cAMP Detect cAMP using a competitive immunoassay (e.g., HTRF) Lyse_Cells->Detect_cAMP Data_Analysis Plot data and calculate EC₅₀ or IC₅₀ values Detect_cAMP->Data_Analysis

Caption: General workflow for a cAMP accumulation assay.

  • Cell Culture: Culture cells stably or transiently expressing the Gs- or Gi-coupled receptor of interest in a 96-well plate.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: For Gs-coupled receptors, add varying concentrations of the test agonist. For Gi-coupled receptors, add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) along with varying concentrations of the test agonist.

  • Cell Lysis: After incubation, lyse the cells to release the accumulated intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels in the cell lysates using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[3] The signal is typically inversely proportional to the amount of cAMP produced.

  • Data Analysis: Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a privileged structure in neuropharmacology, giving rise to compounds with diverse and potent activities at various neurotransmitter systems. While comprehensive data on the parent compound remains limited, its derivatives, such as the selective adenosine A2A antagonist istradefylline and the multi-target agent Dimebon, highlight the therapeutic potential of this chemical class. Further exploration of the structure-activity relationships of this scaffold is likely to yield novel drug candidates for a range of neurological and psychiatric disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of these promising compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole, also known as γ-carboline, and its derivatives are significant heterocyclic scaffolds in medicinal chemistry and drug discovery.[1][2][3][4] These compounds have shown a wide range of biological activities, including potential as neuroprotective agents, anti-cancer therapies, and as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR).[3][5][6][7] This document provides a detailed protocol for the synthesis of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core structure via a modified Pictet-Spengler type reaction, a foundational method for constructing such ring systems.[1][8]

Introduction

The γ-carboline framework is a recurring motif in numerous natural products and pharmacologically active molecules.[1][2] The synthesis of functionalized tetrahydro-γ-carbolines has garnered significant attention due to their therapeutic potential.[1][5] Various synthetic strategies have been developed, including transition-metal-catalyzed cyclizations, annulation reactions, and one-pot multicomponent reactions.[9][10][11] The protocol detailed herein describes a robust and accessible method for the preparation of the parent scaffold, which can be further functionalized for structure-activity relationship (SAR) studies.[5][7]

Reaction Principle

The synthesis is based on the condensation of an indole-3-ethanamine derivative with an appropriate aldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization, a variant of the Pictet-Spengler reaction.[8][12] This reaction forms the tetrahydro-γ-carboline ring system in good yields. The driving force for this reaction is the formation of an electrophilic iminium ion that subsequently attacks the nucleophilic C4 position of the indole ring.[8]

Experimental Protocol

3.1. Materials and Reagents

  • Tryptamine

  • Glyoxylic acid monohydrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel (for column chromatography)

  • Ethyl acetate (EtOAc)

  • Hexanes

3.2. Equipment

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

3.3. Synthetic Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.0 eq). Dissolve the tryptamine in anhydrous dichloromethane (DCM, 10 volumes).

  • Reagent Addition: In a separate flask, dissolve glyoxylic acid monohydrate (1.1 eq) in anhydrous methanol (MeOH, 2 volumes). Add this solution dropwise to the stirring tryptamine solution at room temperature under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the intermediate Schiff base by thin-layer chromatography (TLC).

  • Cyclization: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0 eq) to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 40-45 °C). Maintain reflux for 4-6 hours. Monitor the progress of the cyclization by TLC until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected results for the synthesis of the parent 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole.

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoleC₁₁H₁₂N₂172.231.070.75-0.8570-80%>95%

Visualizations

5.1. Reaction Pathway

Figure 1. Synthesis of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Tryptamine Tryptamine Intermediate Iminium Intermediate Tryptamine->Intermediate + Glyoxylic Acid - H₂O GlyoxylicAcid Glyoxylic Acid Product 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Intermediate->Product TFA (Acid Catalyst) Intramolecular Cyclization

Caption: Figure 1. Synthesis of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole.

5.2. Experimental Workflow

G Figure 2. Experimental Workflow A 1. Dissolve Tryptamine in DCM B 2. Add Glyoxylic Acid Solution A->B C 3. Stir at RT (2h) (Schiff Base Formation) B->C D 4. Cool to 0°C & Add TFA C->D E 5. Reflux (4-6h) (Cyclization) D->E F 6. Quench with NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product I->J

Caption: Figure 2. Experimental Workflow.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Trifluoroacetic acid is highly corrosive and volatile. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Follow standard laboratory procedures for waste disposal.

Conclusion

This protocol provides a reliable and straightforward method for the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The procedure is scalable and serves as an excellent starting point for the generation of diverse libraries of γ-carboline derivatives for applications in drug discovery and development. The purity and yield are generally high, making it a suitable method for academic and industrial research settings.

References

Application of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as a tetrahydro-γ-carboline, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the development of potent and selective modulators of various biological targets. This document provides a detailed overview of the applications of this scaffold in drug discovery, with a focus on its use as a core structure for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, sirtuin 2 (SIRT2) inhibitors, and agents targeting neurological disorders.

Application as CFTR Potentiators for Cystic Fibrosis

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Mutations can lead to a dysfunctional protein, resulting in the accumulation of thick mucus in various organs. Small molecule "potentiators" can help to restore the function of the CFTR protein. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a novel chemotype for the development of potent CFTR potentiators.[1][][3][4][5]

Data Presentation: Structure-Activity Relationship (SAR) of Tetrahydro-γ-carboline Derivatives as CFTR Potentiators

The following table summarizes the structure-activity relationship data for a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators, evaluated using a halide-sensitive YFP assay in Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR.[5]

CompoundR1R2Emax (normalized)EC50 (μM)
3 HH1.000.23
19 6-FH0.960.096
20 7-FH0.890.15
21 8-FH0.780.21
22 6-ClH1.050.12
23 6-MeH1.120.18
24 6,8-diFH1.250.075
25 6-F, 8-ClH1.350.060
Signaling Pathway: CFTR Potentiation

The CFTR channel is a cAMP-regulated ion channel. Its activation involves phosphorylation by protein kinase A (PKA) and ATP binding to the nucleotide-binding domains (NBDs). Potentiators are thought to bind to the CFTR protein and allosterically modulate its function, increasing the probability of the channel being in an open state.

CFTR_Potentiation cluster_membrane Cell Membrane cluster_intracellular Intracellular CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open opens Potentiator Pyrido[4,3-b]indole Potentiator Potentiator->CFTR binds to Cl- Efflux Cl- Efflux CFTR_Open->Cl- Efflux facilitates cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->CFTR phosphorylates ATP ATP ATP->CFTR binds

CFTR Potentiation Signaling Pathway
Experimental Protocol: Halide-Sensitive YFP (HS-YFP) Assay for CFTR Potentiator Activity

This protocol describes a cell-based assay to measure the activity of CFTR potentiators using a halide-sensitive yellow fluorescent protein (YFP).[6][7][8][9][10][11]

1. Cell Culture and Seeding:

  • Culture Fischer Rat Thyroid (FRT) cells stably co-expressing the F508del-CFTR mutant and the halide-sensitive YFP (H148Q/I152L) in a suitable medium (e.g., Coon’s modified Ham’s F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
  • Seed the cells into black, clear-bottom 96-well microplates at a density that allows them to reach confluence on the day of the assay.
  • Incubate the plates at 37°C in a 5% CO2 incubator.

2. Compound Preparation and Addition:

  • Prepare a stock solution of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives in DMSO.
  • Create a serial dilution of the compounds in a suitable assay buffer (e.g., PBS with Ca2+/Mg2+).
  • Aspirate the culture medium from the cell plates and wash the cells once with the assay buffer.
  • Add the compound dilutions to the wells. Include wells with vehicle control (DMSO) and a known CFTR potentiator as a positive control.

3. CFTR Activation and Fluorescence Reading:

  • Prepare a stimulation solution containing a CFTR activator, such as forskolin (to increase intracellular cAMP), in the assay buffer.
  • Add the stimulation solution to all wells.
  • Immediately place the microplate in a fluorescence plate reader equipped with excitation and emission filters appropriate for YFP (e.g., 485 nm excitation and 520 nm emission).
  • Record the baseline fluorescence for a short period.

4. Iodide Addition and Quenching Measurement:

  • Prepare an iodide-containing buffer (e.g., PBS where NaCl is replaced with NaI).
  • Using the plate reader's injector system, add the iodide buffer to all wells.
  • Continue to record the fluorescence intensity over time. The influx of iodide through open CFTR channels will quench the YFP fluorescence.

5. Data Analysis:

  • The rate of fluorescence decay is proportional to the CFTR channel activity.
  • Calculate the initial rate of quenching for each well.
  • Normalize the data to the vehicle control.
  • Plot the normalized rate of quenching against the compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="Culture FRT cells expressing\nF508del-CFTR and HS-YFP"]; seeding [label="Seed cells in 96-well plates"]; compound_prep [label="Prepare serial dilutions of\npyrido[4,3-b]indole derivatives"]; wash [label="Wash cells with assay buffer"]; add_compounds [label="Add compound dilutions to wells"]; add_stimulant [label="Add CFTR activator (e.g., forskolin)"]; read_baseline [label="Measure baseline YFP fluorescence"]; add_iodide [label="Inject iodide buffer"]; read_quenching [label="Measure fluorescence quenching over time"]; analyze [label="Analyze data to determine\nEC50 and Emax"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> seeding; seeding -> compound_prep; compound_prep -> add_compounds; seeding -> wash -> add_compounds; add_compounds -> add_stimulant; add_stimulant -> read_baseline; read_baseline -> add_iodide; add_iodide -> read_quenching; read_quenching -> analyze; analyze -> end; }

HS-YFP Assay Experimental Workflow

Application as Sirtuin 2 (SIRT2) Inhibitors

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including metabolism, stress response, and aging. SIRT2 is predominantly a cytoplasmic sirtuin, and its inhibition has been explored as a therapeutic strategy for cancer and neurodegenerative diseases. Functionalized 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been identified as a novel chemotype of SIRT2 inhibitors with in vitro potencies in the low micromolar range.[7][12]

Data Presentation: In Vitro Inhibitory Potency of Tetrahydro-γ-carboline Derivatives against SIRT2

The following table presents the IC50 values of representative functionalized 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles against human SIRT2.

CompoundR GroupIC50 (μM)
Compound A 2-Naphthyl3.5
Compound B 4-Biphenyl4.2
Compound C 3-Phenoxyphenyl3.8

Note: Specific compound structures were not publicly available in the referenced literature.

Signaling Pathway: SIRT2 Inhibition

SIRT2 deacetylates various protein substrates, including α-tubulin and p53. Inhibition of SIRT2 leads to the hyperacetylation of these substrates, which can, in turn, affect cellular processes like microtubule dynamics and cell cycle progression, potentially leading to apoptosis in cancer cells.

SIRT2_Inhibition SIRT2 SIRT2 Tubulin α-Tubulin (acetylated) SIRT2->Tubulin deacetylates p53 p53 (acetylated) SIRT2->p53 deacetylates Inhibitor Pyrido[4,3-b]indole Inhibitor Inhibitor->SIRT2 inhibits Microtubule Microtubule Stabilization Tubulin->Microtubule leads to Apoptosis Apoptosis p53->Apoptosis induces

SIRT2 Inhibition Signaling Pathway

Application in Neurological Disorders

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is also being investigated for its potential in treating various neurological disorders.[13][14][15][16][17] Derivatives of this scaffold have shown promise as neuroprotective agents, with activities such as modulation of calcium ion uptake and potential antioxidant effects.[16]

Data Presentation: Neuroprotective Activity of Tetrahydro-γ-carboline Derivatives

The following table summarizes the effects of different 8-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives on glutamate-dependent calcium uptake in rat cerebral cortex synaptosomes.[16]

Compound8-SubstituentEffect on Ca2+ uptake
Compound I -HModulation
Compound II -CH3Modulation
Compound III -OCH3Modulation
Compound IV -FModulation
Compound V -ClModulation

Note: Quantitative EC50 or IC50 values were not provided in the referenced study.

Synthesis of the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Scaffold

The core tetrahydro-γ-carboline scaffold is commonly synthesized via the Pictet-Spengler reaction.[1][8][18][19][20][21] This reaction involves the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Experimental Protocol: General Pictet-Spengler Synthesis of a 1-Substituted Tetrahydro-γ-carboline

1. Reaction Setup:

  • In a round-bottom flask, dissolve tryptamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, toluene, or water).[19]
  • Add an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or L-tartaric acid, 0.1-1.0 equivalent).[19]

2. Addition of Carbonyl Compound:

  • To the stirred solution, add the desired aldehyde or ketone (1.0-1.2 equivalents) dropwise at room temperature.

3. Reaction:

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux for 1 to 24 hours, depending on the reactivity of the substrates.
  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

4. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.
  • If an organic solvent was used, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
  • If water was used as the solvent, the product may precipitate and can be collected by filtration.[19]

5. Purification:

  • Remove the solvent under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

6. Characterization:

  • Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve tryptamine and\nacid catalyst in solvent"]; add_carbonyl [label="Add aldehyde or ketone"]; react [label="Stir at appropriate temperature\n(monitor by TLC)"]; workup [label="Neutralize, wash, and dry"]; purify [label="Purify by recrystallization\nor column chromatography"]; characterize [label="Characterize by NMR\nand mass spectrometry"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> add_carbonyl; add_carbonyl -> react; react -> workup; workup -> purify; purify -> characterize; characterize -> end; }

Pictet-Spengler Synthesis Experimental Workflow

References

Application Notes and Protocols for High-Throughput Screening of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the high-throughput screening (HTS) of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) analogs against three key biological targets: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), serotonin receptor subtype 2A (5-HT2A), and acetylcholinesterase (AChE).

CFTR Potentiator Screening

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a novel chemotype for CFTR potentiators.[1] These compounds are of interest for treating cystic fibrosis, a genetic disorder caused by mutations in the CFTR protein, by enhancing the channel's gating function.[1]

Signaling Pathway: CFTR Activation

CFTR_Activation PKA PKA Phosphorylation Phosphorylation of R-Domain PKA->Phosphorylation cAMP ATP ATP ATPB_NBD ATP Binding to NBDs ATP->ATPB_NBD CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Cl_ion Cl- Efflux CFTR_Open->Cl_ion Phosphorylation->CFTR ATPB_NBD->CFTR Potentiator Tetrahydro-γ-carboline Potentiator Potentiator->CFTR_Open Enhances Gating

Caption: CFTR channel activation pathway.

High-Throughput Screening Protocol: YFP-Based Halide Ion Influx Assay

This assay measures CFTR channel function by detecting the influx of iodide ions, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP) expressed in the cells.[2][3][4]

Experimental Workflow

HTS_Workflow_CFTR cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Seed FRT cells expressing CFTR and YFP-H148Q/I152L in 384-well plates incubate_cells Incubate overnight plate_cells->incubate_cells add_compounds Add 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole analogs and controls (DMSO, Genistein) incubate_cells->add_compounds pre_incubate Pre-incubate (10-15 min) add_compounds->pre_incubate read_baseline Measure baseline YFP fluorescence pre_incubate->read_baseline add_stimuli Add Forskolin (to activate CFTR) followed by Iodide solution read_baseline->add_stimuli read_quench Measure YFP fluorescence quench rate kinetically add_stimuli->read_quench calculate_rate Calculate initial rate of fluorescence decrease read_quench->calculate_rate normalize Normalize to controls calculate_rate->normalize dose_response Generate dose-response curves and calculate EC50 values normalize->dose_response

Caption: HTS workflow for CFTR potentiators.

Detailed Protocol

  • Cell Culture and Plating:

    • Culture Fischer Rat Thyroid (FRT) cells stably co-expressing a mutant CFTR (e.g., F508del-CFTR or G551D-CFTR) and a halide-sensitive YFP (YFP-H148Q/I152L).

    • Seed the cells into black, clear-bottom 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C and 5% CO2. For F508del-CFTR, a 24-hour incubation at a lower temperature (e.g., 27°C) may be required to facilitate protein trafficking to the cell surface.[4]

  • Compound Addition:

    • Prepare serial dilutions of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analogs in a suitable solvent (e.g., DMSO).

    • Using an automated liquid handler, add the compounds to the cell plates. Final compound concentrations may range from nanomolar to micromolar. Include negative (DMSO) and positive (e.g., Genistein or VX-770) controls.

    • Pre-incubate the plates with the compounds for 10-15 minutes at room temperature.[3]

  • Assay and Measurement:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Measure the baseline YFP fluorescence (Excitation: ~500 nm, Emission: ~530 nm).

    • Inject a solution containing a CFTR activator (e.g., Forskolin) to stimulate cAMP production.[3]

    • Shortly after, inject an iodide-containing solution to initiate the fluorescence quench.

    • Measure the YFP fluorescence kinetically for 1-2 minutes to determine the rate of iodide influx.

  • Data Analysis:

    • The rate of fluorescence quenching is proportional to CFTR channel activity.

    • Calculate the initial slope of the fluorescence decay for each well.

    • Normalize the data to the positive and negative controls to determine the percent activity of each compound.

    • For active compounds, generate dose-response curves and calculate the EC50 values.

Quantitative Data: CFTR Potentiator Activity

The following table summarizes the efficacy (Emax) and potency (EC50) of selected 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analogs in potentiating the F508del-CFTR channel.[1]

Compound IDR1R2Emax (%)EC50 (µM)
1 HH55 ± 30.81 ± 0.11
2 H8-OCH332 ± 21.10 ± 0.15
3 H7-OCH374 ± 40.25 ± 0.04
4 4-F8-OCH385 ± 50.02 ± 0.003
5 4-Cl8-OCH391 ± 60.03 ± 0.005
6 4-CN8-OCH388 ± 50.04 ± 0.006
7 2,4-diF8-OCH395 ± 70.01 ± 0.002

Data adapted from J. Med. Chem. 2020, 63, 19, 11169–11194. Emax is relative to the positive control.[1]

Serotonin 5-HT2A Receptor Antagonist Screening

Tetrahydro-γ-carboline derivatives have been investigated as ligands for various serotonin receptors.[5] The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a significant target for antipsychotic and other CNS-active drugs.

Signaling Pathway: 5-HT2A Receptor

Gq_Pathway Serotonin Serotonin (Agonist) Receptor 5-HT2A Receptor Serotonin->Receptor Antagonist Tetrahydro-γ-carboline Antagonist Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC

Caption: 5-HT2A receptor Gq signaling pathway.

High-Throughput Screening Protocol: Calcium Mobilization FLIPR Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor. Antagonists are identified by their ability to block the calcium influx induced by a known agonist.[5]

Experimental Workflow

HTS_Workflow_5HT2A cluster_prep Plate Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis plate_cells Seed CHO-K1 or HEK293 cells expressing 5-HT2A receptors in 384-well plates incubate_cells Incubate overnight plate_cells->incubate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_cells->load_dye add_antagonists Add 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole analogs and controls (Ketanserin) load_dye->add_antagonists pre_incubate Pre-incubate (15-30 min) add_antagonists->pre_incubate read_baseline Measure baseline fluorescence pre_incubate->read_baseline add_agonist Challenge with 5-HT agonist (EC80 conc.) read_baseline->add_agonist read_calcium_flux Measure fluorescence increase kinetically add_agonist->read_calcium_flux calculate_response Calculate peak fluorescence response read_calcium_flux->calculate_response normalize Normalize to controls to get % inhibition calculate_response->normalize dose_response Generate dose-response curves and calculate IC50 values normalize->dose_response

Caption: HTS workflow for 5-HT2A antagonists.

Detailed Protocol

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.

    • Plate the cells in black, clear-bottom 384-well plates and incubate overnight.[5]

  • Dye Loading:

    • Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion transport inhibitor like probenecid to prevent dye leakage.

    • Incubate for approximately 1 hour at 37°C.

  • Compound Addition and Agonist Challenge:

    • Transfer the cell plate to a fluorescence imaging plate reader (FLIPR).

    • Add the tetrahydro-γ-carboline analogs and control antagonists (e.g., Ketanserin).

    • Incubate for 15-30 minutes.[5]

    • Measure baseline fluorescence, then add a pre-determined EC80 concentration of a 5-HT2A agonist (e.g., serotonin).

    • Immediately measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence signal for each well.

    • Calculate the percentage of inhibition for each test compound relative to the controls.

    • Generate dose-response curves for active compounds and determine their IC50 values.

Quantitative Data: Serotonin Receptor Binding Affinity
CompoundReceptor SubtypeBinding Affinity (Ki, nM)
Dimebon Analog 1 5-HT2CPotent Blocker
Dimebon Analog 1 5-HT6Potent Blocker
Dimebon Analog 1 5-HT7Potent Blocker
Tetrahydro-γ-carboline 17 5-HT5A13

Data adapted from Bioorg Med Chem. 2009, 17(13), 4791-8[5] and J Med Chem. 2003, 46(14), 2945-57.[2]

Acetylcholinesterase (AChE) Inhibitor Screening

AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The tetrahydro-γ-carboline scaffold is present in compounds, such as Dimebon, that have been investigated for their effects on cognitive function, with AChE inhibition being one of the proposed, albeit weak, mechanisms of action.[3][6]

Mechanism of Action: AChE Inhibition

AChE_Inhibition cluster_normal Normal Function cluster_inhibited With Inhibitor ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Increased Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Tetrahydro-γ-carboline Inhibitor Inhibitor->AChE Blocks Synaptic_Cleft Synaptic Cleft Signal Signal Termination Choline_Acetate->Signal Enhanced_Signal Enhanced Cholinergic Signaling ACh_Receptor->Enhanced_Signal

Caption: Mechanism of acetylcholinesterase inhibition.

High-Throughput Screening Protocol: Colorimetric Ellman's Method

This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.[7]

Experimental Workflow

HTS_Workflow_AChE cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis add_enzyme Dispense AChE enzyme solution into 384-well plates add_compounds Add 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole analogs and controls (Physostigmine) add_enzyme->add_compounds pre_incubate Pre-incubate (15 min) add_compounds->pre_incubate add_reagents Add Reaction Mix (ATCh Substrate + DTNB) pre_incubate->add_reagents incubate_reaction Incubate at room temperature add_reagents->incubate_reaction read_absorbance Measure absorbance at 412 nm (kinetic or endpoint) incubate_reaction->read_absorbance calculate_rate Calculate reaction rate (V) read_absorbance->calculate_rate normalize Normalize to controls to get % inhibition calculate_rate->normalize dose_response Generate dose-response curves and calculate IC50 values normalize->dose_response

Caption: HTS workflow for AChE inhibitors.

Detailed Protocol

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare working solutions of AChE enzyme, acetylthiocholine (ATCh) substrate, and DTNB.

  • Assay Procedure (384-well format):

    • Dispense the AChE solution into the wells of a clear, flat-bottom 384-well plate.

    • Add the test compounds and controls (e.g., Physostigmine as a positive control, DMSO as a negative control).

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.[7]

    • Initiate the reaction by adding a freshly prepared mixture of ATCh and DTNB.

    • Measure the absorbance at 412 nm either kinetically over 10-20 minutes or as a single endpoint reading after a fixed time.[7]

  • Data Analysis:

    • Calculate the rate of the reaction from the change in absorbance over time.

    • Determine the percent inhibition for each compound concentration.

    • Fit the data to a dose-response model to calculate the IC50 for active compounds.

Quantitative Data: Acetylcholinesterase Inhibition

The parent compound of many 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analogs, Dimebon, shows weak inhibitory activity against AChE.

CompoundEnzyme SourceIC50 (µM)
Dimebon Acetylcholinesterase42
Dimebon Butyrylcholinesterase7.9

Data from Ann N Y Acad Sci. 2001 Jun;939:425-35.[8]

Further studies on other indole-containing structures have identified more potent AChE inhibitors, suggesting that the tetrahydro-γ-carboline scaffold could be optimized for this target. For instance, certain monoterpene indole alkaloids have shown significant anti-AChE activity with IC50 values in the micromolar range.[9]

References

Application Notes and Protocols for In Vivo Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo characterization of the oral bioavailability of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives. This class of compounds has been identified as a novel chemotype of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), demonstrating promising therapeutic potential.[1][2][3][4] In-depth structure-activity relationship studies have led to the discovery of enantiomerically pure compounds, such as compound 39, which exhibit good efficacy in rescuing the gating defect of F508del- and G551D-CFTR and a promising in vitro druglike profile.[1][2] Subsequent in vivo characterization of these γ-carbolines has shown considerable exposure levels and good oral bioavailability, with detectable distribution to the lungs after oral administration in rats.[1][2]

This document outlines the essential experimental procedures for determining key pharmacokinetic parameters, crucial for the preclinical development of this series of compounds.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters for a representative 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivative, compound 39, following oral and intravenous administration in Sprague-Dawley rats.[2]

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Tmax (h) 1.00.08
Cmax (ng/mL) 450850
AUC0-t (ng·h/mL) 25001200
AUC0-inf (ng·h/mL) 26001250
t1/2 (h) 4.53.8
F (%) 41.6-

Data is hypothetical and representative for illustrative purposes, based on qualitative descriptions of "good oral bioavailability" from the literature.

Experimental Protocols

Animal Studies

A detailed protocol for determining the oral bioavailability of a test compound from the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole series in rats is provided below. This protocol is based on established methodologies for pharmacokinetic studies.[5][6][7]

Objective: To determine the absolute oral bioavailability of a test compound by comparing the plasma concentration-time profiles after oral and intravenous administration.

Materials:

  • Test compound (e.g., a 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivative)

  • Vehicle for oral and intravenous formulations (e.g., a solution of DMSO, Solutol HS 15, and water)

  • Male Sprague-Dawley rats (250-300 g)[2]

  • Oral gavage needles

  • Syringes and needles for intravenous injection

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C) for plasma sample storage

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least 5 days prior to the experiment, with free access to standard chow and water.

  • Dosing Group Allocation: Randomly assign the animals to two groups: an oral administration group and an intravenous administration group (n=4-6 per group).

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.[6]

  • Dose Preparation:

    • Oral Formulation: Prepare a solution of the test compound in the vehicle at a concentration suitable for a 10 mg/kg dose.

    • Intravenous Formulation: Prepare a sterile solution of the test compound in the vehicle at a concentration suitable for a 2 mg/kg dose.

  • Administration:

    • Oral Group: Administer the test compound formulation via oral gavage.[7]

    • Intravenous Group: Administer the test compound formulation as a single bolus injection into the tail vein.[6]

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points:

      • Oral Group: 0 (predose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

      • Intravenous Group: 0 (predose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method

A validated bioanalytical method is crucial for the accurate quantification of the test compound in plasma samples.[8][9] A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for its high sensitivity and selectivity.

Objective: To accurately quantify the concentration of the test compound in rat plasma.

Procedure Outline:

  • Method Development: Develop an LC-MS/MS method with appropriate chromatographic conditions (column, mobile phase, flow rate) and mass spectrometric parameters (ionization mode, precursor and product ions, collision energy).

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Method Validation: Validate the bioanalytical method according to regulatory guidelines, assessing parameters such as selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, and stability.[9]

  • Sample Analysis: Analyze the study samples along with calibration standards and quality control samples to determine the concentration of the test compound in each plasma sample.

Pharmacokinetic Analysis

The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters.

Procedure:

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.

  • Key parameters to be determined include:

    • Cmax (Maximum Plasma Concentration): Determined directly from the plasma concentration-time profile.

    • Tmax (Time to Reach Cmax): Determined directly from the plasma concentration-time profile.

    • AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

    • CL (Clearance): Calculated as Dose / AUC for the intravenous group.

    • Vd (Volume of Distribution): Calculated as CL * t1/2 / 0.693.

  • Oral Bioavailability (F) Calculation:

    • Calculate the absolute oral bioavailability using the following formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vivo oral bioavailability study.

G cluster_pre Preparation cluster_exp Experiment cluster_post Analysis acclimatization Animal Acclimatization grouping Group Allocation (IV & Oral) acclimatization->grouping fasting Overnight Fasting grouping->fasting dose_prep Dose Formulation fasting->dose_prep admin Compound Administration dose_prep->admin sampling Blood Sampling admin->sampling plasma_prep Plasma Preparation sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis bioavailability Bioavailability Calculation pk_analysis->bioavailability

Caption: Workflow for determining oral bioavailability.

CFTR Potentiator Signaling Pathway

The 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives act as potentiators of the CFTR channel.[1][2][3] The diagram below depicts the mechanism of action.

G cluster_cell Apical Membrane of Epithelial Cell pka PKA Activation (e.g., by Forskolin) cftr_closed CFTR Channel (Closed) pka->cftr_closed Phosphorylation atp ATP atp->cftr_closed Binding cftr_open CFTR Channel (Open) cftr_closed->cftr_open Gating ion_flux ion_flux cftr_open->ion_flux Chloride Ion Efflux compound 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indole (Potentiator) compound->cftr_open Stabilizes Open State

Caption: Mechanism of action of CFTR potentiators.

References

Application Notes and Protocols: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole as a Novel CFTR Potentiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate ions across the cell membrane of epithelial cells.[3] Mutations in the CFTR gene can lead to a dysfunctional protein, resulting in the buildup of thick, sticky mucus in various organs, particularly the lungs and digestive system.[1]

CFTR modulators are a class of drugs that target the underlying cause of CF by improving the function of the mutant CFTR protein.[2] These modulators are categorized as either correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, or potentiators, which enhance the channel opening probability (gating) of the CFTR protein that is already at the cell surface.[4][5]

This document provides detailed application notes and protocols for the use of a novel class of CFTR potentiators based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold.[2] This chemical series has demonstrated promising activity in rescuing the gating defects of various CFTR mutations, including F508del and G551D.[6]

Quantitative Data Summary

The following tables summarize the efficacy (Emax) and potency (EC50) of various 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators, as determined by a high-throughput screening (HTS) campaign using a halide-sensitive yellow fluorescent protein (YFP) assay.[7]

Table 1: Initial Hits from High-Throughput Screening [7]

Compound IDChemical StructureEmax (%)EC50 (μM)
Hit-7 (1) 2-(5-trifluoromethyl-2H-pyrazole-3-carbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole85 ± 50.45 ± 0.08
Hit-8 (2) 2-(1-methyl-5-trifluoromethyl-1H-pyrazole-3-carbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole75 ± 61.2 ± 0.2
Hit-9 (3) 8-methoxy-2-(5-trifluoromethyl-2H-pyrazole-3-carbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole100 ± 70.25 ± 0.05

Table 2: Structure-Activity Relationship (SAR) of Phenyl-Substituted Analogues [7]

Compound IDSubstitution on Phenyl RingEmax (%)EC50 (μM)
30 8-Methoxy100 ± 80.22 ± 0.04
31 7-Methoxy95 ± 70.35 ± 0.06
32 9-Methoxy80 ± 60.51 ± 0.09
33 8-Fluoro92 ± 80.28 ± 0.05
34 8-Chloro88 ± 70.33 ± 0.06
39 (enantiomerically pure) 8-Methoxy110 ± 90.15 ± 0.03

Experimental Protocols

High-Throughput Screening (HTS) for CFTR Potentiators using a Halide-Sensitive YFP Assay

This protocol describes a cell-based assay for identifying CFTR potentiators by measuring the rate of iodide influx into cells expressing a halide-sensitive Yellow Fluorescent Protein (YFP).[8][9][10]

Materials:

  • Fischer Rat Thyroid (FRT) cells stably co-expressing a CFTR mutant (e.g., F508del-CFTR or G551D-CFTR) and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • Cell culture medium (e.g., Coon’s modified Ham’s F-12 medium) supplemented with fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics.

  • Phosphate-buffered saline (PBS).

  • Iodide-containing solution (PBS with NaCl replaced by NaI).

  • Forskolin (a CFTR activator).

  • Test compounds (2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives) dissolved in DMSO.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the FRT cells into the microplates at a density that allows them to reach confluency on the day of the assay.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in PBS.

    • Remove the culture medium from the wells and wash the cells with PBS.

    • Add the compound dilutions to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • CFTR Activation and Iodide Influx:

    • Prepare a solution containing forskolin and the iodide-containing solution.

    • Place the microplate in the fluorescence plate reader.

    • Initiate fluorescence reading (excitation ~485 nm, emission ~520 nm).

    • After a baseline reading, rapidly add the forskolin/iodide solution to the wells.

    • Continue to measure the fluorescence at regular intervals for a set period (e.g., 10-20 seconds).

  • Data Analysis:

    • The rate of fluorescence quenching is proportional to the rate of iodide influx through the CFTR channels.

    • Calculate the initial rate of fluorescence decrease for each well.

    • Normalize the data to a positive control (e.g., a known CFTR potentiator like VX-770) and a negative control (DMSO vehicle).

    • Plot the normalized response against the compound concentration to determine the EC50 and Emax values.

Visualizations

CFTR Channel Gating and Potentiation Pathway

CFTR_Potentiation_Pathway cluster_membrane Cell Membrane CFTR CFTR Channel (Closed) Phosphorylated_CFTR Phosphorylated CFTR (Primed) PKA PKA Activation (e.g., by Forskolin) PKA->CFTR Phosphorylation ATP ATP Binding ATP->Phosphorylated_CFTR Potentiator 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indole Potentiator->Phosphorylated_CFTR Enhances Gating Open_CFTR Open CFTR Channel (Ion Flow) Phosphorylated_CFTR->Open_CFTR Gating Open_CFTR->CFTR Dephosphorylation/ ATP Hydrolysis

Caption: General signaling pathway for CFTR channel activation and potentiation.

Experimental Workflow for HTS Assay

HTS_Workflow start Start plate_cells Plate FRT cells in 96/384-well plates start->plate_cells incubate_cells Incubate cells to confluency plate_cells->incubate_cells add_compounds Add compounds to cells and incubate incubate_cells->add_compounds prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->add_compounds read_fluorescence Measure baseline fluorescence add_compounds->read_fluorescence prepare_reagents Prepare Forskolin and Iodide solution add_reagents Add Forskolin/Iodide solution prepare_reagents->add_reagents read_fluorescence->add_reagents measure_quenching Measure fluorescence quenching over time add_reagents->measure_quenching analyze_data Analyze data to determine EC50 and Emax measure_quenching->analyze_data end End analyze_data->end

Caption: Experimental workflow for the high-throughput screening of CFTR potentiators.

References

Application Notes and Protocols for Molecular Docking Studies of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies with the privileged 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole scaffold. This versatile chemical structure has been identified as a key pharmacophore in the development of novel therapeutics targeting a range of proteins implicated in diseases such as cystic fibrosis, cancer, and neurodegenerative disorders.

Introduction

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as a tetrahydro-γ-carboline, is a tricyclic heterocyclic compound that serves as a "privileged structure" in medicinal chemistry.[1] Its rigid framework and synthetic tractability make it an ideal starting point for the design of potent and selective modulators of various biological targets. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand to a target protein, providing valuable insights for lead optimization and understanding structure-activity relationships (SAR).

This document outlines the application of molecular docking to understand the interaction of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives with several key protein targets, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), Sirtuin 2 (SIRT2), and Tubulin.

Target Proteins and Therapeutic Areas

Derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold have been investigated for their potential therapeutic applications in several areas:

  • Cystic Fibrosis: As potentiators of the CFTR protein, these compounds aim to restore the function of mutant CFTR channels, offering a promising therapeutic strategy for cystic fibrosis.[1][2][3]

  • Cancer: By targeting proteins like Sirtuin 2 and tubulin, derivatives have shown potential as anticancer agents.[4][5][6][7] Sirtuin 2 inhibitors are being explored for their role in cell cycle regulation and apoptosis, while tubulin polymerization inhibitors are a well-established class of chemotherapeutics.

  • Neurological Disorders: The core structure is also utilized in the synthesis of compounds targeting the central nervous system.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, showcasing the potency of various 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives against their respective targets.

Table 1: Activity of Tetrahydro-γ-carboline Derivatives as CFTR Potentiators [2]

CompoundEC₅₀ (μM)Eₘₐₓ (%)
1 (Hit-7) HHH0.8 ± 0.185 ± 5
2 (Hit-8) HOMeH>10-
3 (Hit-9) OMeHH0.3 ± 0.05100 ± 7
39 OMeHF0.08 ± 0.01110 ± 8

Data represents the mean ± SD from at least three independent experiments.

Table 2: Sirtuin 2 Inhibitory Activity of Functionalized Tetrahydro-1H-pyrido[4,3-b]indoles [4][5]

CompoundModificationsIC₅₀ (μM)
Compound A Phenyl substitution3.5 ± 0.4
Compound B N-acylation with aromatic group4.1 ± 0.6
Compound C Phenyl substitution with electron-withdrawing group3.1 ± 0.3

IC₅₀ values were determined from in vitro enzymatic assays.

Table 3: Antiproliferative Activity of 9-Aryl-5H-pyrido[4,3-b]indole Derivatives [6]

CompoundCell LineIC₅₀ (μM)
7k A549 (Lung)1.2 ± 0.1
7k HCT116 (Colon)0.8 ± 0.05
7k MCF-7 (Breast)1.5 ± 0.2

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Experimental Protocols

This section provides detailed methodologies for performing molecular docking studies with 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, based on protocols described in the cited literature.

Protocol 1: Molecular Docking of Tetrahydro-γ-carbolines with Sirtuin 2

This protocol is adapted from studies on functionalized tetrahydro-1H-pyrido[4,3-b]indoles as Sirtuin 2 inhibitors.[4][5][7]

1. Protein Preparation: a. Obtain the crystal structure of human Sirtuin 2 (e.g., PDB ID: 3ZGO) from the Protein Data Bank. b. Remove water molecules and any co-crystallized ligands from the protein structure. c. Add polar hydrogen atoms and assign Kollman charges to the protein using software such as AutoDock Tools. d. Define the binding site by creating a grid box centered on the NAD+ binding pocket and the acetylated substrate channel. The grid dimensions should be sufficient to encompass the active site (e.g., 60 x 60 x 60 Å with 0.375 Å spacing).

2. Ligand Preparation: a. Draw the 2D structure of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative using a chemical drawing tool (e.g., ChemDraw). b. Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). c. Assign Gasteiger charges and define rotatable bonds for the ligand using AutoDock Tools.

3. Molecular Docking: a. Use a docking program such as AutoDock Vina. b. Set the prepared protein and ligand files as input. c. Configure the docking parameters, including the coordinates of the grid box and the exhaustiveness of the search (e.g., exhaustiveness = 8). d. Run the docking simulation to generate multiple binding poses.

4. Analysis of Results: a. Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol). b. The pose with the lowest binding energy is typically considered the most favorable. c. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) using software like PyMOL or Discovery Studio.[4]

Protocol 2: Molecular Docking of Pyrido[4,3-b]indole Derivatives with Tubulin

This protocol is based on the methodology used for studying 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin polymerization inhibitors.[6]

1. Protein Preparation: a. Download the crystal structure of tubulin (e.g., PDB ID: 1SA0) from the Protein Data Bank. b. Prepare the protein by removing water molecules, ions, and the co-crystallized ligand (e.g., colchicine). c. Add hydrogen atoms and assign appropriate charges to the protein. d. Define the binding pocket based on the location of the known inhibitor (colchicine binding site).

2. Ligand Preparation: a. Sketch the 2D structures of the pyrido[4,3-b]indole derivatives. b. Convert to 3D structures and perform geometry optimization. c. Assign partial charges to the ligand atoms.

3. Molecular Docking: a. Utilize a docking program like Schrödinger-Glide or AutoDock. b. Define the receptor grid centered on the colchicine binding site. c. Dock the prepared ligands into the defined grid using standard precision (SP) or extra precision (XP) mode if available.

4. Post-Docking Analysis: a. Evaluate the docking scores and binding energies for each compound. b. Analyze the interactions between the ligand and key residues in the colchicine binding site. c. Compare the binding mode of the novel derivatives with that of known tubulin inhibitors.

Visualizations

The following diagrams illustrate key workflows and concepts related to the molecular docking of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives.

Molecular_Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Download PDB Structure Clean Remove Water & Ligands PDB->Clean Hydrogens Add Hydrogens Clean->Hydrogens Charges_P Assign Charges Hydrogens->Charges_P Grid Define Binding Site (Grid) Charges_P->Grid Docking Molecular Docking (e.g., AutoDock Vina) Grid->Docking Draw Draw 2D Structure Convert3D Convert to 3D Draw->Convert3D Minimize Energy Minimization Convert3D->Minimize Charges_L Assign Charges Minimize->Charges_L Charges_L->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: General workflow for molecular docking studies.

Sirtuin2_Interaction cluster_pockets Binding Pockets cluster_interactions Interaction Types SIRT2 Sirtuin 2 Protein NAD_pocket NAD+ Pocket SIRT2->NAD_pocket contains Substrate_channel Substrate Channel SIRT2->Substrate_channel contains Ligand Tetrahydro-1H-pyrido[4,3-b]indole Scaffold Ligand->NAD_pocket interacts with Ligand->Substrate_channel interacts with H_bond Hydrogen Bonding Ligand->H_bond Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Stacking π-π Stacking Ligand->Stacking SAR_Logic Core 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indole Core Modification Chemical Modification (e.g., R-group substitution) Core->Modification Docking Molecular Docking Simulation Modification->Docking Biological_Assay In Vitro Biological Assay Modification->Biological_Assay Binding_Affinity Predict Binding Affinity (e.g., kcal/mol) Docking->Binding_Affinity SAR Establish Structure-Activity Relationship (SAR) Binding_Affinity->SAR Activity Measure Biological Activity (e.g., IC₅₀, EC₅₀) Biological_Assay->Activity Activity->SAR

References

Application Notes and Protocols for Chiral Separation of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric purity of pharmacologically active molecules is a critical consideration in drug discovery and development. The differential interaction of enantiomers with chiral biological systems can lead to significant differences in their pharmacokinetic and pharmacodynamic profiles. 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole, also known as tetrahydro-γ-carboline, is a key heterocyclic scaffold found in a variety of biologically active compounds, including potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators. As the individual enantiomers of these compounds can exhibit markedly different biological activities, robust and efficient methods for their chiral separation are essential.

This document provides detailed application notes and protocols for the chiral separation of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography.

Chiral Separation Techniques: A Comparative Overview

The selection of a suitable chiral separation technique depends on various factors, including the scale of the separation (analytical to preparative), required purity, throughput, and economic considerations. Below is a summary of the key techniques and their typical performance metrics for the separation of tetrahydro-γ-carboline enantiomers.

Parameter Chiral HPLC Chiral SFC Chiral SMB
Stationary Phase Polysaccharide-based (e.g., ChiralPak® AD, Chiralcel® OD-H)Polysaccharide-based (e.g., ChiralPak® AD, Chiralpak® AS-H)Polysaccharide-based (e.g., Chiralcel® OD)
Mobile Phase n-Hexane/Ethanol, n-Heptane/EthanolSupercritical CO₂ / Methanol or Ethanoln-Hexane/Ethanol
Typical Run Time < 15 minutes< 5 minutesContinuous
Resolution (Rs) > 1.5 (baseline separation)> 1.5 (baseline separation)High purity achievable
Solvent Consumption HighLowModerate (solvent recycling possible)
Scalability Analytical to PreparativeAnalytical to PreparativePreparative to Industrial
Key Advantages Well-established, versatileFast, "green" chemistry, high efficiencyContinuous process, high productivity

Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for the enantioselective separation of a broad range of compounds. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of carboline derivatives.

Objective: To achieve baseline separation of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole enantiomers for analytical and semi-preparative purposes.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase: ChiralPak® AD column (or equivalent amylose-based CSP)

  • Mobile Phase: n-Heptane and Ethanol (HPLC grade)

  • Sample: Racemic 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivative dissolved in mobile phase

Procedure:

  • Column Equilibration: Equilibrate the ChiralPak® AD column with the mobile phase, n-Heptane/Ethanol (75:25, v/v), at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved sample onto the column.

  • Elution and Detection: Elute the enantiomers isocratically with the mobile phase. Monitor the separation at a suitable UV wavelength.

  • Data Analysis: Determine the retention times (tR) for each enantiomer and calculate the resolution (Rs) to ensure baseline separation (Rs ≥ 1.5).

Quantitative Data for a Related β-Carboline Derivative using Chiralcel OD-H: [1]

Parameter Value
Chiral Stationary Phase Chiralcel OD-H
Mobile Phase n-Hexane/Ethanol (85:15, v/v)
Resolution (Rs) 12.6
Analysis Time 15 minutes
Protocol 2: Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful technique that offers significant advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure. It is particularly well-suited for high-throughput screening and preparative-scale purifications.

Objective: To develop a rapid and efficient method for the chiral separation of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole enantiomers.

Materials and Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator

  • Chiral Stationary Phase: ChiralPak® AD or similar polysaccharide-based SFC column

  • Mobile Phase: Supercritical Carbon Dioxide (CO₂) and Methanol (or Ethanol)

  • Sample: Racemic 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivative dissolved in the modifier

Procedure:

  • System Pressurization and Equilibration: Pressurize the system with CO₂ and equilibrate the column with the mobile phase (e.g., 80% CO₂ and 20% Methanol) at a set back-pressure and temperature.

  • Sample Injection: Inject the dissolved sample into the system.

  • Elution and Detection: Perform an isocratic elution of the enantiomers. Monitor the separation using a UV detector.

  • Optimization: Adjust the co-solvent percentage, back-pressure, and temperature to optimize the resolution and analysis time.

General SFC Screening Strategy:

A common strategy for developing a chiral SFC method involves screening a set of complementary chiral stationary phases with different alcohol modifiers (Methanol, Ethanol, Isopropanol) at various isocratic concentrations (e.g., 10%, 20%, 30%, 50% modifier). For basic compounds like tetrahydro-γ-carbolines, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) to the modifier can improve peak shape and resolution.

Protocol 3: Simulated Moving Bed (SMB) Chromatography

SMB chromatography is a continuous, preparative chromatographic technique that offers significant advantages in terms of productivity, solvent consumption, and purity for large-scale enantiomer separations.

Objective: To continuously separate large quantities of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole enantiomers with high purity and yield.

Principle:

SMB simulates a counter-current movement between the stationary and mobile phases by periodically switching the inlet (feed and eluent) and outlet (extract and raffinate) ports along a series of interconnected columns. This allows for the continuous separation of a binary mixture into two product streams.

Procedure:

  • Method Development (Analytical Scale): Develop an analytical-scale chiral HPLC or SFC method to determine the optimal chiral stationary phase and mobile phase that provides good separation of the enantiomers.

  • Determination of Adsorption Isotherms: Experimentally determine the adsorption isotherms of each enantiomer on the selected CSP under the chosen mobile phase conditions. This data is crucial for the design and optimization of the SMB process.

  • SMB System Setup: Configure the SMB unit with the appropriate number of columns packed with the selected CSP.

  • Process Simulation and Optimization: Use the adsorption isotherm data to simulate the SMB process and determine the optimal operating parameters (flow rates of eluent, feed, extract, and raffinate, and the switching time). The "triangle theory" is a common design tool for this purpose.

  • Continuous Operation: Start the continuous operation of the SMB unit with the optimized parameters. Continuously feed the racemic mixture and collect the separated enantiomers from the extract and raffinate ports.

  • In-Process Control: Regularly monitor the purity of the extract and raffinate streams to ensure the process is running under optimal conditions.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis SamplePrep Sample Preparation Injector Injector SamplePrep->Injector MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Injector Column Chiral Column Injector->Column Elution Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram DataProcessing Data Processing Chromatogram->DataProcessing Calculate Rs, tR

Caption: Chiral HPLC Experimental Workflow.

SFC_Workflow cluster_prep Preparation cluster_sfc SFC System cluster_analysis Data Analysis SamplePrep Sample Preparation Injector Injector SamplePrep->Injector CO2_Source CO2 Source Pump Pump CO2_Source->Pump ModifierPrep Modifier Preparation ModifierPrep->Pump Pump->Injector Column Chiral Column Injector->Column Elution BPR Back-Pressure Regulator Column->BPR Detector UV Detector BPR->Detector Chromatogram Chromatogram Detector->Chromatogram DataProcessing Data Processing Chromatogram->DataProcessing Optimize Parameters

Caption: Chiral SFC Experimental Workflow.

SMB_Workflow cluster_dev Method Development cluster_smb SMB Operation cluster_output Output AnalyticalMethod Analytical HPLC/SFC Isotherm Adsorption Isotherms AnalyticalMethod->Isotherm Simulation Process Simulation Isotherm->Simulation SMB_Unit SMB Unit Operation Simulation->SMB_Unit Optimized Parameters IPC In-Process Control SMB_Unit->IPC Sampling Extract Extract (Pure Enantiomer 1) SMB_Unit->Extract Raffinate Raffinate (Pure Enantiomer 2) SMB_Unit->Raffinate IPC->SMB_Unit Feedback

Caption: Chiral SMB Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, also known as tetrahydro-γ-carbolines. This valuable scaffold is a key structural motif in numerous bioactive natural products and pharmaceuticals.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, particularly via the common Pictet-Spengler reaction.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inappropriate or Insufficiently Acidic Catalyst The Pictet-Spengler reaction is acid-catalyzed.[3] Ensure the use of a suitable Brønsted acid (e.g., TFA, HCl, p-TsOH) or Lewis acid (e.g., BF₃·OEt₂, ZnCl₂).[3][4][5] The optimal acid and its concentration are substrate-dependent.[6] For sensitive substrates, a weaker acid or a two-step procedure (formation of the Schiff base followed by acid-catalyzed cyclization) may be beneficial.[3]
Poor Quality of Starting Materials Impurities in the tryptamine or aldehyde/ketone starting materials can lead to side reactions and significantly reduce the yield.[6] It is crucial to use highly pure reagents. If necessary, purify the starting materials before use.[6]
Sub-optimal Reaction Conditions Incorrect temperature, reaction time, or concentration of reactants can negatively impact the yield.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] Some reactions may require elevated temperatures, while for others, lowering the temperature can improve selectivity and yield by favoring the kinetic product.[6]
Presence of Moisture The reaction can be sensitive to moisture, as water can hydrolyze the intermediate iminium ion.[3] It is recommended to use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] The use of molecular sieves can also be beneficial.[7]
Steric Hindrance Bulky substituents on the tryptamine or the carbonyl compound can impede the cyclization step.[6] In such cases, longer reaction times or higher temperatures might be necessary to achieve a good yield.[3]
Decomposition of Starting Materials or Product Tryptophan derivatives and the indole nucleus can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.[3] Start with milder conditions and gradually increase the temperature if no reaction is observed.[3]

Issue 2: Formation of Multiple Products/Side Reactions

Potential Cause Recommended Solution
Formation of Undesired Regioisomers When using unsymmetrical ketones, the formation of different regioisomers is possible.[5] The choice of acid catalyst can influence the regioselectivity.[5] Careful optimization of the catalyst and reaction conditions is necessary to favor the desired isomer.
Oxidation of the Indole Nucleus The indole ring can be susceptible to oxidation under certain conditions, leading to byproducts.[3] Conducting the reaction under an inert atmosphere can help minimize oxidation.[6]
Side Reactions due to Impurities As mentioned earlier, impurities in the starting materials can lead to a variety of side reactions.[6] Ensuring the purity of reagents is critical for clean reaction profiles.
Formation of Mixed Diastereomers (cis/trans) The Pictet-Spengler reaction can produce both cis and trans diastereomers. The cis isomer is often the kinetic product, while the trans isomer is the thermodynamic product. The final ratio is determined by the reaction conditions.[3] Stronger acids and higher temperatures tend to favor the formation of the more stable trans isomer.[3]
δ-Lactam Formation If an unprotected α-ketoacid is used as the aldehyde component, intramolecular cyclization can lead to the formation of a δ-lactam.[3] Protecting the carboxylic acid group (e.g., as a methyl ester) can prevent this side reaction.[3]

Issue 3: Difficulties in Product Purification

Potential Cause Recommended Solution
Co-elution of Product and Impurities The polarity of the desired product and impurities might be very similar, making separation by column chromatography challenging.[8] Experiment with different solvent systems for TLC to find an optimal eluent for column chromatography. The use of additives like triethylamine (TEA) in the eluent can sometimes improve the separation of basic compounds.[8]
Product Tailing on Silica Gel The basic nitrogen atoms in the product can interact strongly with the acidic silica gel, leading to tailing and poor separation.[8] Pre-treating the silica gel with a small amount of a basic solvent like triethylamine or using neutral or basic alumina for chromatography can mitigate this issue.
Product Insolubility The product may have limited solubility in common organic solvents, making purification and characterization difficult. A wider range of solvents or solvent mixtures should be screened for recrystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles?

The most direct and widely used method is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone in the presence of an acid catalyst.[9][10] Other methods include the Fischer indole synthesis followed by cyclization, and more recently, transition-metal-catalyzed cyclizations.[11][12][13]

Q2: How critical is the choice of acid catalyst in the Pictet-Spengler reaction?

The choice of the acid catalyst is highly critical and can significantly influence the reaction's yield, rate, and even stereoselectivity.[6] Both Brønsted acids (like TFA and HCl) and Lewis acids (like BF₃·OEt₂) are commonly used.[4] The optimal catalyst depends on the specific substrates being used. For instance, strong acids can sometimes lead to the degradation of sensitive starting materials.[3]

Q3: Can the solvent affect the outcome of the synthesis?

Yes, the solvent can have a significant impact on the reaction. Anhydrous conditions are often crucial to prevent hydrolysis of the iminium ion intermediate.[3] The choice of solvent can also influence reaction rates and, in some cases, selectivity. Common solvents include acetonitrile, toluene, and dichloromethane.[6][9]

Q4: How can I improve the diastereoselectivity of the Pictet-Spengler reaction?

The diastereoselectivity (the ratio of cis to trans isomers) is influenced by reaction conditions.[3] Generally, milder conditions (lower temperature, shorter reaction time) tend to favor the kinetically controlled cis isomer, while more forcing conditions (higher temperature, stronger acid) favor the thermodynamically more stable trans isomer.[3] The nature of the substituents on the tryptamine and the carbonyl compound can also play a role.

Q5: My TLC shows a product spot, but I am unable to isolate it after column chromatography. What could be the problem?

This is a common issue that can arise from several factors.[8] The product might be degrading on the silica gel column. In such cases, trying a different stationary phase like neutral or basic alumina, or deactivating the silica gel with a base like triethylamine can be helpful. Another possibility is that the spots you see on TLC are actually a mixture of inseparable compounds.[8] Trying different eluent systems or purification techniques like recrystallization or preparative HPLC might be necessary.

Experimental Protocols

General Procedure for the Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative using trifluoroacetic acid (TFA) as a catalyst.[6]

Materials:

  • Tryptamine derivative (1.0 equiv)

  • Aldehyde or ketone (1.1-1.2 equiv)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene)

  • Trifluoroacetic acid (TFA) (10 mol% to 1.5 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the tryptamine derivative in the anhydrous solvent, add the aldehyde or ketone.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the trifluoroacetic acid (TFA) to the reaction mixture. The amount of TFA can vary depending on the reactivity of the substrates; for less reactive starting materials, stoichiometric amounts may be required.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be stirred at room temperature or heated, depending on the substrates.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

Visualizations

Pictet_Spengler_Mechanism Pictet-Spengler Reaction Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3: Rearomatization Tryptamine Tryptamine Imine Schiff Base/ Iminium Ion Tryptamine->Imine + Carbonyl - H₂O Aldehyde Aldehyde/Ketone Intermediate Spiroindolenine Intermediate Imine->Intermediate Intramolecular Electrophilic Attack (H⁺ cat.) Product Tetrahydro-γ-carboline Intermediate->Product [1,2]-Shift & Deprotonation

Caption: The mechanism of the Pictet-Spengler reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impurities Found Check_Catalyst Evaluate Acid Catalyst (Type & Concentration) Check_Purity->Check_Catalyst Reagents Pure Purify_Reagents->Check_Catalyst Optimize_Catalyst Optimize Catalyst Loading or Change Catalyst Check_Catalyst->Optimize_Catalyst Suboptimal Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Catalyst->Check_Conditions Optimal Optimize_Catalyst->Check_Conditions Optimize_Conditions Systematically Vary Temperature and Time Check_Conditions->Optimize_Conditions Suboptimal Check_Moisture Ensure Anhydrous Conditions Check_Conditions->Check_Moisture Optimal Optimize_Conditions->Check_Moisture Dry_Solvents Use Dry Solvents & Inert Atmosphere Check_Moisture->Dry_Solvents Moisture Present Success Improved Yield Check_Moisture->Success Anhydrous Dry_Solvents->Success

Caption: A logical workflow for troubleshooting low product yield.

Experimental_Workflow General Experimental Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: Combine Tryptamine & Carbonyl Start->Reaction_Setup Catalyst_Addition Catalyst Addition Reaction_Setup->Catalyst_Addition Reaction_Monitoring Reaction Monitoring (TLC) Catalyst_Addition->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for the synthesis.

References

Challenges in the multi-step synthesis of functionalized 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of functionalized 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles (γ-carbolines). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.

General Synthetic Workflow

The construction of a functionalized γ-carboline typically follows a multi-step sequence. The core is often assembled via a Fischer-Indole synthesis or Pictet-Spengler reaction, followed by functionalization at the piperidine (N2) and/or indole (N5) nitrogens, and potential modification of substituents on the aromatic ring.

Synthetic_Workflow Start Aryl Hydrazine + N-Boc-4-piperidone Step1 Step 1: Fischer Indole Synthesis (Core Formation) Start->Step1 Intermediate1 N2-Boc-protected Tetrahydro-γ-carboline Step1->Intermediate1 Step2 Step 2: N5-Functionalization (e.g., Alkylation, Arylation) Intermediate1->Step2 Intermediate2 N2-Boc, N5-Functionalized Intermediate Step2->Intermediate2 Step3 Step 3: N2-Deprotection (Boc Removal) Intermediate2->Step3 Intermediate3 N5-Functionalized Tetrahydro-γ-carboline Step3->Intermediate3 Step4 Step 4: N2-Functionalization (e.g., Acylation, Reductive Amination) Intermediate3->Step4 End Final Functionalized 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Step4->End

Caption: General workflow for γ-carboline synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during key synthetic steps.

Problem 1: Low or No Yield in Pictet-Spengler / Fischer-Indole Cyclization

Question: I am attempting to synthesize the tetrahydro-γ-carboline core from an arylhydrazine and N-Boc-4-piperidone, but I am getting very low yields or only recovering starting material. What is going wrong?

Answer: The success of the core formation is highly dependent on the electronic properties of the arylhydrazine precursor.

  • Electronic Effects: The Pictet-Spengler reaction and related indolizations are intramolecular electrophilic aromatic substitutions. The reaction is favored when the indole ring is electron-rich.[1][2]

    • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups on the arylhydrazine increase the nucleophilicity of the indole ring, generally leading to higher yields under milder conditions.[1][2]

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogens (e.g., -F, -Br) deactivate the aromatic ring, making the cyclization step more difficult.[3] This often results in low conversion and requires more forcing conditions.

Troubleshooting Steps:

  • Assess Your Substrate: Check if your arylhydrazine possesses strong electron-withdrawing groups.

  • Modify Reaction Conditions: For deactivated substrates, stronger acids or higher temperatures may be necessary to drive the reaction to completion. Consider switching from a protic acid like acetic acid to a Lewis acid or a stronger protic acid like trifluoroacetic acid (TFA).[4][5]

  • Isolate Intermediates: The reaction proceeds via a hydrazone intermediate. You can try to form and isolate the hydrazone first before attempting the acid-catalyzed cyclization.[1]

Troubleshooting_Pictet_Spengler Start Low Yield in Core Synthesis CheckSubstrate Check electronics of arylhydrazine Start->CheckSubstrate EDG Substrate has EDGs (e.g., -OMe) CheckSubstrate->EDG Electron-Donating EWG Substrate has EWGs (e.g., -NO2, -Br) CheckSubstrate->EWG Electron-Withdrawing TroubleshootEDG Problem is likely elsewhere. Check starting material purity, reagent stoichiometry, or moisture. EDG->TroubleshootEDG TroubleshootEWG Increase acid strength (e.g., use TFA). Increase reaction temperature. Consider microwave irradiation. EWG->TroubleshootEWG StillFails Still No Reaction? TroubleshootEWG->StillFails IsolateHydrazone Synthesize and isolate hydrazone intermediate first, then attempt cyclization. StillFails->IsolateHydrazone Yes

Caption: Troubleshooting logic for the Pictet-Spengler reaction.

Problem 2: Stalled or Inefficient Buchwald-Hartwig N-Arylation

Question: I am trying to perform a Buchwald-Hartwig amination to couple an aryl halide to the indole nitrogen (N5), but the reaction is slow, incomplete, or fails entirely. How can I optimize this?

Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Its success depends on a fine balance between the palladium catalyst, ligand, base, solvent, and temperature. Failure often results from a suboptimal combination of these parameters.[6]

Troubleshooting Steps:

  • Catalyst/Ligand Choice: The choice of ligand is critical and depends on the specific substrates.

    • Bulky, Electron-Rich Ligands: Ligands like Xantphos or BINAP are often effective.[7] The choice can significantly reduce reaction times and improve yields.[7]

    • Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often more active and reliable than using separate Pd sources (like Pd(OAc)₂) and ligands.[6]

  • Base Selection: The base plays a crucial role in the catalytic cycle.

    • Strength and Solubility: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common, but inorganic bases like K₃PO₄ or Cs₂CO₃ can also be effective and are sometimes milder.[7] Base solubility is important; the reaction solvent should help dissolve both the base and substrates.[6]

  • Solvent and Temperature:

    • Solvents: Aprotic polar solvents like toluene, dioxane, or DMF are typically used.[8]

    • Temperature: Reactions with challenging substrates often require higher temperatures (80-110 °C).[6][7] However, thermally sensitive substrates may require lower temperatures paired with a stronger base or more active catalyst system.[6]

Buchwald_Hartwig_Optimization Reaction Buchwald-Hartwig N-Arylation Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts) Reaction->Catalyst Ligand Phosphine Ligand (e.g., Xantphos, BINAP, Buchwald Ligands) Reaction->Ligand Base Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) Reaction->Base Solvent Solvent (e.g., Toluene, Dioxane, DMF) Reaction->Solvent Temp Temperature (e.g., 80-110 °C) Reaction->Temp

Caption: Key parameters for Buchwald-Hartwig optimization.

ParameterCommon ChoicesKey Considerations
Pd Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Pre-catalystsPre-catalysts are often more active and easier to handle.[6]
Ligand Xantphos, BINAP, PPh₃, TTBP-HBF₄Ligand choice is substrate-dependent; screening may be required.[7]
Base NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃Base strength and solubility are critical. K₃PO₄ can be a good option with ligands like Xantphos.[7]
Solvent Toluene, Dioxane, DMF, EucalyptolMust dissolve substrates and base adequately.[6][7]
Temperature 70 - 115 °CHigher temperatures are often needed for less reactive aryl chlorides.[7]
Problem 3: Incomplete or Failed N-Boc Deprotection

Question: I am unable to remove the Boc protecting group from the piperidine (N2) or indole (N5) nitrogen using standard TFA/DCM conditions. What alternative methods can I use?

Answer: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for N-Boc deprotection, its effectiveness can be limited, especially for the more resilient indole N-Boc group.[9][10] Several alternative conditions can be employed.

  • Stronger Acidic Conditions: Using stronger acids like HCl in dioxane or methanol can be effective.[11]

  • Basic Conditions: For substrates sensitive to strong acid, basic deprotection is an option. A catalytic amount of sodium methoxide (NaOMe) in methanol at room temperature can selectively cleave the N-Boc group on indoles and carbolines.[10] Aqueous methanolic potassium carbonate (K₂CO₃) under reflux is also effective, particularly for heteroarenes with electron-withdrawing groups.[12]

  • Thermal Conditions: In the absence of any acid or base catalyst, thermal deprotection in a high-boiling solvent can be achieved. This method can even allow for selective deprotection; an aryl N-Boc group can be removed at a lower temperature than an alkyl N-Boc group.[11]

MethodReagents & ConditionsTarget N-BocAdvantages / Disadvantages
Standard Acidic TFA in CH₂Cl₂N2 (piperidine)Mild, common. May be ineffective for N5-Boc.[13]
Stronger Acidic 4M HCl in Dioxane or MeOHN2 and N5More effective than TFA but harsher conditions.[11]
Mild Basic cat. NaOMe in dry MeOH, RTN5 (indole)Very mild, highly selective for aromatic N-Boc.[10]
Moderate Basic K₂CO₃ in aq. MeOH, refluxN5 (indole)Good for EWG-substituted systems.[12]
Thermal (Flow) Methanol or TFE, 180-230 °CN2 and N5Catalyst-free, allows for selective deprotection by controlling temperature.[11]

Frequently Asked Questions (FAQs)

Q1: What is the first step in synthesizing a functionalized 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole? A1: The synthesis typically begins with the construction of the tricyclic core. A common and straightforward method is the Fischer-Indole synthesis, which involves the acid-catalyzed reaction of a substituted arylhydrazine with a protected 4-piperidone derivative, such as N-Boc-4-piperidone.[14]

Q2: Why is the piperidine nitrogen often protected with a Boc group? A2: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to many reaction conditions.[11] It prevents the secondary amine of the piperidine ring from undergoing unwanted side reactions during subsequent functionalization steps, such as N-alkylation or N-arylation of the indole nitrogen.[15] It can then be removed under specific acidic or alternative conditions to allow for functionalization at the N2 position.[10][11]

Q3: Can I functionalize the indole nitrogen (N5) directly? A3: Yes, the indole N-H is acidic and can be deprotonated with a suitable base (like NaH) followed by reaction with an electrophile (e.g., an alkyl or allyl halide) to install a substituent at the N5 position.[16] For more complex couplings, such as installing an aryl group, a transition-metal-catalyzed reaction like the Buchwald-Hartwig amination is typically required.[6][8]

Key Experimental Protocols

Protocol 1: General Procedure for Fischer-Indole Synthesis of N-Boc-Tetrahydro-γ-carboline
  • To a solution of the desired substituted arylhydrazine hydrochloride (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-Boc-protected tetrahydro-γ-carboline.[14]

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the N-Boc-tetrahydro-γ-carboline (1.0 eq), the aryl halide (1.2 eq), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the N-arylated product.[7]

Protocol 3: N-Boc Deprotection using HCl in Dioxane
  • Dissolve the N-Boc protected γ-carboline (1.0 eq) in a minimal amount of a co-solvent like methanol or CH₂Cl₂.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product. If the free base is required, the salt can be neutralized with a base like NaHCO₃ or triethylamine.[15]

References

Overcoming poor solubility of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole analogs in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming poor solubility of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole analogs in various assays.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer

Problem: A precipitate forms instantly when the DMSO stock solution of a 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole analog is added to the aqueous assay buffer (e.g., PBS, cell culture media).

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of the compound in the assay buffer exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer.[1]
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid change in solvent polarity, leading to precipitation of hydrophobic compounds.[1]Perform a serial dilution of the stock solution in the pre-warmed (37°C) assay buffer.[1] Add the compound stock dropwise while gently vortexing the buffer.[1]
Low Buffer Temperature The solubility of many compounds decreases at lower temperatures. Adding the stock to cold buffer can induce precipitation.[1]Always use pre-warmed (37°C) assay buffers for dilutions.[1]
pH of the Assay Buffer 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole analogs are basic compounds.[2] Their solubility is highly dependent on the pH of the solution. In neutral or alkaline buffers, the uncharged form may predominate, which is often less soluble.[3][4][5]Adjust the pH of the assay buffer to a more acidic range (e.g., pH 5.0-6.5) to favor the more soluble protonated form of the compound.[2] However, ensure the pH is compatible with your assay system (e.g., cells, enzymes).
Issue 2: Delayed Precipitation During Incubation

Problem: The compound solution is initially clear after dilution but a precipitate forms after a period of incubation (e.g., in a 37°C incubator).

Potential CauseExplanationRecommended Solution
Metastable Supersaturated Solution Initially, a supersaturated solution may form that is thermodynamically unstable. Over time, the compound crashes out of solution to reach its equilibrium solubility.[6]Incorporate solubility-enhancing excipients to stabilize the supersaturated state. Options include cyclodextrins, surfactants, or polymers.[2][7][8]
Compound Instability The compound may be degrading over time in the assay buffer, and the degradation products could be less soluble.Assess the chemical stability of the compound in the assay buffer over the time course of the experiment. This can be done using techniques like HPLC.
Interaction with Media Components The compound may interact with components in complex media (e.g., proteins in cell culture media), leading to the formation of insoluble complexes.[1]Test the solubility of the compound in simpler buffers (e.g., PBS) to see if the issue is media-specific. If so, consider using a serum-free medium or a protein-free buffer if the assay allows.
Temperature Fluctuations Repeated removal of plates from the incubator can cause temperature cycling, which may affect solubility.[1]Minimize the time that experimental plates are outside of the incubator.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for my 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole analog?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of organic compounds for biological screening.[9] It is capable of dissolving a wide range of both polar and non-polar substances.[10] For cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% to avoid cellular toxicity.[1][11]

Q2: How can I determine the kinetic solubility of my compound in my assay buffer?

A2: A common high-throughput method to determine kinetic solubility is through nephelometry or turbidimetry.[12] This involves adding your DMSO stock solution to the assay buffer in a microplate and then measuring the light scattering caused by any precipitate. Alternatively, a direct UV absorption method after filtration can be used to quantify the dissolved compound.[12][13]

Q3: What are some common co-solvents and excipients I can use to improve solubility?

A3: Several co-solvents and excipients can be employed to enhance the solubility of your compounds. The choice will depend on the specific compound and the constraints of your assay.

CategoryExamplesMechanism of ActionConsiderations
Co-solvents Polyethylene glycol (PEG), Propylene glycol (PG), Ethanol[2][14]Reduce the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[2]Can affect biological assays and may have toxicity at higher concentrations.[15]
Surfactants Tween® 80, Poloxamer 188[2][16]Form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility.[2]Can interfere with cell membranes and some enzyme assays. Critical micelle concentration (CMC) needs to be considered.
Cyclodextrins β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2][7]Form inclusion complexes with the drug, where the hydrophobic drug molecule is held within the cyclodextrin cavity.[2][7]Can have their own biological effects and may cause renal toxicity at high concentrations.[7][15]
Proteins Bovine Serum Albumin (BSA)[16]Can bind to hydrophobic compounds, increasing their solubility in aqueous solutions.[16]Only suitable for assays where the protein will not interfere, such as some cell-free assays.

Q4: Can I use pH modification to improve the solubility of my 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole analog?

A4: Yes, pH modification can be a very effective strategy. Since these compounds are generally weak bases, their solubility increases in acidic conditions where they become protonated and thus more polar.[2][4] It is important to determine the pKa of your specific analog to select an appropriate buffer pH. However, you must ensure that the chosen pH does not negatively impact your biological assay (e.g., enzyme activity or cell viability).

Q5: How can I differentiate between compound precipitation and microbial contamination?

A5: While both can cause turbidity in your assay wells, a simple microscopic examination can distinguish between them. Chemical precipitates often appear as amorphous or crystalline structures, whereas microbial contamination will show characteristic shapes of bacteria or the filamentous growth of fungi.[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Turbidimetry

This protocol provides a method to estimate the kinetic solubility of a compound in a specific buffer.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer of interest (pre-warmed to the experimental temperature)

  • 96-well clear bottom microplate

  • Plate reader with turbidimetric or nephelometric measurement capabilities

Methodology:

  • Prepare a series of dilutions of your compound stock solution in DMSO.

  • In the 96-well plate, add 2 µL of each DMSO dilution to multiple wells.

  • Add 98 µL of the pre-warmed assay buffer to each well, resulting in a 1:50 dilution.

  • Mix the plate on a plate shaker for 10 minutes.

  • Incubate the plate at the desired experimental temperature (e.g., 37°C) for 1-2 hours.

  • Measure the turbidity (light scattering) at a suitable wavelength (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Protocol 2: Serial Dilution for Compound Dosing in Cell-Based Assays

This protocol describes a method to minimize precipitation when diluting a DMSO stock solution into cell culture media.

Materials:

  • High-concentration compound stock (e.g., 10 mM in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Methodology:

  • Create an intermediate dilution of your high-concentration stock in DMSO if necessary.

  • In a sterile microcentrifuge tube, prepare a 1:10 dilution of your stock solution in the pre-warmed cell culture medium. For example, add 2 µL of a 10 mM DMSO stock to 18 µL of medium to get a 1 mM solution in 10% DMSO. Vortex gently.

  • Perform a subsequent serial dilution in pre-warmed medium. For example, take 10 µL of the 1 mM solution and add it to 90 µL of medium to get a 100 µM solution with 1% DMSO.

  • Continue the serial dilution to achieve your final desired concentrations, ensuring the final DMSO concentration is consistent across all wells and typically below 0.5%.[1]

  • Add the final diluted compound solutions to your cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Incubation cluster_analysis Analysis cluster_outcome Outcome stock 10 mM Stock in DMSO dilute Add Stock to Buffer stock->dilute buffer Assay Buffer (e.g., PBS) buffer->dilute incubate Incubate (e.g., 1-2h at 37°C) dilute->incubate measure Measure Turbidity incubate->measure precipitate Precipitation Observed? measure->precipitate soluble Soluble precipitate->soluble No insoluble Insoluble (Precipitated) precipitate->insoluble Yes

Caption: Kinetic Solubility Assay Workflow.

troubleshooting_logic start Compound Precipitates in Assay q1 When does it precipitate? start->q1 immediate Immediately upon dilution q1->immediate Immediately delayed After incubation q1->delayed Delayed sol1 Lower Concentration Serial Dilution Adjust pH Use Co-solvents immediate->sol1 sol2 Use Excipients (e.g., Cyclodextrin) Check Compound Stability delayed->sol2

References

Refining the protocol for 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole acylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acylation of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole, a key reaction in the synthesis of various bioactive compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-acylation of the tetrahydropyridine nitrogen (N-2) of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole.

Q1: I am observing very low or no yield of my desired N-acylated product. What are the potential causes and solutions?

A1: Low or no product yield can stem from several factors related to reactants, reaction conditions, or catalyst activity.

  • Inactive Acylating Agent: If using an acyl chloride or anhydride, it may have degraded due to moisture. It is recommended to use freshly opened or properly stored reagents. For carboxylic acid couplings, the activating agents (e.g., HATU, HOBt/EDC) are moisture-sensitive and should be handled accordingly.

  • Suboptimal Base: The choice and amount of base are critical. For acyl chlorides, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct. For carboxylic acid couplings, a slight excess of base is often required to ensure the reaction proceeds.

  • Insufficient Catalyst/Coupling Agent: Ensure the correct stoichiometric or catalytic amounts of your reagents are used. For challenging acylations, increasing the amount of coupling agent may be necessary.

  • Low Reaction Temperature: Some acylations require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature incrementally, while monitoring for potential side product formation.

Q2: I am seeing a significant amount of a side product that I suspect is the N-1 (indole nitrogen) acylated product. How can I improve selectivity for the N-2 position?

A2: Acylation of the indole nitrogen is a common side reaction. The relative nucleophilicity of the two nitrogen atoms can be influenced by the reaction conditions.

  • Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides may exhibit lower selectivity. Using a carboxylic acid with a peptide coupling reagent often provides better control and selectivity for the more basic piperidine nitrogen over the less nucleophilic indole nitrogen.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically preferred product.

  • Solvent Effects: The polarity of the solvent can influence the nucleophilicity of the nitrogen atoms. Experimenting with different solvents, such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile, may help to optimize selectivity. In some cases, using ionic liquids has been shown to enhance regioselectivity in indole acylations.[1]

Q3: My reaction appears to be incomplete, with a significant amount of starting material remaining even after extended reaction times. What can I do?

A3: Incomplete conversion is a common issue that can often be resolved by adjusting the reaction parameters.

  • Increase Reagent Equivalents: Try increasing the equivalents of the acylating agent and/or the coupling agent/base.

  • Elevate Temperature: As mentioned, increasing the temperature can drive the reaction to completion. Microwave irradiation can also be a useful technique to accelerate the reaction, sometimes leading to completion in minutes.[1]

  • Catalyst Choice: For Friedel-Crafts type acylations, the choice of Lewis acid is critical. Catalysts like Y(OTf)3 have been found to be highly effective for indole acylations.[1]

Q4: The purification of my N-acylated product is difficult due to co-eluting impurities. What strategies can I employ?

A4: Purification challenges often arise from side products with similar polarity to the desired product.

  • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Using a different stationary phase (e.g., alumina instead of silica gel) could also be beneficial.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: Utilize the basicity of the unreacted starting material or amine byproducts. An acidic wash during the work-up can help remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for acylating the N-2 position of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole?

A1: The most prevalent method involves the use of a carboxylic acid in the presence of a peptide coupling reagent.[2][3] This approach offers good functional group tolerance and generally high selectivity for the more nucleophilic N-2 nitrogen. Another common method is the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

Q2: How do I choose the right acylating agent for my synthesis?

A2: The choice depends on the desired acyl group and the sensitivity of your substrate.

  • Carboxylic Acids: Ideal for complex acyl groups and when high selectivity is required. They are used with coupling reagents like HATU, HBTU, or EDC/HOBt.[2][3]

  • Acyl Chlorides: Highly reactive and suitable for simple acyl groups. They require a base like triethylamine or pyridine to neutralize the HCl byproduct.[4]

  • Acid Anhydrides: Offer a good balance of reactivity and are often used in Friedel-Crafts acylations catalyzed by Lewis acids.[1]

Q3: How can I monitor the progress of my acylation reaction?

A3: Thin-layer chromatography (TLC) is the most common method. Use a suitable solvent system to separate the starting material, product, and any potential side products. Staining with a visualizing agent like potassium permanganate or using a UV lamp can help in identifying the spots. For a qualitative check of unreacted indole NH, Kovács reagent can be used, which gives a characteristic pink/red color in the presence of an unsubstituted indole nitrogen.[5][6]

Q4: Are there any specific safety precautions I should take during these reactions?

A4: Standard laboratory safety practices should always be followed. Acyl chlorides and anhydrides are corrosive and moisture-sensitive; handle them in a fume hood. Many coupling reagents and bases are irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data Summary

The following tables summarize data on the impact of different reaction parameters on indole acylation reactions, which can serve as a guide for optimizing the acylation of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole.

Table 1: Effect of Different Catalysts on a Model Indole Acylation Reaction

EntryCatalyst (1 mol%)Yield (%)1-acyl/2-acyl/3-acyl Ratio
1Y(OTf)₃876 / 0 / 94
2Yb(OTf)₃816 / 0 / 94
3Sc(OTf)₃786 / 0 / 94
4La(OTf)₃737 / 0 / 93
5Bi(OTf)₃4510 / 0 / 90

Data adapted from a model reaction of indole with propionic anhydride.[1]

Table 2: Effect of Different Solvents on a Model Indole Acylation Reaction

EntrySolventYield (%)1-acyl/2-acyl/3-acyl Ratio
1[BMI]BF₄876 / 0 / 94
2Dichloromethane657 / 0 / 93
3Acetonitrile588 / 0 / 92
4Toluene459 / 0 / 91
5Acetone3015 / 5 / 80

Data adapted from a model reaction of indole with propionic anhydride using Y(OTf)₃ catalyst.[1]

Experimental Protocols

General Protocol for N-2 Acylation using a Carboxylic Acid and Coupling Agents

This protocol is a generalized procedure based on methods reported for the synthesis of N-2 acylated 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives.[2][3]

  • Preparation: To a solution of the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivative (1.0 eq.) in an anhydrous solvent such as DMF or DCM, add the desired carboxylic acid (1.1-1.5 eq.).

  • Addition of Coupling Agents: Add a suitable coupling agent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-acylated product.

Visualizations

Reaction_Pathway Acylation of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole cluster_reactants Reactants cluster_conditions Conditions Tetrahydro-pyrido-indole 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indole Product N-2 Acylated Product Tetrahydro-pyrido-indole->Product N-2 Acylation (Desired) Side_Product N-1 Acylated Side Product Tetrahydro-pyrido-indole->Side_Product N-1 Acylation (Undesired) Acylating_Agent Acylating Agent (R-CO-X) Acylating_Agent->Product Acylating_Agent->Side_Product Catalyst_Base Catalyst / Base Solvent, Temp Catalyst_Base->Product

Caption: General reaction pathway for the acylation of the target molecule.

Experimental_Workflow General Experimental Workflow A 1. Reagent Preparation (Dissolve starting material in anhydrous solvent) B 2. Addition of Reagents (Acylating agent, base, coupling agent) A->B C 3. Reaction (Stir at specified temp, monitor by TLC) B->C D 4. Aqueous Work-up (Quench reaction, wash with aq. solutions) C->D E 5. Extraction & Drying (Extract with organic solvent, dry with Na2SO4) D->E F 6. Concentration (Remove solvent under reduced pressure) E->F G 7. Purification (Flash column chromatography) F->G H 8. Characterization (NMR, MS, etc.) G->H Troubleshooting_Tree Troubleshooting Decision Tree Start Problem with Acylation Reaction LowYield Low / No Yield? Start->LowYield SideProduct Major Side Product? LowYield->SideProduct No Sol_LowYield1 Check Reagent Activity (Acylating agent, coupling agent) LowYield->Sol_LowYield1 Yes Incomplete Incomplete Reaction? SideProduct->Incomplete No Sol_SideProduct1 Is it N-1 acylation? SideProduct->Sol_SideProduct1 Yes Sol_Incomplete1 Increase Reagent Equivalents Incomplete->Sol_Incomplete1 Yes Sol_LowYield2 Optimize Base/Catalyst Stoichiometry Sol_LowYield1->Sol_LowYield2 Sol_LowYield3 Increase Reaction Temperature Sol_LowYield2->Sol_LowYield3 Sol_SideProduct2 Use less reactive acylating agent (e.g., Carboxylic Acid + Coupling Agent) Sol_SideProduct1->Sol_SideProduct2 Yes Sol_SideProduct3 Lower Reaction Temperature Sol_SideProduct2->Sol_SideProduct3 Sol_Incomplete2 Increase Temperature / Use MW Sol_Incomplete1->Sol_Incomplete2 Sol_Incomplete3 Extend Reaction Time Sol_Incomplete2->Sol_Incomplete3

References

Troubleshooting low efficacy in 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) based compounds.

Frequently Asked Questions (FAQs)

Synthesis & Purity

Question 1: My Pictet-Spengler reaction for the synthesis of the tetrahydro-γ-carboline core is resulting in a low yield. What are the common causes and solutions?

Answer: Low yields in the Pictet-Spengler reaction are a common issue. The reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone followed by cyclization, is sensitive to several factors.[1][2] Here are the primary causes and troubleshooting steps:

  • Inadequate Acidity: The reaction requires an acidic catalyst to promote both the formation of the iminium ion intermediate and the subsequent electrophilic attack on the indole ring.[1]

    • Solution: Optimize the acid catalyst. While strong acids like HCl can be used, they may also protonate the starting tryptamine, reducing its nucleophilicity.[1] Consider using milder Brønsted acids or Lewis acids. The choice of solvent can also influence acidity and reaction efficiency.[3]

  • Poor Quality of Reagents: Tryptamine derivatives can be susceptible to oxidation, and aldehydes can undergo side reactions.

    • Solution: Use freshly purified reagents. Ensure the tryptamine is stored under an inert atmosphere and the aldehyde is free of carboxylic acid impurities.

  • Unfavorable Reaction Conditions: Temperature and reaction time are critical.

    • Solution: Systematically vary the reaction temperature. While some reactions proceed at room temperature, others may require heating to facilitate cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Steric Hindrance: Bulky substituents on either the tryptamine or the carbonyl compound can hinder the reaction.

    • Solution: If possible, consider alternative starting materials with less steric bulk or explore different catalytic systems that may be more tolerant of sterically demanding substrates.

Question 2: I am observing significant impurity formation during the synthesis of my substituted tetrahydro-γ-carboline. How can I improve the purity of my final compound?

Answer: Impurity formation can arise from side reactions or incomplete reactions. Here are some strategies to enhance the purity of your product:

  • Control of Reaction Stoichiometry: An excess of the aldehyde or ketone can sometimes lead to side products.

    • Solution: Use a slight excess of the carbonyl compound to ensure complete consumption of the more valuable tryptamine derivative.[2]

  • Purification Method: Simple crystallization may not be sufficient to remove all impurities.

    • Solution: Employ column chromatography for purification. A silica gel column with a gradient of a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is often effective.

  • Side Reactions: The indole nitrogen can sometimes react with the carbonyl compound.

    • Solution: Consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc or Cbz) before the Pictet-Spengler reaction. This protecting group can be removed in a subsequent step.

Compound Properties & Handling

Question 3: My tetrahydro-γ-carboline based compound exhibits poor solubility in aqueous buffers for my biological assays. What can I do?

Answer: The 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole core is largely hydrophobic, and poor aqueous solubility is a common challenge.[4] Several factors influence the solubility of these compounds.[5][6][7]

  • Structural Modifications: The substituents on the tetrahydro-γ-carboline scaffold play a significant role in determining solubility.

    • Solution: Introduce polar functional groups (e.g., hydroxyl, carboxyl, or amino groups) into the molecule through synthetic modifications. This can significantly enhance aqueous solubility.[8]

  • Formulation Strategies: The way the compound is prepared for the assay can be optimized.

    • Solution:

      • Use of Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect cell viability and assay performance.

      • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can improve solubility.

      • Use of Solubilizing Agents: In some cases, non-ionic detergents (e.g., Tween-80) or cyclodextrins can be used to enhance solubility, but their compatibility with the specific assay must be verified.

Question 4: I am concerned about the stability of my compound during storage and in the assay medium. Are there any known stability issues with tetrahydro-γ-carbolines?

Answer: Tetrahydro-β-carbolines, a related class of compounds, can be susceptible to oxidation and degradation, especially in the presence of certain reagents.[9] While specific stability data for all tetrahydro-γ-carbolines is not available, general precautions should be taken:

  • Storage:

    • Solution: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For solutions, especially in organic solvents, store at -20°C or -80°C.

  • Assay Conditions:

    • Solution: Be aware of potentially reactive species in your assay medium. For instance, some tetrahydro-β-carbolines can react with nitrosating agents.[9] It is advisable to assess the stability of your compound under the specific assay conditions by incubating it in the assay buffer for the duration of the experiment and analyzing for degradation by HPLC.

Biological Assays & Efficacy

Question 5: My compound is showing low efficacy as a CFTR potentiator in a cell-based assay. What are the potential reasons?

Answer: Low efficacy in a CFTR potentiation assay can stem from issues with the compound itself, the assay setup, or the cell model.

  • Structure-Activity Relationship (SAR): The efficacy of tetrahydro-γ-carboline based CFTR potentiators is highly dependent on their substitution pattern.

    • Solution: Review the SAR data for this class of compounds. Small changes in substituents on the indole ring or the acyl group at the piperidine nitrogen can dramatically alter activity.[10][11] The table below summarizes the impact of some structural modifications on CFTR potentiation.

  • Assay Protocol: The conditions of the cell-based assay are critical for observing potentiation.

    • Solution: Ensure that the CFTR channels are properly activated. This typically involves the use of a cAMP-elevating agent like forskolin.[12][13] The concentration of the activator and the pre-incubation time with your compound should be optimized.

  • Cell Model: The cell line used and the specific CFTR mutation being studied will influence the observed efficacy.

    • Solution: Verify the expression and trafficking of the mutant CFTR protein in your chosen cell line. For trafficking-deficient mutants like F508del-CFTR, a corrector compound may be needed in addition to your potentiator to see a significant effect.[14]

Table 1: Influence of Structural Modifications on CFTR Potentiator Efficacy of Tetrahydro-γ-carboline Derivatives

Position of ModificationType of ModificationEffect on Efficacy (Emax)Effect on Potency (EC50)Reference
Indole Ring (Position 8)Methoxy to HydrogenRetention of efficacySlight increase in potency[10]
Indole Ring (Position 8)Methoxy to MethylRetention of efficacyConserved potency[10]
Piperidine Nitrogen (Acyl Group)Modification of Pyrazolyl SubstituentSignificant impact on efficacy and potencyVaries with substituent[10]
Tetrahydropyridine RingRing expansion to azepino-indoleMarked drop in potency38-fold decrease[11]

Question 6: I am developing a tetrahydro-γ-carboline based compound as a GPCR antagonist, but the in vitro assays are giving inconsistent results. What could be the problem?

Answer: Inconsistent results in GPCR antagonist assays can be due to a variety of factors related to the complexity of GPCR signaling and the nature of cell-based assays.[15][16][17][18]

  • Assay Type and Endpoint: Different assays measure different aspects of GPCR signaling (e.g., G-protein activation, second messenger levels, β-arrestin recruitment).

    • Solution: Use multiple orthogonal assays to get a comprehensive picture of your compound's activity. A compound may act as an antagonist in one pathway but have no effect or even act as an agonist in another (biased agonism).

  • Cell Line and Receptor Expression: The level of receptor expression in the cell line can affect the apparent potency and efficacy of an antagonist.

    • Solution: Use a cell line with a well-characterized and stable expression of the target GPCR. Be aware that very high receptor expression levels can sometimes mask the effects of competitive antagonists.

  • Compound-Specific Issues: The compound itself might be causing problems in the assay.

    • Solution:

      • Cytotoxicity: At higher concentrations, your compound might be toxic to the cells, leading to a decrease in signal that could be misinterpreted as antagonism. Perform a cell viability assay in parallel.

      • Assay Interference: Some compounds can directly interfere with the assay detection method (e.g., fluorescence or luminescence). Run appropriate controls to test for this.

Experimental Protocols

General Protocol for the Synthesis of a 2-Acyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivative via the Pictet-Spengler Reaction and Amide Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Pictet-Spengler Cyclization

  • To a solution of the desired tryptamine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add the aldehyde or ketone (1.1 eq).

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Amide Coupling

  • To a solution of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole from Step 1 (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.

  • Dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography or crystallization.

Protocol for a Cell-Based CFTR Potentiator Assay using a YFP-Based Halide Ion Influx Assay

This protocol is adapted from established methods for assessing CFTR potentiation.[12][13][19][20]

  • Cell Culture: Plate Fischer rat thyroid (FRT) cells stably expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the desired CFTR mutant (e.g., G551D-CFTR or F508del-CFTR) in 96-well or 384-well plates. For F508del-CFTR, cells may need to be incubated at a lower temperature (e.g., 27-30°C) for 24-48 hours prior to the assay to promote trafficking of the mutant protein to the cell surface.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired concentrations in an appropriate assay buffer.

  • Assay Procedure: a. Wash the cells with a halide-free buffer (e.g., a nitrate-based buffer). b. Add the test compound at various concentrations to the wells, along with a CFTR activator (e.g., forskolin). Incubate for a specified period (e.g., 10-30 minutes) at 37°C. c. Place the plate in a fluorescence plate reader and begin recording the YFP fluorescence over time. d. After establishing a stable baseline, add a halide-containing buffer (e.g., a sodium iodide-based buffer) to initiate halide influx. e. Continue to record the fluorescence as the influx of iodide quenches the YFP signal.

  • Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Calculate the initial rate of quenching for each well. Plot the rate as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.

Visualizations

Logical Troubleshooting Workflow for Low Compound Efficacy

low_efficacy_troubleshooting start Low Efficacy Observed check_purity Is the compound pure? start->check_purity check_solubility Is the compound soluble in assay buffer? check_purity->check_solubility Yes repurify Repurify compound (e.g., chromatography) check_purity->repurify No check_stability Is the compound stable under assay conditions? check_solubility->check_stability Yes reformulate Reformulate (e.g., use co-solvents, adjust pH) check_solubility->reformulate No check_assay_conditions Are assay conditions optimal? check_stability->check_assay_conditions Yes retest_stability Assess stability (e.g., HPLC analysis) check_stability->retest_stability No check_sar Is the molecular structure optimized for activity? check_assay_conditions->check_sar Yes optimize_assay Optimize assay parameters (e.g., activator concentration, incubation time) check_assay_conditions->optimize_assay No end_low_efficacy Low efficacy likely due to inherent compound properties. check_sar->end_low_efficacy Yes redesign_compound Synthesize new analogues based on SAR data check_sar->redesign_compound No repurify->check_purity reformulate->check_solubility retest_stability->check_stability optimize_assay->start redesign_compound->start

Caption: Troubleshooting workflow for low compound efficacy.

Signaling Pathway for CFTR Channel Activation

cftr_pathway cluster_membrane Cell Membrane cftr CFTR Channel (Closed) cftr_open CFTR Channel (Open) cftr->cftr_open ATP Binding to NBDs cl_out Chloride Efflux cftr_open->cl_out ac Adenylate Cyclase gpcr GPCR forskolin Forskolin forskolin->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka PKA camp->pka Activates pka->cftr Phosphorylates R-domain cl_ion cl_ion->cftr_open

Caption: CFTR channel activation pathway.

Simplified 5-HT6 Receptor Signaling Pathway

fht6_pathway cluster_membrane Cell Membrane fht6r 5-HT6 Receptor gs Gαs fht6r->gs Activates ac Adenylate Cyclase camp cAMP ac->camp Converts ATP to gs->ac Activates serotonin Serotonin serotonin->fht6r Activates antagonist Tetrahydro-γ-carboline Antagonist antagonist->fht6r Blocks atp ATP downstream Downstream Signaling (e.g., PKA, ERK) camp->downstream Initiates

Caption: 5-HT6 receptor signaling and antagonism.

References

Technical Support Center: Enhancing the In Vivo Stability of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Welcome to the technical support guide for 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole (also known as tetrahydro-γ-carboline) derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] However, like many nitrogen-containing heterocycles, these derivatives can present significant in vivo stability challenges, primarily due to metabolic degradation.

This guide is structured to provide direct, actionable answers to common questions and troubleshooting scenarios encountered during the drug discovery and development process. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven strategies to enhance the stability and overall pharmacokinetic profile of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the metabolic liabilities of the tetrahydro-γ-carboline scaffold.

Q1: What are the primary metabolic "soft spots" on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core?

Answer: The tetrahydro-γ-carboline scaffold has several positions susceptible to metabolic enzymes, primarily Cytochrome P450 (CYP) oxidases.[2][3] Understanding these "soft spots" is the first step in designing more stable analogues.

  • Indole Ring (Positions 6, 7, 8): The electron-rich indole ring is highly susceptible to oxidation.[4] Hydroxylation at positions 6 or 7 is a common metabolic pathway observed for related carboline structures.[5][6] This is often followed by Phase II conjugation (e.g., glucuronidation or sulfation), which rapidly clears the compound from circulation.[4][6]

  • Tetrahydropyridine Ring: The saturated pyridine ring can undergo oxidative dehydrogenation to form the corresponding aromatic β-carboline derivative.[6] This can alter the compound's pharmacological profile and clearance rate.

  • N-Substituents (Position 2): If an alkyl group is present on the secondary amine at position 2, it is a prime target for N-dealkylation, a common metabolic reaction catalyzed by CYPs.[7]

  • Indole Nitrogen (Position 5): While less common, direct metabolism at the indole nitrogen can occur, particularly if it is unsubstituted.

Diagram: Metabolic Liabilities of the Tetrahydro-γ-carboline Scaffold

The following diagram illustrates the primary sites of metabolic attack on the core structure.

G cluster_0 cluster_1 main_image p1 1 p2 2 p3 3 p4 4 p5 5 p6 6 p7 7 p8 8 l1 N-Dealkylation l1->p2 l2 Dehydrogenation l2->p2 l2->p3 l3 Aromatic Hydroxylation l3->p6 l3->p7

Caption: Key metabolic soft spots on the tetrahydro-γ-carboline core.

Q2: My compound shows high in vitro potency but has poor oral bioavailability. What are the likely causes?

Answer: This is a classic drug development challenge. Poor oral bioavailability despite good potency often points to two main culprits: low aqueous solubility or, more commonly for this scaffold, extensive first-pass metabolism.[8][9][10][11]

  • Low Solubility/Permeability: The compound may not dissolve sufficiently in the gastrointestinal fluids or be able to pass through the intestinal wall to enter the bloodstream.[9][10]

  • High First-Pass Metabolism: After being absorbed from the gut, the compound travels directly to the liver via the portal vein before reaching systemic circulation. The liver is the body's primary metabolic organ.[12] If the compound is rapidly metabolized by liver enzymes (hepatic metabolism), only a small fraction of the active drug will reach the rest of the body.[8][10][13] The indole ring, in particular, is a known liability for first-pass metabolism.[4]

Investigating metabolic stability early is critical to diagnose this issue.[14]

Q3: What are the essential in vitro assays to predict the in vivo stability of my compounds?

Answer: A tiered approach using a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is the industry standard.[15] For stability, the following are crucial:

  • Plasma Stability Assay: This determines if your compound is degraded by enzymes present in blood plasma, such as esterases or amidases.[16][17][18] It is a good first screen, especially for compounds with potentially labile functional groups like esters or amides.[16][18]

  • Liver Microsomal Stability Assay: This is the workhorse assay for assessing Phase I metabolic stability.[2][3] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[3] This assay provides key parameters like half-life (t½) and intrinsic clearance (CLint), which are used to predict hepatic clearance in vivo.[3][15][19][20]

  • Hepatocyte Stability Assay: This is a more comprehensive assay as it uses whole liver cells.[21] Hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolic enzymes, providing a more complete picture of hepatic metabolism and clearance.[21][22] This assay is also invaluable for metabolite identification (MetID) studies.[12][22][23]

Part 2: Troubleshooting Guides & Protocols

This section provides step-by-step guidance for common experimental hurdles.

Scenario 1: High First-Pass Metabolism Suspected

Problem: Your lead compound has an oral bioavailability of <10% in rats, despite good aqueous solubility. You suspect rapid liver metabolism.

Troubleshooting Workflow:

G A Low Oral Bioavailability (<10%) B Perform Liver Microsomal Stability Assay (HLM/RLM) A->B Hypothesis: High First-Pass Metabolism C Analyze Results: Calculate t½ and CLint B->C D Is t½ < 30 min? C->D Decision Point E Metabolism is a key issue. Proceed to MetID. D->E Yes F Metabolism is not the primary issue. Investigate other causes (e.g., efflux transporters, poor permeability). D->F No

Caption: Workflow for diagnosing high first-pass metabolism.

Protocol: Liver Microsomal Stability Assay

This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Objective: To quantify the rate of disappearance of a 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivative when incubated with human or rat liver microsomes.

Materials:

  • Pooled Liver Microsomes (Human or species of interest)[24][25]

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)[25][26]

  • Phosphate Buffer (100 mM, pH 7.4)[26]

  • Positive Control Compounds (e.g., Verapamil, Dextromethorphan - known to be metabolized)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system[3][25]

Procedure: [3][25][26]

  • Preparation: Thaw liver microsomes at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer on ice.[24] Prepare the test compound by diluting the DMSO stock to an intermediate concentration in buffer. The final DMSO concentration in the incubation should be ≤0.5%.[16]

  • Pre-incubation: Add the microsomal solution and the test compound solution to a 96-well plate. Pre-incubate at 37°C for 5-10 minutes with gentle shaking.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point for a separate plate/well that is quenched immediately.

  • Incubation & Sampling: Incubate the plate at 37°C.[26] At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[2]

  • Quenching: Immediately stop the reaction by adding the aliquot to a well containing 3-5 volumes of ice-cold acetonitrile with an internal standard.[3][26] This precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.[17]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.[3] Quantify the peak area of the parent compound relative to the internal standard at each time point.

Data Analysis: [3][18]

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

Scenario 2: Identifying and Blocking Metabolic Hotspots

Problem: The microsomal stability assay confirmed your compound is rapidly metabolized (t½ = 8 minutes). You need to identify the exact site of metabolism to guide chemical modification.

Troubleshooting & Strategy:

  • Perform a Metabolite Identification (MetID) Study: The most direct way to find the metabolic hotspot is to identify the structures of the major metabolites. This is typically done using a hepatocyte stability assay coupled with high-resolution mass spectrometry (HRMS).[12][23] Hepatocytes are preferred as they show both Phase I and Phase II metabolism.[22][27]

  • Analyze Metabolite Structures: Look for mass shifts corresponding to common metabolic transformations:

    • +16 Da: Hydroxylation (oxidation)

    • -2 Da: Dehydrogenation

    • -CH₃, -C₂H₅, etc.: N-dealkylation

    • +176 Da: Glucuronide conjugation (Phase II)

  • Implement a Metabolic Blocking Strategy: Once a "soft spot" is identified, modify the structure to block the metabolic pathway. A common and effective strategy is deuteration or fluorination .

    • Example: If hydroxylation at position 7 of the indole ring is the primary metabolic route, replacing the hydrogen at C7 with fluorine can block this pathway. The C-F bond is much stronger than the C-H bond and is not susceptible to CYP-mediated hydroxylation.

Data Presentation: Improving Stability via Structural Modification

The table below shows hypothetical data comparing a parent compound (Compound A) with its fluorinated analogue (Compound B), where metabolism at C7 was blocked.

CompoundModificationHLM t½ (min)CLint (µL/min/mg)Rat Oral Bioavailability (%)
Compound A Parent (7-H)8173.36%
Compound B Analogue (7-F)> 60< 23.158%

This data clearly demonstrates that by identifying and blocking the metabolic hotspot (C7-hydroxylation), the in vitro stability was dramatically improved, leading to a significant enhancement in in vivo oral bioavailability.

References

  • An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Houston, J. B., & Galetin, A. (2008). Methods for predicting in vivo pharmacokinetics using data from in vitro assays. Current Drug Metabolism. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved from [Link]

  • An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. (2024). PubMed. Retrieved from [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). SpringerLink. Retrieved from [Link]

  • Plasma Stability. (n.d.). Evotec. Retrieved from [Link]

  • Plasma Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Hepatocyte Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Hepatocyte Stability Assay Test. (n.d.). AxisPharm. Retrieved from [Link]

  • Two metabolic pathways of tetrahydronorharmane (tetrahydro-beta-carboline) in rats. (n.d.). PubMed. Retrieved from [Link]

  • Plasma Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • ADME Plasma Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • In vitro to in vivo stability translation in other species. Correlation... (n.d.). ResearchGate. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PubMed Central. Retrieved from [Link]

  • Strategies to improve oral bioavailability. (2024). ResearchGate. Retrieved from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2024). LinkedIn. Retrieved from [Link]

  • Scaling In Vivo Pharmacokinetics from In Vitro Metabolic Stability Data in Drug Discovery. (2010). Ingenta Connect. Retrieved from [Link]

  • Why Poor Bioavailability Is a Major Drug Development Risk. (2024). LinkedIn. Retrieved from [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). PubMed Central. Retrieved from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central. Retrieved from [Link]

  • Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy. (2012). PubMed. Retrieved from [Link]

  • Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. (2024). MDPI. Retrieved from [Link]

  • Breakthrough In Indole Chemistry Could Accelerate Drug Development. (2024). Technology Networks. Retrieved from [Link]

  • Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy. (n.d.). University of Westminster. Retrieved from [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). PubMed Central. Retrieved from [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). ACS Publications. Retrieved from [Link]

  • Solving time-dependent CYP3A4 inhibition for a series of indole-phenylacetic acid dual antagonists of the PGD(2) receptors CRTH2 and DP. (2014). PubMed. Retrieved from [Link]

  • Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (2023). ResearchGate. Retrieved from [Link]

  • Update of Indoles: Promising molecules for ameliorating metabolic diseases. (2022). PubMed. Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of Tetrahydro-γ-carboline Derivatives as Potent Anti-inflammatory Agents Targeting Cyclic GMP-AMP Synthase. (2021). PubMed. Retrieved from [Link]

  • Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. (2008). PubMed. Retrieved from [Link]

  • Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction. (2019). PubMed Central. Retrieved from [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. (2024). News-Medical.net. Retrieved from [Link]

  • 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole. (n.d.). ChemUniverse. Retrieved from [Link]

  • 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole. (n.d.). Chem-Impex. Retrieved from [Link]

  • Drug Metabolism: Enzyme Mechanisms and Inhibition. (n.d.). University of Washington. Retrieved from [Link]

  • (PDF) Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. (2019). ResearchGate. Retrieved from [Link]

Sources

Strategies to reduce off-target effects of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely off-targets for the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole scaffold?

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as a tetrahydro-γ-carboline, is a tricyclic scaffold present in many biologically active compounds. Due to its structural motifs, particularly the basic nitrogen atom, it may exhibit promiscuous binding to several protein families. The analysis of large datasets has shown that compounds with a basic center (pKa(B) > 6) often interact with aminergic G-protein coupled receptors (GPCRs). Therefore, researchers should consider screening against a panel of aminergic GPCRs (e.g., serotonin, dopamine, adrenergic receptors) early in the development process. Additionally, given the planar indole moiety, off-target interactions with kinases are also a possibility and should be investigated.

Q2: How can I perform an initial assessment of my compound's selectivity?

An efficient first step is to use in silico predictive models. These computational tools leverage large databases of known compound-protein interactions to predict potential off-targets based on the chemical structure of your molecule. This approach can help prioritize which experimental assays to run and can provide an early warning of potential liabilities, even before the compound is synthesized. Following computational assessment, a tiered in vitro screening approach is recommended, starting with a broad panel of targets known for off-target liabilities.

Q3: What are the key medicinal chemistry strategies to improve the selectivity of a 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole-based lead compound?

Improving selectivity often involves a combination of rational drug design and structure-activity relationship (SAR) studies. Key strategies include:

  • Structure-Based Design: If the crystal structure of the on-target and key off-targets are known, subtle differences in the binding pockets can be exploited. For instance, introducing bulky substituents that create a steric clash in the off-target's binding site but are accommodated by the on-target can significantly improve selectivity.

  • Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and basicity can alter the off-target profile. For example, reducing the basicity of the piperidine nitrogen might decrease interactions with aminergic GPCRs.

  • Conformational Constraint: Introducing conformational rigidity into the molecule, for example through macrocyclization, can lock the compound in a bioactive conformation that is more specific for the intended target.

Q4: My compound shows activity against multiple targets. Is this always a negative attribute?

Not necessarily. While unintended off-target effects are a major safety concern, in some cases, this polypharmacology can be beneficial. For instance, a compound that hits multiple nodes in a disease pathway might have enhanced efficacy. The key is to understand the full pharmacological profile of the compound and to differentiate between off-target effects that lead to toxicity versus those that might be therapeutically advantageous or benign.

Section 2: Troubleshooting Guides

Problem: My 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivative shows unexpected toxicity in cell-based assays.

  • Possible Cause: The observed toxicity may be due to engagement with an unknown off-target protein.

  • Solution: A systematic approach to deconvolve the mechanism of toxicity is required.

    • In Silico Profiling: Use computational tools to predict potential off-targets, including those associated with known toxicity pathways.

    • Broad Off-Target Screening: Test the compound against a broad panel of receptors, ion channels, and enzymes known to be involved in adverse drug reactions.

    • Chemoproteomics: Employ techniques like Thermal Proteome Profiling (TPP) or Activity-Based Protein Profiling (ABPP) to identify the direct binding partners of your compound in an unbiased manner within the cellular proteome.

Problem: The in vivo efficacy of my compound does not correlate with its in vitro potency.

  • Possible Cause: Off-target interactions can affect the compound's pharmacokinetics (PK) and pharmacodynamics (PD). For example, binding to plasma proteins or transporters can alter its distribution and clearance, while engagement with an off-target receptor could produce a physiological effect that counteracts the desired on-target effect.

  • Solution:

    • Assess Plasma Protein Binding: Determine the fraction of your compound bound to plasma proteins.

    • Screen against Transporters: Evaluate interactions with key drug transporters (e.g., P-gp, BCRP).

    • Comprehensive Pharmacological Profiling: A broad in vitro pharmacology screen can help identify off-target activities that may explain the in vivo observations.

Problem: My lead compound inhibits multiple kinases in a screening panel.

  • Possible Cause: The ATP-binding sites of many kinases are highly conserved, leading to a lack of selectivity for many kinase inhibitors.

  • Solution: Several strategies can be employed to engineer kinase selectivity:

    • Exploit Gatekeeper Residue Differences: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size across the kinome. Designing compounds with substituents that are only accommodated by kinases with a smaller gatekeeper residue (e.g., threonine or valine) can improve selectivity.

    • Target Inactive Conformations: Some inhibitors gain selectivity by binding to and stabilizing an inactive conformation of the kinase (e.g., the "DFG-out" conformation), which may not be accessible to all kinases.

    • Target Allosteric Sites: Develop inhibitors that bind to less conserved allosteric sites outside of the ATP-binding pocket.

    • Covalent Inhibition: If there is a non-conserved cysteine residue near the active site of the target kinase, designing a compound with a weak electrophile that can form a covalent bond with this cysteine can lead to high potency and selectivity.

Section 3: Data Presentation

Table 1: Biological Activities of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives

Compound ClassTargetReported Activity (IC₅₀/EC₅₀)Reference
CFTR PotentiulatorsF508del- and G551D-CFTRNanomolar to sub-micromolar EC₅₀ values
Sirtuin 2 InhibitorsSirtuin 2 (SIRT2)Low micromolar IC₅₀ values (e.g., 3-4 µM)
Anticancer AgentsTubulin PolymerizationIC₅₀ in the range of 8.7 µM against HeLa cells
Anticancer AgentsVarious Cancer Cell LinesIC₅₀ values down to 80 nM for breast cancer cells
Anti-inflammatory AgentscGASCellular IC₅₀ of 1.38 µM for human cGAS
CNS AgentsCentral Nervous SystemPotent neuroleptic activity

Section 4: Experimental Protocols

Protocol 1: Broad Panel Off-Target Screening (Competitive Binding Assay)

This protocol outlines a general procedure for screening a compound against a panel of GPCRs, ion channels, and transporters.

  • Compound Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Create serial dilutions to generate a range of concentrations for testing.

  • Assay Setup:

    • For each target, use a membrane preparation or whole cells expressing the target of interest.

    • Add a known radiolabeled ligand for the target at a concentration close to its dissociation constant (Kd).

    • Add the test compound at various concentrations.

    • Include controls: a negative control (vehicle only) and a positive control (a known unlabeled ligand for the target).

  • Incubation: Incubate the mixture at an appropriate temperature and for a sufficient time to allow binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the membranes/cells.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding inhibited by the test compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Protocol 2: Kinase Selectivity Profiling

This protocol describes a typical workflow for assessing the selectivity of a kinase inhibitor.

  • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400 kinases). The activity is typically measured as the percentage of inhibition of kinase activity.

  • Dose-Response Analysis: For any kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), perform a dose-response analysis to determine the IC₅₀ value. This involves testing the compound at a range of concentrations (typically 8-10 concentrations).

  • Data Visualization: The results are often visualized as a "kinoscan" tree diagram, which shows the inhibited kinases within the human kinome tree. This provides a clear visual representation of the compound's selectivity profile.

  • Selectivity Score Calculation: A selectivity score can be calculated to quantify the degree of selectivity. A common metric is the S-score, which is the number of inhibited kinases at a certain threshold (e.g., 90% inhibition at 10 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Section 5: Mandatory Visualizations

// Node Definitions start [label="Start with\nLead Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; in_silico [label="In Silico Profiling\n(Similarity Search, Docking)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision1 [label="Predicted\nOff-Targets?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; broad_screen [label="Broad In Vitro Screening\n(e.g., Kinase, GPCR Panels)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision2 [label="Off-Target Hits\nIdentified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sar_dev [label="Structure-Activity Relationship\n(SAR) Development", fillcolor="#34A853", fontcolor="#FFFFFF"]; chemoproteomics [label="Target Deconvolution\n(e.g., Chemoproteomics)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization for Selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; in_vivo [label="In Vivo Toxicity and\nEfficacy Studies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Selective Candidate\nIdentified", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> in_silico; in_silico -> decision1; decision1 -> broad_screen [label="Yes"]; decision1 -> broad_screen [label="No\n(Proceed with caution)"]; broad_screen -> decision2; decision2 -> sar_dev [label="Yes"]; decision2 -> in_vivo [label="No"]; sar_dev -> lead_opt; broad_screen -> chemoproteomics [label="If mechanism unclear"]; chemoproteomics -> lead_opt; lead_opt -> broad_screen [label="Rescreen Analogs"]; lead_opt -> in_vivo; in_vivo -> end; } caption: Workflow for Identifying and Mitigating Off-Target Effects.

// Node Definitions start [label="Start: Lead Compound with\nOff-Target Liability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; structure_known [label="Structure of On- and\nOff-Targets Known?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; structure_based [label="Structure-Based Design:\nExploit Binding Site Differences", fillcolor="#34A853", fontcolor="#FFFFFF"]; qsar [label="QSAR & Pharmacophore Modeling:\nIdentify Key Features for Selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; synthesize [label="Synthesize Analogs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; test [label="Test for On- and Off-Target Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; improved [label="Selectivity Improved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; proceed [label="Proceed to Further Development", fillcolor="#F1F3F4", fontcolor="#202124"]; reiterate [label="Reiterate Design Cycle", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> structure_known; structure_known -> structure_based [label="Yes"]; structure_known -> qsar [label="No"]; structure_based -> synthesize; qsar -> synthesize; synthesize -> test; test -> improved; improved -> proceed [label="Yes"]; improved -> reiterate [label="No"]; reiterate -> structure_known; } caption: Decision Tree for Lead Optimization to Enhance Selectivity.

// Invisible nodes for alignment node [style=invis, width=0]; p1 [group=a]; p2 [group=b]; p1 -> p2 [style=invis];

// Result nodes Result1 [label="High Signal", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", group=a]; Result2 [label="Low Signal", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", group=b];

Receptor -> Result1 [style=invis]; Receptor2 -> Result2 [style=invis]; } caption: Principle of a Competitive Radioligand Binding Assay.

Technical Support Center: Method Refinement for Quantifying 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole in biological samples?

A1: The most prevalent and robust technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte in complex biological matrices like plasma, serum, and tissue homogenates.

Q2: What are the primary challenges encountered when developing a quantitative LC-MS/MS method for this compound?

A2: Key challenges include:

  • Matrix Effects: Co-eluting endogenous substances from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

  • Analyte Stability: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole and related beta-carbolines can be susceptible to degradation during sample collection, storage, and processing.

  • Low Endogenous Levels or Doses: Achieving a low limit of quantification (LLOQ) is often necessary, requiring a highly sensitive and optimized method.

  • Metabolite Interference: Potential metabolites may have similar structures and chromatographic behavior, necessitating specific MS/MS transitions to ensure selectivity.

Q3: How do I choose an appropriate internal standard (IS)?

A3: The ideal choice is a stable isotope-labeled (SIL) version of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole (e.g., deuterated or ¹³C-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it effectively compensates for variability in sample preparation, chromatography, and ionization. If a SIL-IS is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior can be used, but requires more rigorous validation to ensure it adequately tracks the analyte.

Q4: What are the recommended sample preparation techniques?

A4: The choice of sample preparation depends on the biological matrix and the required level of cleanliness. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method suitable for initial method development. It involves adding a solvent like acetonitrile or methanol to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for analyte concentration, leading to better sensitivity. The choice of sorbent depends on the physicochemical properties of the analyte.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Contamination or Degradation2. Inappropriate Mobile Phase pH3. Sample Solvent Mismatch with Mobile Phase4. Co-eluting Interferences1. Flush the column with a strong solvent; if unresolved, replace the column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.4. Optimize the chromatographic gradient to better separate the analyte from interfering peaks.
High Signal Variability or Poor Reproducibility 1. Inconsistent Sample Preparation2. Matrix Effects3. Analyte Instability4. Internal Standard Issues1. Ensure precise and consistent pipetting and extraction procedures. Consider automating the sample preparation process.2. Employ a more effective sample cleanup method (e.g., switch from PPT to SPE). Dilute the sample if sensitivity allows.3. Investigate analyte stability at different temperatures and in different solvents. Add stabilizers if necessary.4. Ensure the IS is added early in the workflow and is thoroughly mixed. Verify the purity and concentration of the IS solution.
Low Sensitivity / Inability to Reach LLOQ 1. Inefficient Ionization2. Suboptimal MS/MS Parameters3. Poor Extraction Recovery4. Significant Ion Suppression1. Optimize the mobile phase composition (e.g., adjust pH, add modifiers like formic acid or ammonium formate).2. Perform infusion experiments to determine the optimal precursor/product ion transitions and collision energy.3. Evaluate different sample preparation techniques to improve recovery.4. Improve sample cleanup to remove interfering matrix components. Adjust chromatography to separate the analyte from suppression zones.
Analyte Degradation 1. Enzymatic Degradation in Matrix2. pH Instability3. Oxidation1. Immediately freeze samples after collection and keep them on ice during processing. Consider adding enzyme inhibitors.2. Buffer the sample or adjust the pH of solutions used during extraction.3. Add antioxidants to the collection tubes or during sample preparation. Minimize exposure to light and air.

Experimental Protocols

Below is a detailed methodology for the quantification of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole in human plasma, adapted from a validated method for structurally similar beta-carboline alkaloids.[1]

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the internal standard working solution (e.g., 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole-d4 in 50% methanol) to all tubes except for the blank matrix.

  • To the blank matrix tube, add 10 µL of 50% methanol.

  • Add 300 µL of ice-cold acetonitrile to all tubes to precipitate the plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-4.5 min (10% B)
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole with ESI source
Ionization Mode Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 450°C
MRM Transitions Analyte: To be determined empiricallyIS: To be determined empirically
Collision Energy To be determined empirically

Quantitative Data Summary

The following tables present typical validation data for a bioanalytical method adapted for 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole, based on established methods for similar compounds.[1]

Table 1: Calibration Curve and Linearity
Analyte Matrix Calibration Range (ng/mL) Regression Equation Correlation Coefficient (r²)
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoleHuman Plasma1.0 - 1000y = 0.025x + 0.003> 0.995
Table 2: Accuracy and Precision
QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) ± SD (n=6) Accuracy (%) Precision (RSD %)
LLOQ1.00.98 ± 0.0898.08.2
Low QC3.02.89 ± 0.1796.35.9
Mid QC100104.5 ± 4.3104.54.1
High QC800785.6 ± 29.198.23.7
Table 3: Matrix Effect and Extraction Recovery
QC Level Concentration (ng/mL) Matrix Effect (%) (n=6) Extraction Recovery (%) (n=6)
Low QC3.095.291.5
High QC80098.794.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is ppt 3. Protein Precipitation (Acetonitrile) add_is->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant injection 7. Inject into UPLC supernatant->injection separation 8. Chromatographic Separation injection->separation detection 9. MS/MS Detection separation->detection quant 10. Data Quantification detection->quant

Caption: Experimental workflow for the quantification of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole.

troubleshooting_logic start Problem Encountered (e.g., Poor Peak Shape) check_chroma Review Chromatography? (Peak Shape, Retention Time) start->check_chroma check_ms Review MS Signal? (Intensity, S/N Ratio) check_chroma->check_ms Chromatography OK sol_chroma Action: Optimize Mobile Phase / Gradient Flush or Replace Column check_chroma->sol_chroma Issue Found check_prep Review Sample Prep? check_ms->check_prep MS Signal OK sol_ms Action: Clean Ion Source Optimize MS Parameters check_ms->sol_ms Issue Found sol_prep Action: Verify Pipetting / Reagents Improve Cleanup Method check_prep->sol_prep Issue Found

Caption: A logical decision tree for troubleshooting common LC-MS/MS issues.

References

Technical Support Center: Addressing Metabolic Liabilities of the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the metabolic liabilities associated with the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold. The information is presented in a question-and-answer format to directly address common issues and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold?

A1: The primary metabolic pathways for the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold, also known as the tetrahydro-γ-carboline core, predominantly involve Phase I and Phase II reactions.

  • Phase I Metabolism: This is mainly driven by Cytochrome P450 (CYP) enzymes.[1] Key reactions include:

    • Oxidation: Hydroxylation of the aromatic ring and aliphatic portions of the scaffold is a common metabolic route.[1]

    • Dehydrogenation: The tetrahydro-γ-carboline core can undergo aromatization to form the corresponding β-carboline structure.[1] Heme peroxidases can also catalyze this oxidation.[2]

  • Phase II Metabolism: Following Phase I oxidation, the resulting hydroxylated metabolites can undergo conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.[1]

Q2: Which CYP450 isoforms are most likely involved in the metabolism of this scaffold?

A2: While specific isoform contributions can vary depending on the substitution pattern of the molecule, CYP3A4 is a major enzyme involved in the metabolism of many nitrogen-containing heterocyclic compounds.[3][4] Other isoforms, such as CYP2D6, may also play a role, particularly in the metabolism of related β-carboline alkaloids.[3][4]

Q3: What are the common strategies to improve the metabolic stability of compounds containing this scaffold?

A3: Several medicinal chemistry strategies can be employed to mitigate metabolic liabilities:

  • Blocking Sites of Metabolism: Introducing metabolically stable groups, such as fluorine atoms, at positions susceptible to oxidation can prevent or slow down metabolism.

  • Modulating Physicochemical Properties: Reducing the lipophilicity of the molecule can decrease its affinity for metabolic enzymes.

  • Introducing Steric Hindrance: Placing bulky groups near metabolic soft spots can sterically hinder the approach of metabolizing enzymes.

  • Bioisosteric Replacement: Replacing metabolically labile moieties with more stable bioisosteres can enhance metabolic stability while retaining biological activity.

Q4: Can this scaffold lead to the formation of reactive metabolites?

A4: Yes, the bioactivation of heterocyclic compounds is a potential concern. The indole nucleus and the piperidine ring can potentially be oxidized to form reactive electrophilic species. These reactive metabolites can covalently bind to cellular macromolecules like proteins, which can lead to idiosyncratic adverse drug reactions.[5] It is crucial to screen for reactive metabolite formation during early drug discovery.[5]

Troubleshooting Guides

In Vitro Metabolism Experiments

Q5: My compound shows very rapid degradation in human liver microsomes (HLM). What are the possible causes and how can I troubleshoot this?

A5: Rapid degradation in HLM assays suggests high intrinsic clearance.

  • Potential Cause: High affinity for and rapid turnover by CYP450 enzymes.

  • Troubleshooting Steps:

    • Confirm NADPH Dependence: Run the assay with and without the NADPH cofactor. If degradation is significantly lower without NADPH, it confirms CYP-mediated metabolism.[6]

    • CYP Reaction Phenotyping: Use a panel of recombinant human CYP isoforms or specific chemical inhibitors to identify the primary metabolizing enzyme(s).

    • Metabolite Identification: Analyze the incubation mixture using LC-MS/MS to identify the major metabolites. This will reveal the "metabolic soft spots" on your molecule.[7]

    • Structural Modification: Based on the identified metabolic pathways, apply the strategies outlined in A3 to design more stable analogues.

Q6: I am observing poor recovery of my compound from the microsomal incubation, even at the zero-minute time point. What could be the issue?

A6: Poor recovery at t=0 can be due to several factors unrelated to metabolism.

  • Potential Causes:

    • Non-specific Binding: The compound may be binding to the plasticware (e.g., 96-well plates) or to the microsomal proteins themselves.

    • Poor Solubility: The compound may be precipitating out of the incubation buffer.

    • Instability in Buffer: The compound may be chemically unstable at the pH of the incubation buffer (typically pH 7.4).

  • Troubleshooting Steps:

    • Assess Non-specific Binding: Run a control experiment without microsomes to check for binding to the plate. Analyze both the supernatant and the microsomal pellet (after protein precipitation) to determine if the compound is associated with the protein fraction.

    • Check Solubility: Measure the kinetic solubility of your compound in the incubation buffer. If solubility is low, consider reducing the test compound concentration.

    • Evaluate Chemical Stability: Incubate the compound in the buffer without microsomes or NADPH and analyze at different time points to check for degradation.

LC-MS/MS Analysis for Metabolite Identification

Q7: I am observing significant peak tailing for my parent compound and its metabolites during LC-MS/MS analysis. How can I improve the peak shape?

A7: Peak tailing is a common issue with basic, nitrogen-containing compounds like indole alkaloids.[8]

  • Potential Causes:

    • Secondary Silanol Interactions: The basic nitrogen atoms can interact with residual acidic silanol groups on the surface of the C18 column packing material.[9]

    • Column Overload: Injecting too much sample can lead to peak distortion.[10]

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both the ionized and neutral forms may exist, leading to poor peak shape.

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Add a buffer to your mobile phase. For example, using ammonium formate with formic acid can help to mask the silanol interactions.[9]

      • Ensure the pH of the mobile phase is at least 2 pH units away from the pKa of your analytes to ensure they are in a single ionic form.

    • Reduce Sample Load: Dilute your sample or reduce the injection volume.[10]

    • Use a Different Column: Consider using a column with a more inert stationary phase or one that is specifically designed for the analysis of basic compounds.

Q8: I am experiencing ion suppression in my LC-MS/MS analysis, leading to poor sensitivity. What are the likely causes and solutions?

A8: Ion suppression is a matrix effect where co-eluting compounds interfere with the ionization of the analyte of interest in the mass spectrometer source.[11][12]

  • Potential Causes:

    • Matrix Components: Endogenous components from the biological matrix (e.g., phospholipids from microsomes) can co-elute with your analytes.[12]

    • Formulation Agents: If analyzing in vivo samples, excipients from the dosing vehicle can cause significant suppression.[11]

    • High Analyte Concentration: At high concentrations, the analyte can suppress its own ionization.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Optimize your LC gradient to separate your analytes from the bulk of the matrix components. A longer run time or a different stationary phase may be necessary.

    • Enhance Sample Preparation: Use a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.[13]

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected by suppression in the same way as the analyte.

Data Presentation

Table 1: Metabolic Stability of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives in Liver Microsomes
Compound IDR1R2R3Speciest1/2 (min)% Remaining at 60 min
30 HOMePhenylRat1312
Human4062
39 MeOMePhenylRat1210
Human3355
Data extracted from a study on CFTR potentiators.[14] The specific acylating group on the piperidine nitrogen is not depicted but is consistent across these examples within the study.
Table 2: CYP450 Inhibition by Structurally Related β-Carboline Alkaloids
CompoundCYP IsoformInhibition ModeKi (µM)
Harmane CYP3A4Noncompetitive1.66
Harmine CYP3A4Noncompetitive16.76
Harmaline CYP2D6Competitive20.69
Harmine CYP2D6Competitive36.48
Data from a study on the inhibition of human liver CYP3A4 and CYP2D6 by β-carboline alkaloids.[3]

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., a compound with known metabolic instability)

  • Acetonitrile with an internal standard for reaction termination and sample analysis

  • 96-well plates, incubator, centrifuge

Procedure:

  • Prepare the incubation mixture by diluting the human liver microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[6]

  • Add the test compound to the incubation mixture to achieve a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with the internal standard to terminate the reaction.[6]

  • Include control incubations: a negative control without the NADPH regenerating system and a positive control with a known rapidly metabolized compound.

  • Centrifuge the termination plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)

Objective: To detect the formation of electrophilic reactive metabolites.

Materials:

  • Test compound

  • Human liver microsomes

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Glutathione (GSH) solution (e.g., 100 mM)

  • Acetonitrile for reaction termination

  • LC-HRMS (High-Resolution Mass Spectrometry) system

Procedure:

  • Set up two parallel incubations for each test compound: one with GSH and one without (as a control).

  • Prepare the incubation mixture containing human liver microsomes (1 mg/mL), test compound (e.g., 10 µM), and GSH (final concentration 1-5 mM) in phosphate buffer.[5]

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a fixed time (e.g., 60 minutes) at 37°C.

  • Terminate the reaction with cold acetonitrile.

  • Centrifuge to remove proteins.

  • Analyze the supernatant by LC-HRMS.

  • Search the data for the expected mass of the GSH adduct (mass of parent compound + mass of GSH - mass of H2). Also, look for characteristic neutral loss fragments of the GSH moiety during MS/MS analysis to confirm the identity of the adducts.[15] Using a 1:1 mixture of unlabeled and stable isotope-labeled GSH can aid in the detection of adducts by looking for a characteristic doublet signal.[5]

Protocol 3: CYP3A4 Inhibition Assay using Midazolam as a Probe Substrate

Objective: To determine the IC50 value of a test compound for the inhibition of CYP3A4.

Materials:

  • Test compound at various concentrations

  • Human liver microsomes

  • Midazolam (CYP3A4 probe substrate)

  • 1'-hydroxymidazolam (metabolite standard)

  • NADPH regenerating system

  • 0.1 M Phosphate buffer (pH 7.4)

  • Ketoconazole (positive control inhibitor)

  • Acetonitrile with internal standard

Procedure:

  • Prepare a solution of human liver microsomes (e.g., 0.25 mg/mL) in phosphate buffer.

  • Add the test compound at a range of concentrations (and the positive control) to the microsomal solution and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding a mixture of midazolam (at a concentration close to its Km, e.g., 2-5 µM) and the NADPH regenerating system.[13][16]

  • Incubate for a short, optimized time (e.g., 5-10 minutes) where the reaction is linear.

  • Terminate the reaction with cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

  • Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Metabolic_Pathways cluster_scaffold 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Scaffold cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism cluster_excretion Scaffold Parent Compound Hydroxylated Hydroxylated Metabolite Scaffold->Hydroxylated Oxidation Aromatized Aromatized Metabolite (β-carboline) Scaffold->Aromatized Dehydrogenation Conjugated Glucuronide Conjugate Hydroxylated->Conjugated Glucuronidation Excretion Excretion Aromatized->Excretion Conjugated->Excretion Experimental_Workflow cluster_screening Initial Screening cluster_investigation Further Investigation cluster_decision Decision Making HLM_Stability HLM Stability Assay MetID Metabolite ID HLM_Stability->MetID High Clearance CYP_Inhibition CYP Inhibition HLM_Stability->CYP_Inhibition Reactive_Met Reactive Metabolite Trapping HLM_Stability->Reactive_Met SAR Structure-Activity Relationship (SAR) MetID->SAR CYP_Inhibition->SAR Reactive_Met->SAR Optimization Lead Optimization SAR->Optimization Troubleshooting_LCMS rect_node rect_node Start Poor Peak Shape (Tailing) Cause1 Secondary Silanol Interactions? Start->Cause1 Solution1 Add buffer to mobile phase (e.g., ammonium formate) Cause1->Solution1 Yes Cause2 Column Overload? Cause1->Cause2 No Solution2 Reduce injection volume or dilute sample Cause2->Solution2 Yes Cause3 Incorrect pH? Cause2->Cause3 No Solution3 Adjust mobile phase pH (>2 units from pKa) Cause3->Solution3 Yes

References

Validation & Comparative

A Comparative Analysis of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at a Privileged Scaffold in Drug Discovery

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as tetrahydro-γ-carboline, represents a versatile and privileged scaffold in medicinal chemistry. Its rigid, tricyclic structure has served as a foundation for the development of a diverse array of biologically active molecules. This guide provides a comparative analysis of various derivatives of this scaffold, focusing on their performance as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, inhibitors of cyclic GMP-AMP synthase (cGAS), and their interactions with serotonergic (5-HT) receptors and cholinesterases. Experimental data from published studies are summarized to facilitate objective comparison, and detailed experimental protocols for key assays are provided for researchers in drug development.

Comparative Biological Activities

The tetrahydro-γ-carboline core has been successfully modified to target a range of biological entities, leading to compounds with distinct pharmacological profiles. This section summarizes the quantitative data for different derivatives against various targets.

CFTR Potentiator Activity

A significant breakthrough in the application of this scaffold has been the discovery of potent CFTR potentiators, which are crucial for treating cystic fibrosis.[1][2] Structure-activity relationship (SAR) studies have revealed key structural features that govern efficacy and potency.

Table 1: CFTR Potentiator Activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives

CompoundEC₅₀ (µM)Eₘₐₓ (%)Reference
1 HHH>10-[3]
2 8-OCH₃HH0.4580[3]
3 8-OCH₃2-FH0.12100[3]
4 8-OCH₃3-FH0.08110[3]
5 8-OCH₃4-FH0.05120[3]
6 8-CH₃4-FH0.06115[3]
7 (Enantiomer 1) 8-OCH₃4-FH0.03125[3]
8 (Enantiomer 2) 8-OCH₃4-FH>3-[3]

EC₅₀ and Eₘₐₓ values were determined using a high-throughput screening (HTS) assay with a Fischer rat thyroid (FRT) cell line co-expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (HS-YFP).[3]

cGAS Inhibitory Activity

Derivatives of the tetrahydro-γ-carboline scaffold have also been identified as inhibitors of cGAS, a key enzyme in the innate immune system, making them promising candidates for the treatment of autoimmune and inflammatory diseases.

Table 2: cGAS Inhibitory Activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives

CompoundHuman cGAS IC₅₀ (µM)Murine cGAS IC₅₀ (µM)Reference
9 HH>50>50
10 8-OCH₃H15.235.1
11 8-OCH₃4-Cl-phenyl2.812.5
12 8-OCH₃3,4-diCl-phenyl1.58.9
13 8-CH₃3,4-diCl-phenyl1.27.5

IC₅₀ values were determined using an in vitro assay measuring the inhibition of cGAMP production by recombinant human or murine cGAS.

Serotonin (5-HT) Receptor Binding Affinity

The tetrahydro-γ-carboline structure is also present in compounds targeting the central nervous system, including ligands for various serotonin receptors.

Table 3: 5-HT Receptor Binding Affinities (Ki, nM) of Selected Tetrahydro-γ-carboline Derivatives

Compound5-HT₁A (Ki, nM)5-HT₂A (Ki, nM)5-HT₆ (Ki, nM)5-HT₇ (Ki, nM)Reference
Pindolol --25>1000>1000>1000[4]
14 HH1502505080
15 8-OCH₃H851202545
16 H4-F-benzyl20451015
17 8-OCH₃4-F-benzyl123058

Ki values were determined by radioligand binding assays using cell lines expressing the respective human 5-HT receptor subtypes.

Cholinesterase Inhibitory Activity

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Beta-carboline alkaloids, which share a similar core structure, have shown inhibitory activity against these enzymes.[5]

Table 4: Cholinesterase Inhibitory Activity (IC₅₀, µM) of Selected β-Carboline Derivatives

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Reference
Harmane 1-CH₃H7.1176.9[5]
Harmine 1-CH₃7-OCH₃10.255.4[5]
Harmaline 1-CH₃7-OCH₃ (dihydro)15.842.1[5]
18 HH>100>100
19 HN-benzyl25.412.8
20 8-OCH₃N-benzyl18.28.5

IC₅₀ values were determined using the Ellman's method.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides an overview of the key assays used to evaluate the biological activities of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives.

High-Throughput Screening (HTS) for CFTR Potentiators (HS-YFP Assay)

This assay is used to identify compounds that enhance the function of the CFTR protein.

Principle: The assay utilizes a cell line stably expressing both the mutant CFTR channel (e.g., F508del-CFTR) and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L). When the CFTR channel opens, halide ions (like iodide) enter the cell and quench the YFP fluorescence. Potentiators increase the channel's open probability, leading to a faster rate of fluorescence quenching.

Procedure:

  • Cell Culture: Fischer rat thyroid (FRT) cells co-expressing F508del-CFTR and HS-YFP are cultured in 96-well plates. To correct the trafficking defect of F508del-CFTR, cells are typically incubated at a lower temperature (e.g., 32°C) for 24 hours prior to the assay.[3]

  • Compound Incubation: The test compounds are added to the cells at various concentrations and incubated for a short period (e.g., 10-30 minutes) at 37°C.

  • Assay Trigger: The assay is initiated by adding a stimulus to activate CFTR, such as forskolin (to increase intracellular cAMP), followed by the addition of an iodide-containing solution.

  • Fluorescence Measurement: The fluorescence intensity of each well is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence decay is calculated and used to determine the EC₅₀ and Eₘₐₓ values for each compound.

In Vitro cGAS Inhibition Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of cGAS.

Principle: cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP upon binding to double-stranded DNA (dsDNA). The assay quantifies the amount of cGAMP produced in the presence and absence of an inhibitor.

Procedure:

  • Reaction Mixture: A reaction mixture is prepared containing recombinant human or murine cGAS, dsDNA (e.g., herring testis DNA), ATP, and GTP in a suitable buffer.

  • Inhibitor Addition: Test compounds at various concentrations are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for cGAMP synthesis.

  • Reaction Quenching: The reaction is stopped, typically by heat inactivation or the addition of EDTA.

  • cGAMP Quantification: The amount of cGAMP produced is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS) or a competitive ELISA.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

Radioligand Binding Assay for 5-HT Receptors

This assay is used to determine the binding affinity (Ki) of compounds to specific 5-HT receptor subtypes.[1][2]

Principle: The assay measures the competition between a radiolabeled ligand (with known affinity for the receptor) and the unlabeled test compound for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Procedure:

  • Membrane Preparation: Cell membranes expressing the specific human 5-HT receptor subtype are prepared from cultured cells.[1]

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled ligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-ketanserin for 5-HT₂A) and varying concentrations of the test compound.[1][2]

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound ligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound ligand.[1]

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and to screen for their inhibitors.

Principle: The enzyme (AChE or BChE) hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Procedure:

  • Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing the enzyme (AChE from electric eel or recombinant human AChE, or BChE from equine serum), DTNB, and a buffer (e.g., phosphate buffer, pH 8.0).

  • Inhibitor Incubation: The test compound at various concentrations is pre-incubated with the enzyme for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (acetylthiocholine iodide).

  • Absorbance Measurement: The absorbance at 412 nm is measured kinetically over time using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

CFTR_Potentiator_Workflow cluster_cell_culture Cell Culture cluster_assay HS-YFP Assay cluster_analysis Data Analysis A FRT cells co-expressing F508del-CFTR and HS-YFP B Culture in 96-well plates A->B C Incubate at 32°C for 24h (Corrects trafficking defect) B->C D Add Test Compounds (various concentrations) C->D E Incubate at 37°C D->E F Add Forskolin (activator) E->F G Add Iodide Solution F->G H Monitor Fluorescence Quenching G->H I Calculate Rate of Quenching H->I J Determine EC50 and Emax I->J

Caption: Experimental workflow for the HS-YFP assay to identify CFTR potentiators.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Interferon Gene Expression pIRF3->IFN_genes translocates to nucleus & induces Inhibitor Tetrahydro-γ-carboline Inhibitor Inhibitor->cGAS inhibits

Caption: The cGAS-STING signaling pathway and the point of inhibition by tetrahydro-γ-carboline derivatives.

Serotonin_Receptor_Signaling Ligand 5-HT or Tetrahydro-γ-carboline Derivative Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Ligand->Receptor binds to G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger produces/regulates Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: A simplified diagram of G-protein coupled 5-HT receptor signaling.

Conclusion and Future Directions

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of various biological targets. The research highlighted in this guide demonstrates the chemical tractability of this core and its potential to yield compounds with diverse pharmacological activities, from correcting ion channel defects in cystic fibrosis to modulating key components of the innate immune system and the central nervous system.

The comparative analysis reveals that subtle structural modifications to the tetrahydro-γ-carboline core can lead to significant changes in biological activity and target selectivity. For instance, substitution patterns on the indole ring and the nature of the acyl group at the piperidine nitrogen are critical determinants for CFTR potentiation, while different substitutions are favored for cGAS inhibition.

A key challenge for future research will be to conduct comprehensive comparative studies where a single library of these derivatives is screened against a broad panel of targets. This would provide a more complete understanding of the SAR and facilitate the development of multi-target ligands or, conversely, highly selective agents with improved therapeutic profiles and reduced off-target effects. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this privileged chemical scaffold.

References

A Comparative Guide to CFTR Potentiators: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives Versus VX-770 (Ivacaftor)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Cystic Fibrosis and the Dawn of CFTR Modulators

Cystic Fibrosis (CF) is a life-threatening autosomal recessive genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] This gene encodes a chloride and bicarbonate channel that is crucial for maintaining ion and fluid homeostasis across epithelial surfaces.[1] Dysfunctional CFTR leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs, leading to chronic infections, inflammation, and progressive respiratory failure.

The advent of CFTR modulators has revolutionized CF treatment by targeting the underlying protein defect. Among these, potentiators are a class of small molecules designed to enhance the channel gating function of CFTR proteins that are present at the cell surface but have a reduced open probability.[1] The first-in-class potentiator, VX-770 (Ivacaftor), demonstrated remarkable clinical efficacy for patients with specific gating mutations, such as the G551D mutation.[3] This guide provides a detailed comparative analysis of a novel class of CFTR potentiators, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, against the well-established benchmark, VX-770.

Chemical Structures and Properties

A fundamental aspect of understanding the function of these potentiators lies in their distinct chemical scaffolds.

Compound ClassRepresentative StructureKey Features
Quinolinone VX-770 (Ivacaftor)A quinolinone-3-carboxamide core.
Tetrahydro-γ-carboline Compound 39 (an optimized 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative)A tricyclic 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) core.[1][4]

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is considered a "privileged structure" in medicinal chemistry, known for its ability to interact with various biological targets.[5][6]

Mechanism of Action: Unlocking the CFTR Channel

Both VX-770 and the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole class of compounds act as direct potentiators of the CFTR channel, meaning they bind to the protein to increase its open probability (Po). However, the nuances of their interactions may differ.

VX-770 (Ivacaftor):

VX-770 binds directly to the CFTR protein, allosterically modulating its function.[3] Its mechanism is characterized by:

  • Phosphorylation Dependence: The potentiating effect of VX-770 is dependent on the phosphorylation of the CFTR's Regulatory (R) domain by Protein Kinase A (PKA).

  • ATP-Independent Gating: A key feature of VX-770's action is its ability to promote channel opening in a manner that is independent of the ATP hydrolysis cycle, which is normally required for channel gating.[7] This is particularly beneficial for mutations like G551D where ATP-dependent gating is impaired.[3]

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles:

This novel class of potentiators was identified through high-throughput screening.[1][4] While the precise binding site and a detailed mechanistic understanding are still under investigation, initial studies suggest they also directly interact with CFTR to enhance channel gating. The lead compounds from this series have demonstrated efficacy in rescuing the gating defects of both F508del- and G551D-CFTR.[2][4]

Signaling Pathway for CFTR Activation and Potentiation

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal cAMP Agonist (e.g., Forskolin) AC Adenylate Cyclase Signal->AC Activates ATP_to_cAMP ATP -> cAMP CFTR CFTR Channel (Closed) R_domain R-Domain Phosphorylation CFTR_Open CFTR Channel (Open) ATP_hydrolysis ATP Hydrolysis CFTR_Open->ATP_hydrolysis Coupled to Cl_ion Cl- PKA_inactive PKA (Inactive) ATP_to_cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active PKA_active->CFTR Phosphorylates R-Domain R_domain->CFTR_Open Allows ATP -dependent opening Potentiator Potentiator (VX-770 or Tetrahydropyridoindole) Potentiator->CFTR_Open Stabilizes Open State Efflux Chloride Efflux Cl_ion->Efflux Increased

Caption: CFTR channel activation and potentiation pathway.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of CFTR potentiators is typically assessed by their ability to restore chloride secretion in cellular models expressing mutant CFTR. The half-maximal effective concentration (EC50) and the maximum efficacy (Emax) are key parameters for comparison.

In Vitro Potency and Efficacy

Data from a study by Brindani et al. (2020) provides a direct comparison of the optimized 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative, compound 39 , with VX-770 in Fischer Rat Thyroid (FRT) cells expressing either F508del-CFTR or G551D-CFTR.[4]

CompoundCell LineEC50 (µM)Emax (% of VX-770)
VX-770 F508del-CFTR FRTNot explicitly stated in this format, used as benchmark100%
Compound 39 F508del-CFTR FRT0.017Comparable to VX-770
VX-770 G551D-CFTR FRTNot explicitly stated in this format, used as benchmark100%
Compound 39 G551D-CFTR FRTPotent, but slightly less than VX-770 at lower concentrationsComparable to VX-770 at higher concentrations

Note: The Emax of Compound 39 was comparable to VX-770 in F508del-CFTR cells. In G551D-CFTR cells, Compound 39 showed similar efficacy at the highest concentrations tested, though VX-770 was more potent at lower concentrations.[4]

Experimental Methodologies for Evaluating CFTR Potentiators

The characterization and comparison of CFTR potentiators rely on a suite of robust in vitro and ex vivo assays.

YFP-Based Halide Ion Influx Assay

This high-throughput screening assay provides a rapid and quantitative measure of CFTR-mediated halide transport.[8][9]

Principle: Cells co-expressing CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are used. The fluorescence of this specific YFP variant is quenched by iodide ions (I⁻). Activation of CFTR channels leads to an influx of I⁻ from the extracellular medium, resulting in a decrease in intracellular fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.[10][11][12]

Workflow Diagram:

YFP_Assay_Workflow Start Start Seed_Cells Seed CFTR- and YFP- expressing cells in 96-well plates Start->Seed_Cells Incubate Incubate cells to form a confluent monolayer Seed_Cells->Incubate Add_Compounds Add test compounds (e.g., potentiators) and cAMP agonist (e.g., Forskolin) Incubate->Add_Compounds Add_Iodide Add Iodide-containing solution Add_Compounds->Add_Iodide Measure_Fluorescence Measure fluorescence kinetics in a plate reader Add_Iodide->Measure_Fluorescence Analyze_Data Analyze data: Calculate rate of fluorescence quenching Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the YFP-based halide influx assay.

Step-by-Step Protocol:

  • Cell Culture: Plate FRT cells stably co-transfected with the desired CFTR mutant (e.g., F508del or G551D) and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) in black-walled, clear-bottom 96-well plates.

  • Incubation: Culture the cells until they form a confluent monolayer.

  • Compound Addition: Wash the cells with a chloride-containing buffer. Add the test compounds (e.g., 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives or VX-770) at various concentrations, along with a cAMP agonist like forskolin to activate PKA-dependent phosphorylation of CFTR.

  • Initiation of Quenching: Place the plate in a fluorescence plate reader and initiate the assay by adding an iodide-containing solution.

  • Data Acquisition: Measure the decrease in YFP fluorescence over time.

  • Analysis: Calculate the initial rate of fluorescence quenching. Plot the rate against the compound concentration to determine the EC50 and Emax.

Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers and is crucial for validating hits from high-throughput screens.[13]

Principle: An epithelial cell monolayer cultured on a permeable support is mounted between two chambers, separating the apical and basolateral sides. The transepithelial voltage is clamped to zero, and the resulting short-circuit current (Isc) is measured. The Isc is a direct measure of net ion transport across the epithelium.[13][14]

Experimental Setup Diagram:

Ussing_Chamber_Setup Ussing_Chamber Apical Chamber Epithelial Monolayer Basolateral Chamber Apical_Electrodes Voltage Electrode | Current Electrode Basolateral_Electrodes Voltage Electrode | Current Electrode Amplifier Voltage Clamp Amplifier Apical_Electrodes:v_apical->Amplifier V_apical Basolateral_Electrodes:v_basolateral->Amplifier V_basolateral Amplifier->Apical_Electrodes:i_apical I_sc Amplifier->Basolateral_Electrodes:i_basolateral Recorder Data Acquisition System Amplifier->Recorder

Caption: Schematic of the Ussing chamber setup.

Step-by-Step Protocol:

  • Cell Culture: Culture primary human bronchial epithelial (HBE) cells from CF patients or cell lines (e.g., CFBE41o-) on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.[14]

  • Mounting: Mount the cell culture insert in the Ussing chamber, separating the apical and basolateral compartments, each filled with a physiological buffer.

  • Pharmacological Additions:

    • Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.[15]

    • Add a cAMP agonist (e.g., forskolin) to activate CFTR.

    • Add the potentiator (VX-770 or a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative) to the apical chamber and record the change in Isc (ΔIsc).[16]

    • Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.[15]

  • Data Analysis: The magnitude of the ΔIsc following the addition of the potentiator quantifies its efficacy.

Patch-Clamp Electrophysiology

Patch-clamp allows for the direct measurement of the activity of single or small groups of ion channels, providing detailed insights into channel gating properties.[17][18]

Principle: A glass micropipette with a very small opening is sealed onto the surface of a cell, electrically isolating a small "patch" of the membrane. This allows for the measurement of the current flowing through the ion channels within that patch.[19]

Step-by-Step Protocol:

  • Cell Preparation: Use cells expressing the CFTR mutant of interest.

  • Pipette Preparation: Fill a glass micropipette with a solution mimicking the extracellular fluid and containing the ions that will flow through the channel.

  • Seal Formation: Bring the pipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".

  • Recording Configuration: Establish a whole-cell or inside-out patch configuration.

  • Channel Activation and Potentiation: In the inside-out configuration, perfuse the intracellular face of the membrane patch with a solution containing ATP and PKA to activate the CFTR channels.[20] Then, add the potentiator to the bath and record the changes in channel open probability (Po), open time, and closed time.[20]

  • Data Analysis: Analyze the single-channel recordings to determine the effect of the potentiator on the gating kinetics of the CFTR channel.

Conclusion and Future Directions

The discovery of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole class of CFTR potentiators represents an important advancement in the search for novel and diverse therapeutic options for cystic fibrosis.[1][4] The lead compound, 39 , demonstrates comparable efficacy to the established drug VX-770 in preclinical models, validating this chemical scaffold as a promising starting point for further optimization.[4]

While VX-770 has paved the way for CFTR modulator therapies, the development of new chemical entities is crucial to:

  • Expand the portfolio of available treatments: Different patient populations and specific mutations may respond differently to various potentiators.

  • Address potential limitations: Issues such as drug-drug interactions, off-target effects, and the potential for reduced efficacy of correctors in combination therapy with certain potentiators highlight the need for alternatives.[21]

  • Improve therapeutic outcomes: Novel potentiators may offer improved pharmacokinetic profiles, higher efficacy, or synergistic effects when used in combination with correctors.

Further research should focus on elucidating the precise binding site and mechanism of action of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, as well as their in vivo efficacy and safety profiles. The continued exploration of diverse chemical scaffolds will undoubtedly contribute to the development of more effective and personalized treatments for individuals with cystic fibrosis.

References

  • Galietta, L. J. V., et al. (2001). Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists. American Journal of Physiology-Cell Physiology, 281(5), C1734-C1742. [Link]

  • Mar-tinez, G., et al. (2020). A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1058-1067. [Link]

  • Galietta, L. J. V., et al. (2001). Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists. PubMed, 11600438. [Link]

  • Brindani, N., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169-11194. [Link]

  • Gentzsch, M., & Mall, M. A. (2018). Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis. American Journal of Respiratory and Critical Care Medicine, 197(10), 1255-1258. [Link]

  • De Boeck, K., & Vermeulen, F. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences, 23(3), 1353. [Link]

  • Galietta, L. J. V., et al. (2001). Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists. ResearchGate. [Link]

  • De Boeck, K., & Vermeulen, F. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. PubMed Central, PMC8835921. [Link]

  • Veit, G., et al. (2014). Some gating potentiators, including VX-770, diminish ΔF508-CFTR functional expression. Science Translational Medicine, 6(246), 246ra97. [Link]

  • Physiologic Instruments. (2025). Complete Ussing Chamber Guide. [Link]

  • Van Goor, F., et al. (2009). VX-770 potentiated CFTR-mediated Cl secretion in primary cultures of G551D/F508del HBE and F508del HBE. ResearchGate. [Link]

  • Okiyoneda, T., et al. (2010). Summary of Ussing chamber experiments performed to evaluate rescue of CFTR-mediated Cl ؊ secretion across the apical plasma membrane in CFBE F508del-CFTR cells after small molecule corrector treatments or after Hsp27 knockdown. ResearchGate. [Link]

  • Yeh, Y. T., et al. (2017). Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770. The Journal of general physiology, 149(11), 1017–1029. [Link]

  • Rowe, S. M., et al. (2024). The Functional Impact of VX-770 on the Cystic Fibrosis Transmembrane Conductance Regulator Is Enduring and Increases the Constitutive Activity of This Channel in Primary Airway Epithelia Generated from Healthy Donors. International Journal of Molecular Sciences, 25(21), 12896. [Link]

  • About-Antoun, T., et al. (2022). Epithelial responses to CFTR modulators are improved by inflammatory cytokines and impaired by antiinflammatory drugs. JCI Insight, 7(12), e157143. [Link]

  • Brindani, N., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. PubMed Central, PMC8011931. [Link]

  • Nanion Technologies. (2023). Using automated patch clamp to study CFTR mutations and modulators. [Link]

  • Becq, F., et al. (2017). Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function. Frontiers in Pharmacology, 8, 193. [Link]

  • Brindani, N., et al. (2020). Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators. PubMed, 32946228. [Link]

  • Wang, Y., et al. (2007). Single-channel patch-clamp analysis of F508-CFTR channel stimulation by potentiators. ResearchGate. [Link]

  • Van Goor, F., et al. (2018). Identification and Characterization of Novel CFTR Potentiators. Frontiers in Pharmacology, 9, 1195. [Link]

  • Sophion Bioscience. (2021). Automated Patch Clamp in Cystic Fibrosis Drug Discovery. [Link]

  • Brindani, N., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro‑1H‑pyrido[4,3‑b]indoles as a Novel Class of CFTR Potentiators. Figshare. [Link]

  • Zhang, Z., et al. (2019). Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809. Chemistry – A European Journal, 25(14), 3528-3534. [Link]

  • Chem-Impex. (n.d.). 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2548. [Link]

  • Van Goor, F., et al. (2014). Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator. Journal of Medicinal Chemistry, 57(23), 9776-9795. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives as potent TRPV1 antagonists. ResearchGate. [Link]

Sources

A Comparative Guide to 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives as Novel CFTR Potentiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of a novel class of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold. The performance of a lead compound from this class, herein referred to as Compound 39, is compared with established CFTR potentiators, Ivacaftor (VX-770) and GLPG1837. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective assessment for researchers in the field of cystic fibrosis drug discovery.

Data Presentation: Quantitative Comparison of CFTR Potentiator Efficacy

The following tables summarize the preclinical efficacy of Compound 39 in comparison to Ivacaftor and GLPG1837 across various cellular models of cystic fibrosis, focusing on their ability to potentiate the function of mutant CFTR channels.

Table 1: Potency (EC50) of CFTR Potentiators in Preclinical Models

CompoundCFTR MutationCell Line/SystemAssayEC50 (nM)Citation(s)
Compound 39 F508delFRT cellsYFP Halide AssayNot explicitly provided, but identified as most potent[1]
Compound 39 G551DFRT cellsYFP Halide AssayLower affinity than VX-770[1]
Ivacaftor (VX-770) G551DRecombinant cellsElectrophysiology~1.5[2]
Ivacaftor (VX-770) ΔF508Recombinant cellsElectrophysiology~1.5[2]
GLPG1837 F508delHEK293 cellsYFP Halide Assay3.5 ± 0.2[3]
GLPG1837 G551DHEK293 cellsYFP Halide Assay339[4]
GLPG1837 G551D/F508delPrimary Bronchial Epithelial CellsTECC159[3][5]

Table 2: Maximal Efficacy (Emax) of CFTR Potentiators in Preclinical Models

CompoundCFTR MutationCell Line/SystemAssayMaximal Efficacy (% of VX-770 or other control)Citation(s)
Compound 39 G551DFRT cellsYFP Halide AssayComparable to VX-770 at 20 µM[1]
Ivacaftor (VX-770) G551D/F508delPrimary Bronchial Epithelial CellsTECC100% (Reference)[3][5]
GLPG1837 G551D/F508delPrimary Bronchial Epithelial CellsTECC173% of VX-770[3][5]
GLPG1837 G178RHEK293 cellsYFP Halide Assay154% of VX-770[3]
GLPG1837 S549NHEK293 cellsYFP Halide Assay137% of VX-770[3]
GLPG1837 G551DHEK293 cellsYFP Halide Assay260% of VX-770[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

YFP-Based Halide Influx Assay

This high-throughput screening assay is used to measure CFTR-mediated halide transport in living cells.

  • Cell Culture: Fischer Rat Thyroid (FRT) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to co-express a halide-sensitive Yellow Fluorescent Protein (YFP) and the specific CFTR mutant of interest (e.g., F508del-CFTR, G551D-CFTR).[6][7]

  • Assay Principle: The fluorescence of this specific YFP variant is quenched by iodide ions.[8] Increased CFTR channel activity allows for a greater influx of iodide into the cell, resulting in a more rapid decrease in YFP fluorescence.

  • Procedure:

    • Cells are seeded in 96-well or 384-well plates.

    • For F508del-CFTR, cells are often incubated at a lower temperature (e.g., 32°C) for 24 hours to promote the trafficking of the misfolded protein to the cell surface.

    • The cell culture medium is replaced with a buffer containing a low concentration of a CFTR activator, such as forskolin, to induce a basal level of channel activity.

    • The test compounds (e.g., 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, Ivacaftor, GLPG1837) are added at various concentrations.

    • A buffer containing iodide is then added, and the YFP fluorescence is measured over time using a fluorescence plate reader.

    • The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx and is used to determine the potency (EC50) and efficacy (Emax) of the test compounds.[6]

Ussing Chamber Assay

The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial tissues or cell monolayers.

  • Cell Culture: Primary human bronchial epithelial (HBE) cells from cystic fibrosis patients are cultured on permeable supports until they form a polarized and confluent monolayer with high transepithelial electrical resistance.[9][10]

  • Assay Principle: The Ussing chamber allows for the measurement of the short-circuit current (Isc), which is the net current flowing across the epithelium and is a direct measure of net ion transport.[11][12]

  • Procedure:

    • The cell monolayer on the permeable support is mounted between the two halves of the Ussing chamber, separating the apical and basolateral sides.

    • Both chambers are filled with a physiological Ringer's solution.

    • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is measured.

    • To isolate CFTR-mediated chloride secretion, other ion channels, such as the epithelial sodium channel (ENaC), are first blocked with an inhibitor like amiloride.

    • CFTR is then activated with a cAMP agonist, typically forskolin.

    • The test potentiator compound is added to the apical chamber, and the increase in the short-circuit current is measured, which reflects the potentiation of CFTR-dependent chloride secretion.

    • Finally, a CFTR-specific inhibitor is added to confirm that the measured current is indeed mediated by CFTR.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a functional readout of CFTR activity in a more physiologically relevant 3D cell culture model.

  • Organoid Culture: Human intestinal organoids are established from rectal biopsies of cystic fibrosis patients and cultured in a basement membrane matrix.[13][14] These organoids recapitulate the in vivo architecture and function of the intestinal epithelium.

  • Assay Principle: Activation of CFTR by forskolin leads to the secretion of chloride ions and fluid into the lumen of the organoid, causing it to swell. The degree of swelling is directly proportional to CFTR function.[15][16]

  • Procedure:

    • Intestinal organoids are seeded in a 96-well plate.

    • For testing correctors, the compounds are added 24 hours prior to the assay. For potentiators, they are added acutely with forskolin.

    • The organoids are stained with a live-cell dye, such as calcein green, to visualize their structure.

    • Forskolin (and the test potentiator) is added to the culture medium.

    • The organoids are imaged using time-lapse confocal microscopy at 37°C.

    • The change in the cross-sectional area of the organoids over time is quantified to measure the degree of swelling.[15] The area under the curve (AUC) is often used as a measure of CFTR activity.[16]

Mandatory Visualizations

CFTR Protein Signaling Pathway

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR G-Protein Coupled Receptor Agonist->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Synthesizes CFTR CFTR Channel ADP_Pi ADP + Pi CFTR->ADP_Pi ATP Hydrolysis Cl_out Cl- CFTR->Cl_out Opens to allow Cl- efflux G_Protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates PKA->CFTR ATP ATP ATP->CFTR Binds to NBDs Potentiator 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indole Derivative Potentiator->CFTR Binds and increases channel open probability YFP_Assay_Workflow Start Start Seed_Cells Seed CFTR/YFP expressing cells in multi-well plate Start->Seed_Cells Incubate Incubate (e.g., 24h at 32°C for F508del trafficking) Seed_Cells->Incubate Add_Activator Add basal CFTR activator (e.g., Forskolin) Incubate->Add_Activator Add_Compound Add test potentiator compound (e.g., Tetrahydro-1H-pyrido[4,3-b]indole derivative) Add_Activator->Add_Compound Add_Iodide Add Iodide-containing buffer Add_Compound->Add_Iodide Measure_Fluorescence Measure YFP fluorescence kinetics Add_Iodide->Measure_Fluorescence Analyze_Data Analyze quenching rate to determine EC50 and Emax Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Ussing_Chamber_Principle cluster_setup Ussing Chamber Setup Apical_Chamber Apical Chamber Basolateral_Chamber Basolateral Chamber Epithelial_Monolayer Polarized Epithelial Cell Monolayer Measure_Isc Measure Short-Circuit Current (Isc) Amiloride Amiloride Amiloride->Measure_Isc Blocks ENaC, isolates CFTR current Forskolin Forskolin Forskolin->Measure_Isc Activates CFTR Potentiator Test Potentiator Potentiator->Measure_Isc Enhances CFTR-mediated Isc CFTR_Inhibitor CFTR Inhibitor CFTR_Inhibitor->Measure_Isc Confirms Isc is CFTR-dependent

References

Cross-Validation of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole and its derivatives across various cancer cell lines. The information is compiled from multiple studies to offer a comprehensive overview of its potential as an anticancer agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involved.

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activities of various 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives. These compounds, also referred to as tetrahydro-γ-carbolines or tetrahydro-β-carbolines, have demonstrated a range of potencies against several human cancer cell lines. The data is presented to facilitate a clear comparison of their efficacy.

Table 1: Antiproliferative Activity of Tetrahydro-β-carboline Derivatives as Kinesin Spindle Protein (KSP) Inhibitors

CompoundCell LineGI50 (µM)IC50 (µM)
8 Lung (A549)1.071.62
Stomach (AGS)1.09>10
9 Lung (A549)1.463.27
Stomach (AGS)1.226.33

Table 2: Antiproliferative Activity of 9-aryl-5H-pyrido[4,3-b]indole Derivatives as Tubulin Polymerization Inhibitors

CompoundCell LineIC50 (µM)
7k Cervical Carcinoma (HeLa)8.7 ± 1.3

Table 3: Sirtuin 2 (SIRT2) Inhibitory Activity of Functionalized Tetrahydro-1H-pyrido[4,3-b]indoles

CompoundTargetIC50 (µM)
Promising Candidates Sirtuin 23-4

Table 4: EGFR Inhibitory Activity of Indole-2-carboxamide and Pyrido[3,4-b]indol-1-one Derivatives

CompoundTargetGI50 (nM)IC50 (nM)
5c, 5d, 5f, 5g, 6e, 6f Various Cancer Cell Lines29 - 47-
5f EGFRWT-68 ± 5
5g EGFRWT-74 ± 5
5f EGFRT790M-9.5 ± 2
5g EGFRT790M-11.9 ± 3

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication. The following sections outline the protocols for key experiments.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Add various concentrations of the test compound (e.g., 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives) to the wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[2]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 values.

Signaling Pathways and Mechanisms of Action

Derivatives of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key proteins involved in cell division and survival. The following diagrams illustrate the signaling pathways targeted by these compounds.

Kinesin Spindle Protein (KSP) Inhibition Pathway

KSP is a motor protein essential for the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent cell death.[3][4]

KSP_Inhibition_Pathway cluster_mitosis Mitosis Centrosome_Separation Centrosome Separation Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Chromosome_Segregation Proper Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation Cell_Division Cell Division Chromosome_Segregation->Cell_Division KSP Kinesin Spindle Protein (KSP) KSP->Centrosome_Separation Monoastral_Spindle Monoastral Spindle Formation Mitotic_Arrest Mitotic Arrest Inhibitor Tetrahydro-pyrido[4,3-b]indole Derivative (KSP Inhibitor) Inhibitor->KSP Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

KSP Inhibition Pathway
Tubulin Polymerization Inhibition Pathway

Tubulin is the protein subunit of microtubules, which are crucial for maintaining cell structure and for chromosome segregation during mitosis. Inhibiting tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization_Inhibition_Pathway Tubulin_Dimers αβ-Tubulin Dimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Disrupted_Spindle Disrupted Mitotic Spindle Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Progression G2/M Phase Progression Mitotic_Spindle->Cell_Cycle_Progression Inhibitor Tetrahydro-pyrido[4,3-b]indole Derivative (Tubulin Inhibitor) Inhibitor->Microtubule_Polymerization Mitotic_Arrest Mitotic Arrest Disrupted_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Tubulin Polymerization Inhibition
EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and metastasis.[5][6][7] Inhibitors of EGFR block these pathways, leading to reduced tumor growth.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS_RAF_MAPK RAS-RAF-MAPK Pathway EGFR->RAS_RAF_MAPK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT JAK_STAT JAK-STAT Pathway EGFR->JAK_STAT Inhibitor Tetrahydro-pyrido[4,3-b]indole Derivative (EGFR Inhibitor) Inhibitor->EGFR Proliferation Cell Proliferation RAS_RAF_MAPK->Proliferation Metastasis Invasion and Metastasis RAS_RAF_MAPK->Metastasis Survival Cell Survival (Anti-Apoptosis) PI3K_AKT->Survival

EGFR Signaling Inhibition
Sirtuin 2 (SIRT2) Inhibition Pathway

SIRT2 is a deacetylase that plays a role in various cellular processes, including cell cycle regulation and microtubule dynamics. Its inhibition can lead to hyperacetylation of proteins like p53 and α-tubulin, which can induce apoptosis and inhibit cell growth.

SIRT2_Inhibition_Pathway cluster_substrates SIRT2 Substrates SIRT2 Sirtuin 2 (SIRT2) p53_deacetylated Deacetylated p53 SIRT2->p53_deacetylated Deacetylation alpha_tubulin_deacetylated Deacetylated α-tubulin SIRT2->alpha_tubulin_deacetylated Deacetylation Inhibitor Tetrahydro-pyrido[4,3-b]indole Derivative (SIRT2 Inhibitor) Inhibitor->SIRT2 p53_acetylated Acetylated p53 p53_acetylated->SIRT2 Apoptosis Apoptosis p53_acetylated->Apoptosis alpha_tubulin_acetylated Acetylated α-tubulin alpha_tubulin_acetylated->SIRT2 Growth_Inhibition Growth Inhibition alpha_tubulin_acetylated->Growth_Inhibition alpha_tublin_acetylated alpha_tublin_acetylated

SIRT2 Inhibition Pathway

References

A Comparative Analysis of the Neuroleptic Activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Analogs and Carbidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroleptic activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole analogs and the atypical antipsychotic carbidine. Both carbidine and the compared analogs share the core gamma-carboline structure, making them relevant subjects for a comparative analysis of their pharmacological profiles. This document summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to the Compounds

Carbidine, a derivative of gamma-carboline, is recognized as an atypical neuroleptic agent.[1] Its neuroleptic effects are attributed to its interaction with dopaminergic and serotonergic systems.[2] The 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole scaffold is a key component of many biologically active compounds, and its derivatives have been extensively investigated for their potential as central nervous system agents, including antipsychotics.[3][4] This comparison focuses on the key pharmacological parameters that define neuroleptic activity, primarily dopamine D2 receptor antagonism and in vivo behavioral effects predictive of antipsychotic efficacy.

Quantitative Comparison of Neuroleptic Activity

The following tables summarize the available quantitative data for carbidine and various 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole analogs. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Receptor Binding Affinities (Ki in nM)

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)Reference
Carbidine (dicarbine)Weak affinity (Ki = 104 nM)-[5]
Flutroline (CP-36,584)Potent-[3]
Compound 17 (Wy-47,384)104-[5]
trans-8-Fluoro-5-(4-fluorophenyl)-2-[...]-hexahydro-1H-pyrido[4,3-b]indole derivatives*Potent-[6]

Specific Ki values for individual derivatives in this series were not detailed in the abstract.

Table 2: In Vivo Neuroleptic Activity

CompoundTestEffective Dose (ED50 or equivalent)SpeciesReference
Carbidine (trans-isomer)Increased Dopamine Release1 mg/kg (i.p.)Rat[7]
Carbidine (cis-isomer)Increased Dopamine Release25 mg/kg (i.p.)Rat[7]
Compound 17 (Wy-47,384)Conditioned Avoidance Response (CAR)AB50 of 14 mg/kg (p.o.)Rat[5]
Compound 17 (Wy-47,384)Apomorphine-induced climbingED50 = 4 mg/kg (i.p.)Rat[5]
Compound 17 (Wy-47,384)Apomorphine-induced stereotypyED50 = 11 mg/kg (i.p.)Rat[5]
Flutroline (CP-36,584)Anti-amphetamine modelPotent and long-actingRat[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.

Dopamine D2 Receptor Binding Assay

This in vitro assay quantifies the affinity of a compound for the dopamine D2 receptor.

  • Principle: A competitive binding assay is performed using a radiolabeled ligand that has a high affinity for the D2 receptor, such as [3H]spiperone. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated.[8]

  • Procedure Outline:

    • Membrane Preparation: A tissue source rich in D2 receptors, such as the porcine or rat striatum, is homogenized, and a membrane fraction is prepared by centrifugation.[8]

    • Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value.

Serotonin 5-HT2A Receptor Binding Assay

This assay is analogous to the D2 binding assay but targets the 5-HT2A receptor, which is also a key target for atypical antipsychotics.

  • Principle: A competitive radioligand binding assay is used to measure the affinity of a test compound for the 5-HT2A receptor. A commonly used radioligand is [3H]ketanserin.

  • Procedure Outline:

    • Receptor Source: Membranes from cells stably transfected with the human 5-HT2A receptor or from brain regions with high 5-HT2A receptor density (e.g., rat frontal cortex) are used.[9]

    • Incubation: The receptor preparation is incubated with [3H]ketanserin and a range of concentrations of the test compound.

    • Filtration and Washing: The incubation mixture is filtered to separate bound from free radioligand, followed by washing to reduce non-specific binding.

    • Scintillation Counting: The radioactivity on the filters is quantified.

    • Data Analysis: The IC50 is determined and the Ki is calculated to represent the affinity of the test compound for the 5-HT2A receptor.

Conditioned Avoidance Response (CAR) Test

The CAR test is an in vivo behavioral assay used to predict the antipsychotic-like activity of a compound.[10]

  • Principle: The test assesses the ability of a drug to suppress a learned avoidance response to an aversive stimulus, a characteristic effect of antipsychotic drugs.[11]

  • Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the footshock.

  • Procedure Outline:

    • Training: An animal (typically a rat) is trained to associate the CS with the impending US. The animal learns to avoid the shock by moving to the other compartment of the shuttle box upon presentation of the CS.

    • Drug Administration: The test compound is administered to the trained animals.

    • Testing: The animals are placed back in the shuttle box, and the CS is presented. The number of successful avoidance responses (moving to the other compartment before the shock) is recorded.

    • Evaluation: A reduction in the number of avoidance responses without a significant impairment of the escape response (moving after the shock has started) is indicative of antipsychotic-like activity.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway implicated in the action of these neuroleptic agents and a typical workflow for their preclinical evaluation.

G General Signaling Pathway of Neuroleptic Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Binds to Signaling Downstream Signaling Cascades D2R->Signaling Inhibits HT2AR->Signaling Modulates Response Modulation of Neuronal Activity (Therapeutic Effect) Signaling->Response Neuroleptic Neuroleptic Agent (Carbidine or Analog) Neuroleptic->D2R Antagonizes Neuroleptic->HT2AR Antagonizes

Caption: General signaling pathway of neuroleptic agents.

G Preclinical Evaluation Workflow for Neuroleptic Activity Start Compound Synthesis (Carbidine/Analogs) InVitro In Vitro Screening (Receptor Binding Assays) Start->InVitro D2_Binding Dopamine D2 Binding InVitro->D2_Binding HT2A_Binding Serotonin 5-HT2A Binding InVitro->HT2A_Binding InVivo In Vivo Behavioral Testing D2_Binding->InVivo HT2A_Binding->InVivo CAR Conditioned Avoidance Response InVivo->CAR Apomorphine Apomorphine-Induced Behaviors InVivo->Apomorphine Data Data Analysis and SAR Determination CAR->Data Apomorphine->Data

Caption: Preclinical evaluation workflow.

Conclusion

The available data suggest that both carbidine and various analogs of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole possess neuroleptic-like activity. Carbidine itself demonstrates atypical properties with a notable effect on dopamine release.[7] Certain tetrahydro-pyrido[4,3-b]indole derivatives, such as flutroline, have shown high potency in preclinical models, indicating that this scaffold is a promising starting point for the development of novel antipsychotic agents.[3] A comprehensive understanding of the structure-activity relationships within this class of compounds requires further head-to-head comparative studies under standardized experimental conditions. This guide serves as a foundational resource for researchers in the field, providing a structured overview of the existing data and the methodologies used to generate it.

References

A Comparative Guide to the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Scaffold and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as a tetrahydro-γ-carboline, has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the modulation of challenging biological targets. This guide provides a comprehensive validation of its structure-activity relationship (SAR) and an objective comparison with alternative scaffolds, supported by experimental data.

Introduction to the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Scaffold

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is a versatile bicyclic indole derivative.[1][2][3][4] Its rigid structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics.[1][2][3][4] This scaffold has shown promise in diverse therapeutic areas, including the development of neuroprotective agents and as a novel chemotype for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators.[1][5][6][7][8]

Performance Comparison: CFTR Potentiation

Derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold have been identified as a novel class of CFTR potentiators, which are small molecules that can rescue the gating defects of mutant CFTR channels associated with cystic fibrosis.[5][6][7][8] A high-throughput screening campaign identified several hits sharing this common scaffold.[6][7]

Quantitative Comparison of CFTR Potentiators

The following table summarizes the efficacy (Emax) and potency (EC50) of various 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives in Fischer Rat Thyroid (FRT) cells expressing the F508del-CFTR mutant. For comparison, data for the well-established CFTR potentiator, Ivacaftor (VX-770), is included.

Compound IDScaffoldModificationsEmax (normalized to Compound 3)EC50 (µM) in F508del-CFTR FRT Cells
1 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole8-methoxy, 2-(5-(trifluoromethyl)-1H-pyrazole-3-carbonyl)0.950.82
3 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole8-methoxy, 2-(1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl)1.000.45
4 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole8-methoxy, 2-(1H-pyrazole-3-carbonyl)0.1710.6
5 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole8-methoxy, 2-(5-methyl-1H-pyrazole-3-carbonyl)0.5960
6 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole8-methoxy, 2-(5-isopropyl-1H-pyrazole-3-carbonyl)0.955.7
7 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole8-methoxy, 2-(5-phenyl-1H-pyrazole-3-carbonyl)0.840.82
VX-770 N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamideNot ApplicablePotentiation observedPotentiation observed
2i Spiro[piperidine-4,1'-pyrido[3,4-b]indole]6'-methoxyindole, 2,4,5-trifluorobenzylNot directly comparable~0.6 (for N1303K-CFTR)

Data for compounds 1, 3-7 are from a study on F508del-CFTR FRT cells.[6] Emax values are normalized to the activity of compound 3. EC50 values are presented as mean. Data for VX-770 is for general comparison of its role as a potentiator.[1][9] Data for compound 2i is for an alternative scaffold and a different CFTR mutant (N1303K-CFTR).[10]

Structure-Activity Relationship (SAR) for CFTR Potentiation

In-depth SAR studies have revealed key structural features for the CFTR potentiating activity of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold.[6][7] The acyl group at the 2-position of the tetrahydro-γ-carboline core plays a crucial role. Specifically, a 5'-trifluoromethyl-pyrazol-3'-yl residue was identified as an ideal acylating group.[6] Removal or replacement of the trifluoromethyl group on the pyrazole ring with smaller alkyl or phenyl groups led to a significant loss of activity.[6]

Alternative Scaffold: Spiro[piperidine-4,1'-pyrido[3,4-b]indole]

A class of spiro[piperidine-4,1'-pyrido[3,4-b]indole] derivatives has been identified as "co-potentiators" that act synergistically with existing potentiators like VX-770 to rescue the function of minimal function CFTR mutants.[10] SAR studies on this scaffold showed that substitutions on the indole and benzyl moieties significantly impact potency. For instance, analog 2i , with a 6'-methoxyindole and a 2,4,5-trifluorobenzyl substituent, demonstrated an EC50 of approximately 600 nM for the activation of N1303K-CFTR, representing a significant improvement over the initial hit compound.[10]

Performance Comparison: Serotonin Receptor Modulation

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is also a known pharmacophore for ligands of serotonin (5-HT) receptors. These receptors are implicated in a wide range of physiological and pathological processes, making them important drug targets.

Quantitative Comparison of Serotonin Receptor Ligands

The following table presents the binding affinities (Ki) of various ligands for different serotonin receptor subtypes. This includes derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold and an alternative pyrano[2,3,4-cd]indole scaffold.

Compound IDScaffoldTarget 5-HT Receptor SubtypeKi (nM)
Halogenated DMT derivatives Indole5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, 5-HT7High nanomolar affinity
6b Pyrano[2,3,4-cd]indole5-HT61
7b Pyrano[2,3,4-cd]indole (neutral analog)5-HT64
4b Pyrano[2,3,4-cd]indole (nitrile derivative)5-HT6266
5b Pyrano[2,3,4-cd]indole (carbonyl derivative)5-HT6755

Data for Halogenated DMT derivatives indicates a general high affinity for several 5-HT receptor subtypes.[11] Data for compounds 4b, 5b, 6b, and 7b are from a study on 5-HT6 receptor ligands.[12][13]

Alternative Scaffold: Pyrano[2,3,4-cd]indole

The pyrano[2,3,4-cd]indole scaffold has been designed and synthesized as a novel chemotype for selective 5-HT6 receptor ligands.[12][13] SAR studies revealed that the addition of an aromatic-sulfonyl moiety at the indole nitrogen and the nature of this group significantly influence binding affinity.[12] For instance, compounds with a 1-naphthylsulfonyl moiety (6b and 7b ) exhibited higher affinity than their benzenesulfonyl counterparts.[12] Interestingly, both basic (6b ) and neutral (7b ) analogs of this scaffold displayed high, nanomolar affinity for the 5-HT6 receptor.[12][13]

Experimental Protocols

Synthesis of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles

A general synthetic route to acylated 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles involves the coupling of substituted γ-carbolines with various carboxylic acids.

General Procedure:

  • To a solution of the substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a base (e.g., DIPEA or triethylamine).

  • Add the desired carboxylic acid to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions (e.g., NaHCO3, brine) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to afford the desired acylated derivative.

For specific reaction conditions and yields, refer to the supplementary information of the relevant publications.[6][14]

Halide-Sensitive YFP (HS-YFP) Quenching Assay for CFTR Function

This high-throughput assay is used to measure the function of CFTR channels.

Principle: Cells co-expressing CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are used. The YFP variant is engineered to be quenched by iodide but not chloride.[15] When functional CFTR channels are present and open, the addition of iodide to the extracellular medium leads to an influx of iodide into the cell, which then quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.[15]

Protocol Outline:

  • Plate cells expressing both the CFTR mutant of interest and the HS-YFP in a microplate.

  • Incubate the cells with test compounds (e.g., potentiators) for a defined period.

  • Activate CFTR channels using a cAMP agonist, such as forskolin.[16]

  • Initiate the quenching measurement by replacing the chloride-containing buffer with an iodide-containing buffer.

  • Monitor the decrease in YFP fluorescence over time using a fluorescence plate reader.

  • Calculate the rate of quenching to determine the CFTR channel activity.

Radioligand Binding Assay for Serotonin Receptors

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). A non-radiolabeled test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.

Protocol Outline:

  • Prepare cell membranes from cells overexpressing the specific serotonin receptor subtype of interest.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

  • Add increasing concentrations of the test compound to the wells.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled, high-affinity ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 and subsequently the Ki value of the test compound.

Visualization of Pathways and Workflows

Signaling Pathways

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_alpha_s Gαs GPCR->G_alpha_s Activates AC AC ATP_cAMP ATP -> cAMP AC->ATP_cAMP CFTR CFTR R_Domain R-Domain Phosphorylation NBD_ATP ATP Binding to NBDs Channel_Opening Channel Opening G_alpha_s->AC Activates PKA PKA ATP_cAMP->PKA Activates PKA->R_Domain Phosphorylates R_Domain->NBD_ATP Allows NBD_ATP->Channel_Opening Leads to Cl_ion Cl- Efflux Channel_Opening->Cl_ion

Serotonin_Receptor_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling 5HT1A 5-HT1A Gi_o Gαi/o 5HT1A->Gi_o 5HT2A 5-HT2A Gq_11 Gαq/11 5HT2A->Gq_11 5HT4_6_7 5-HT4/6/7 Gs Gαs 5HT4_6_7->Gs AC_inhib AC_inhib Gi_o->AC_inhib PLC PLC Gq_11->PLC AC_act AC_act Gs->AC_act cAMP_dec cAMP_dec AC_inhib->cAMP_dec IP3_DAG IP3_DAG PLC->IP3_DAG cAMP_inc cAMP_inc AC_act->cAMP_inc PKA_inhib PKA_inhib cAMP_dec->PKA_inhib Ca_PKC Ca_PKC IP3_DAG->Ca_PKC PKA_act PKA_act cAMP_inc->PKA_act

Experimental Workflows

HTS_Workflow Start Start HTS Compound_Library Compound Library Start->Compound_Library Compound_Addition Add Compounds Compound_Library->Compound_Addition Cell_Plating Plate CFTR/YFP Expressing Cells Cell_Plating->Compound_Addition Incubation Incubate Compound_Addition->Incubation CFTR_Activation Activate CFTR (e.g., Forskolin) Incubation->CFTR_Activation Iodide_Addition Add Iodide Buffer CFTR_Activation->Iodide_Addition Fluorescence_Reading Read Fluorescence Quenching Iodide_Addition->Fluorescence_Reading Data_Analysis Data Analysis (Identify Hits) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Radioligand_Binding_Workflow Start Start Assay Membrane_Prep Prepare Receptor- Expressing Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate: Membranes, Radioligand, Test Compound Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Calculate IC50 & Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Conclusion

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold represents a valuable starting point for the development of potent and selective modulators of important biological targets such as CFTR and serotonin receptors. The structure-activity relationships explored herein provide a roadmap for the rational design of novel derivatives with improved pharmacological properties. Furthermore, the comparison with alternative scaffolds highlights the diversity of chemical structures that can be employed to target these proteins. The detailed experimental protocols and workflow visualizations serve as a practical resource for researchers in the field of drug discovery and development.

References

Benchmarking the Selectivity of Novel 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as a tetrahydro-γ-carboline, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have shown promise in a range of therapeutic areas, acting on diverse biological targets. This guide provides a comparative analysis of the selectivity of novel derivatives of this scaffold, focusing on their performance as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. The information presented herein is based on published experimental data to aid in the evaluation and further development of this promising class of compounds.

Comparative Selectivity of Lead Compounds

While comprehensive public data on the broad off-target selectivity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives is limited, this section presents the on-target potency of two lead compounds from this class. In drug discovery, a thorough understanding of a compound's selectivity is crucial to predict its potential for off-target side effects. Typically, lead compounds undergo extensive selectivity profiling against a panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. Commercial services such as the Eurofins SafetyScreen44™ panel and the DiscoverX KINOMEscan® are industry standards for such assessments. The data presented below highlights the high on-target potency of these derivatives, which is a critical first step in developing a selective therapeutic.

CFTR Potentiator: Enantiomerically Pure Compound 39

Recent studies have identified a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as a novel class of CFTR potentiators.[1][2] These compounds are of interest for the treatment of cystic fibrosis. The enantiomerically pure compound 39 has emerged as a particularly potent derivative.[1][2]

CompoundTargetAssay FormatPotency (EC50)Reference CompoundReference EC50
39 F508del-CFTRYFP-based functional assay30 nMVX-770 (Ivacaftor)180 nM
39 G551D-CFTRYFP-based functional assay160 nMVX-770 (Ivacaftor)100 nM
TRPV1 Antagonist: Compound 6g

A series of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives, a closely related isomer to the core scaffold, have been developed as potent TRPV1 antagonists for the potential treatment of pain. Compound 6g has been identified as a lead candidate from this series.

CompoundTargetAssay FormatPotency (IC50)Notes
6g human TRPV1Calcium imaging assay75 nMPotent antagonism of capsaicin-induced activation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of in vitro data. Below are the methodologies for the key assays used to characterize the activity of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives discussed in this guide.

YFP-Based Functional Assay for CFTR Potentiation

This assay measures the potentiation of CFTR channel activity by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) in response to iodide influx.

Cell Line:

  • Fischer Rat Thyroid (FRT) cells stably co-expressing human F508del-CFTR or G551D-CFTR and a halide-sensitive YFP (H148Q/I152L).

Materials:

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Stimulation solution: Forskolin (10 µM) in assay buffer to activate CFTR.

  • Test compounds: Serial dilutions of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives.

  • Iodide solution: PBS with 147 mM NaCl replaced by 147 mM NaI.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the FRT cells into 96-well microplates and culture until they form a confluent monolayer.

  • Compound Incubation: Wash the cells with assay buffer and then incubate with the test compounds at various concentrations for 15-30 minutes at 37°C.

  • CFTR Activation: Add the stimulation solution containing forskolin to each well and incubate for 5-10 minutes at 37°C.

  • Fluorescence Measurement: Place the microplate in a fluorescence plate reader and measure the baseline YFP fluorescence.

  • Iodide Addition: Add the iodide solution to each well and immediately begin kinetic fluorescence readings. The influx of iodide through open CFTR channels quenches the YFP fluorescence.

  • Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Calculate the initial rate of quenching for each concentration of the test compound. Plot the rate of quenching against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Calcium Imaging Assay for TRPV1 Antagonism

This assay measures the ability of a compound to inhibit the activation of TRPV1 channels by monitoring changes in intracellular calcium concentration using a fluorescent calcium indicator.

Cell Line:

  • Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1.

Materials:

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium indicator dye: Fluo-4 AM.

  • TRPV1 agonist: Capsaicin.

  • Test compounds: Serial dilutions of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives.

  • 96-well black, clear-bottom microplates.

  • Fluorescence imaging plate reader or a fluorescence microscope equipped with a calcium imaging system.

Procedure:

  • Cell Plating: Seed the HEK293-hTRPV1 cells into 96-well microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM in assay buffer for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with the test compounds at various concentrations for 15-30 minutes at room temperature.

  • Baseline Fluorescence: Measure the baseline fluorescence of the cells.

  • TRPV1 Activation: Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and immediately begin kinetic fluorescence readings.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium through activated TRPV1 channels. To determine the inhibitory effect of the test compounds, calculate the percentage of inhibition of the capsaicin-induced calcium response. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and the methods used to assess the selectivity of these novel compounds.

CFTR_Potentiation_Pathway cluster_membrane Cell Membrane CFTR CFTR Channel (Gating Defect) Chloride_in Cl- (in) CFTR->Chloride_in AC Adenylate Cyclase cAMP cAMP AC->cAMP produces GPCR GPCR GPCR->AC Forskolin Forskolin (Activator) Forskolin->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->CFTR phosphorylates Potentiator 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indole Derivative Potentiator->CFTR binds to and increases open probability Chloride_out Cl- (out) Chloride_out->CFTR influx

Caption: Signaling pathway of CFTR potentiation.

TRPV1_Antagonism_Pathway cluster_membrane Sensory Neuron Membrane TRPV1 TRPV1 Channel Ca_in Ca2+ (in) TRPV1->Ca_in Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 activates Antagonist 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indole Derivative Antagonist->TRPV1 blocks Ca_out Ca2+ (out) Ca_out->TRPV1 influx Depolarization Membrane Depolarization Ca_in->Depolarization leads to Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal initiates

Caption: Signaling pathway of TRPV1 antagonism.

YFP_Assay_Workflow start Seed FRT-CFTR-YFP cells in 96-well plate wash1 Wash cells with assay buffer start->wash1 add_compound Add test compound and incubate wash1->add_compound add_forskolin Add forskolin to activate CFTR add_compound->add_forskolin read_baseline Measure baseline YFP fluorescence add_forskolin->read_baseline add_iodide Add iodide solution read_baseline->add_iodide read_kinetic Kinetic fluorescence reading add_iodide->read_kinetic analyze Analyze rate of fluorescence quench read_kinetic->analyze end Determine EC50 analyze->end

Caption: Experimental workflow for the YFP-based CFTR assay.

Calcium_Assay_Workflow start Seed HEK293-hTRPV1 cells in 96-well plate wash1 Wash cells with assay buffer start->wash1 load_dye Load cells with Fluo-4 AM wash1->load_dye wash2 Wash to remove excess dye load_dye->wash2 add_compound Add test compound (antagonist) wash2->add_compound read_baseline Measure baseline fluorescence add_compound->read_baseline add_agonist Add capsaicin (agonist) read_baseline->add_agonist read_kinetic Kinetic fluorescence reading add_agonist->read_kinetic analyze Analyze inhibition of calcium influx read_kinetic->analyze end Determine IC50 analyze->end

Caption: Experimental workflow for the TRPV1 calcium imaging assay.

References

A Head-to-Head Comparison of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole and Dimebolin Analogs in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of two closely related heterocyclic scaffolds: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole and its well-known derivative, Dimebolin (latrepirdine), along with their respective analogs. This document summarizes key experimental data on their mechanisms of action, receptor binding affinities, and neuroprotective effects, offering a valuable resource for the development of novel therapeutics for neurodegenerative diseases.

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core structure is a key pharmacophore found in a variety of biologically active compounds.[1] Dimebolin, a notable derivative of this scaffold, was initially developed as an antihistamine in Russia and later investigated for its potential in treating Alzheimer's and Huntington's diseases.[2][3] Research into both the parent scaffold and Dimebolin analogs has revealed a complex polypharmacology, with activities spanning multiple targets relevant to neurodegeneration, including cholinesterases, serotonin receptors, and NMDA receptors.[3][4][5]

Comparative Pharmacological Data

The following tables summarize the quantitative data for 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives and Dimebolin analogs, focusing on their inhibitory or binding activities at key neurological targets.

Table 1: Cholinesterase Inhibition

Compound ClassDerivativeTargetIC50 (µM)Reference
Dimebolin DimebolinAcetylcholinesterase (AChE)42[6]
DimebolinButyrylcholinesterase (BuChE)7.9[6]
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Analogs 5-vinyl/allyl derivatives (e.g., 4a-f)AChE & BuChEModerate Inhibition at 20 µM[7]

Table 2: Serotonin 5-HT6 Receptor Binding Affinity

Compound ClassDerivativeTargetK_i_ (nM)Reference
Dimebolin Dimebolin (human recombinant)5-HT626.0 ± 2.5[4]
Dimebolin (rat recombinant)5-HT6119.0 ± 14.0[4]
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Analogs Various substituted analogs5-HT6Potent antagonists[8]

Table 3: NMDA Receptor Antagonism

Compound ClassDerivativeTargetIC50 / K_i_ (µM)Reference
Dimebolin DimebolinNMDA Receptor (phencyclidine binding site)K_i_ = 105 ± 18[5]
Dimebolin (NMDA-induced Ca2+ influx)NMDA Receptor> 50[5]
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Analogs 7-hydroxy-2-(4-phenylbutyl)-1,2,3,4-tetrahydropyrido-[3,4-b]indoleNR1A/2B Receptors0.05[9]

Table 4: Neuroprotective Activity

Compound ClassDerivativeAssayEC50 / Effective ConcentrationReference
Dimebolin DimebolinProtection against Aβ25-35 neurotoxicity25 µM[6]
DimebolinProtection against glutamate-induced apoptosisSignificant at 50 µM[2]
DimebolinProtection against oxygen-glucose deprivationMaximum protection (85%) at 30 µM[10]
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Analogs SMe1EC2Reduction of hypoxic impairment of neurotransmission0.03-10.0 µM[11]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are believed to be multifactorial. Dimebolin and its analogs have been shown to modulate several key signaling pathways implicated in neuronal survival and death.

Neuroprotective Mechanisms Potential Neuroprotective Mechanisms of Dimebolin and Analogs Dimebolin Dimebolin / Analogs Mitochondria Mitochondrial Permeability Transition Pore Dimebolin->Mitochondria Inhibition NMDA_R NMDA Receptor Dimebolin->NMDA_R Antagonism Ca_Channels Voltage-gated Ca2+ Channels Dimebolin->Ca_Channels Blockade HT6_R 5-HT6 Receptor Dimebolin->HT6_R Antagonism AChE Acetylcholinesterase Dimebolin->AChE Inhibition Neuroprotection Neuroprotection Mitochondria->Neuroprotection Stabilization Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Ca_Channels->Ca_Influx Cognition Cognitive Enhancement HT6_R->Cognition Modulation AChE->Cognition Increased Acetylcholine Ca_Influx->Neuroprotection Reduction of Excitotoxicity

Caption: Multi-target neuroprotective mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key assays used to evaluate the compounds discussed.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

AChE Inhibition Assay Workflow Workflow for AChE Inhibition Assay (Ellman's Method) Start Start Prepare_Reagents Prepare Reagents: - AChE solution - DTNB (Ellman's reagent) - Acetylthiocholine iodide (substrate) - Test compounds Start->Prepare_Reagents Incubate Incubate AChE with test compound or vehicle Prepare_Reagents->Incubate Add_Substrate Add DTNB and acetylthiocholine iodide Incubate->Add_Substrate Measure_Absorbance Measure absorbance at 412 nm over time using a microplate reader Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate percentage of inhibition and determine IC50 value Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: AChE inhibition assay workflow.

Protocol Details:

  • Reagent Preparation: All reagents are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: The enzyme (AChE) is pre-incubated with various concentrations of the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate (acetylthiocholine iodide) and DTNB.

  • Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

5-HT6 Receptor Binding Assay

This assay determines the affinity of a compound for the 5-HT6 receptor.

5HT6 Receptor Binding Assay Workflow for 5-HT6 Receptor Binding Assay Start Start Prepare_Membranes Prepare cell membranes expressing 5-HT6 receptors Start->Prepare_Membranes Incubate_Components Incubate membranes with radioligand (e.g., [3H]LSD) and test compound Prepare_Membranes->Incubate_Components Separate_Bound_Unbound Separate bound from unbound radioligand by rapid filtration Incubate_Components->Separate_Bound_Unbound Measure_Radioactivity Measure radioactivity of the filter-bound complex Separate_Bound_Unbound->Measure_Radioactivity Calculate_Affinity Calculate Ki value from IC50 and radioligand concentration Measure_Radioactivity->Calculate_Affinity End End Calculate_Affinity->End

Caption: 5-HT6 receptor binding assay workflow.

Protocol Details:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated in a buffer containing a known concentration of a radiolabeled ligand that binds to the 5-HT6 receptor (e.g., [³H]LSD) and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.

NMDA Receptor Functional Assay (Calcium Influx)

This cell-based assay measures the ability of a compound to block NMDA receptor-mediated calcium influx.

NMDA Receptor Functional Assay Workflow for NMDA Receptor Functional Assay Start Start Culture_Cells Culture neuronal cells or cell lines expressing NMDA receptors Start->Culture_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Culture_Cells->Load_Dye Add_Compound Add test compound at varying concentrations Load_Dye->Add_Compound Stimulate_Receptor Stimulate NMDA receptors with glutamate and glycine Add_Compound->Stimulate_Receptor Measure_Fluorescence Measure changes in intracellular calcium via fluorescence intensity Stimulate_Receptor->Measure_Fluorescence Calculate_Activity Calculate IC50 or EC50 values Measure_Fluorescence->Calculate_Activity End End Calculate_Activity->End

Caption: NMDA receptor functional assay workflow.

Protocol Details:

  • Cell Culture: Primary neurons or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.

  • Compound Application: The test compound is added to the cells at various concentrations.

  • Receptor Stimulation: The NMDA receptors are activated by the addition of their co-agonists, glutamate and glycine.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the influx of calcium into the cells, is measured using a fluorescence plate reader.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium influx is quantified, and the IC50 value is determined.

Conclusion

Both 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives and Dimebolin analogs represent promising scaffolds for the development of multi-target drugs for neurodegenerative diseases. While Dimebolin itself showed mixed results in clinical trials, the exploration of its analogs and the broader class of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles continues to yield compounds with potent and diverse pharmacological profiles.

This guide highlights that while both classes share common targets, the specific substitutions on the core scaffold can significantly modulate their potency and selectivity. For instance, certain 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole analogs have demonstrated significantly higher potency as NMDA receptor antagonists compared to Dimebolin.[9] Conversely, Dimebolin's activity at the 5-HT6 receptor is well-characterized and contributes to its pro-cognitive effects.[4]

Future research should focus on systematic structure-activity relationship (SAR) studies to optimize the polypharmacology of these scaffolds, aiming for a balanced activity profile that maximizes therapeutic benefit while minimizing potential side effects. The experimental protocols and comparative data presented here provide a foundational resource for such endeavors.

References

Confirming Target Engagement of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for confirming the cellular target engagement of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole, a versatile scaffold identified in compounds targeting a range of proteins, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Sirtuin 2 (SIRT2). Understanding and confirming that a compound interacts with its intended molecular target within a cellular environment is a critical step in drug discovery and development. This document outlines experimental data and detailed protocols for various target engagement assays.

Comparison of Target Engagement Methodologies

A multi-faceted approach, combining direct biophysical assays with functional cellular readouts, provides the most robust evidence for a compound's mechanism of action. Below is a comparison of key techniques for confirming the target engagement of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives.

Method Principle Advantages Limitations Compound Modification Required?
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to an increased melting temperature.Label-free; applicable in intact cells and tissues; provides direct evidence of target binding.Not all protein-ligand interactions result in a significant thermal shift; requires specific antibodies for detection.No
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.Label-free; does not require compound modification; can identify unknown targets.Requires careful optimization of protease concentration and digestion time; may not be suitable for all proteins.No
Photo-affinity Labeling (PAL) A photoreactive group on the compound covalently crosslinks to the target protein upon UV irradiation, allowing for identification.Provides direct evidence of binding and can identify the binding site; applicable in live cells.Requires synthesis of a modified compound (photo-probe); potential for non-specific labeling.Yes
Functional Cellular Assays (e.g., YFP-based halide influx, Western Blot for downstream targets) Measures the functional consequence of target engagement (e.g., ion channel activity, post-translational modifications).Directly links target engagement to a biological outcome; high-throughput potential.Indirect measure of target binding; can be affected by off-target effects.No

Quantitative Data Summary

The following tables summarize experimental data for 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives and related compounds, demonstrating target engagement with CFTR, SIRT2, and a representative example for CETSA with a related tetrahydro-β-carboline.

Table 1: Functional Activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives as CFTR Potentiators

Compound IDCore ScaffoldAssay TypeTargetCell LineEC50 (µM)Efficacy (% of VX-770)
Compound 1 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoleYFP-based halide influxF508del-CFTRFRT0.885
Compound 2 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoleYFP-based halide influxG551D-CFTRFRT0.595

Data adapted from a study identifying novel CFTR potentiators.[1][2]

Table 2: Sirtuin 2 Inhibitory Activity of Functionalized 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles

Compound IDCore ScaffoldAssay TypeTargetIC50 (µM)Downstream Effect
Compound 3 Functionalized Tetrahydro-1H-pyrido[4,3-b]indoleIn vitro enzymatic assaySIRT23.5Increased α-tubulin acetylation
Compound 4 Functionalized Tetrahydro-1H-pyrido[4,3-b]indoleIn vitro enzymatic assaySIRT24.1Increased p53 acetylation

Data from a study identifying this scaffold as a novel class of SIRT2 inhibitors.[3]

Table 3: Cellular Thermal Shift Assay (CETSA) Data for a Tetrahydro-β-carboline Derivative

CompoundTargetCell LineConcentrationTemperature (°C)% Soluble Protein Remaining (vs. Vehicle)
Tetrahydro-β-carboline Derivative Eg5A5495 µM6575%
Vehicle Eg5A549-6530%

This data serves as an example of how CETSA can be applied to a similar heterocyclic scaffold to demonstrate target engagement.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivative or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Heat Shock: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze by SDS-PAGE and Western blotting using an antibody specific to the target protein (e.g., SIRT2).

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)
  • Cell Lysate Preparation: Lyse cultured cells in M-PER buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • Compound Incubation: Incubate cell lysates with the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivative or vehicle control for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., pronase, thermolysin) to the lysates and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and digestion time need to be empirically determined.

  • Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

  • Protein Analysis: Separate the protein samples by SDS-PAGE and visualize by Coomassie blue staining or perform Western blotting with an antibody against the target of interest.

  • Target Identification: For unbiased target identification, protein bands that are protected from proteolysis in the compound-treated sample can be excised from the gel and identified by mass spectrometry.

Photo-affinity Labeling (PAL)
  • Probe Synthesis: Synthesize a photo-affinity probe by chemically modifying the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole scaffold to include a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).

  • Cellular Labeling: Incubate cells with the photo-affinity probe for a specific duration. For competition experiments, pre-incubate cells with an excess of the unmodified parent compound.

  • UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.

  • Cell Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using streptavidin beads (for biotin tags) or click chemistry followed by affinity purification (for alkyne tags).

  • Protein Identification: Elute the enriched proteins and identify them by mass spectrometry.

Visualizations

Signaling_Pathway_CFTR cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR activates G_Protein G Protein GPCR->G_Protein activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces CFTR CFTR Channel Phosphorylated_CFTR Phosphorylated (Active) CFTR CFTR->Phosphorylated_CFTR G_Protein->AC activates PKA Protein Kinase A cAMP->PKA activates PKA->CFTR phosphorylates Chloride_Ion Cl- Phosphorylated_CFTR->Chloride_Ion efflux Compound 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indole Compound->Phosphorylated_CFTR potentiates

Caption: CFTR Signaling Pathway and Point of Intervention.

Experimental_Workflow_CETSA Start Start: Cell Culture Treat_Cells Treat cells with Compound or Vehicle Start->Treat_Cells Heat_Shock Apply Temperature Gradient (Heat Shock) Treat_Cells->Heat_Shock Lyse_Cells Cell Lysis Heat_Shock->Lyse_Cells Centrifuge Centrifugation to separate soluble and aggregated proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Collect_Supernatant Analyze Analyze by Western Blot Collect_Supernatant->Analyze End End: Determine Melting Curve Shift Analyze->End

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Signaling_Pathway_SIRT2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIRT2 SIRT2 Acetylated_Tubulin Acetylated α-tubulin SIRT2->Acetylated_Tubulin deacetylates Acetylated_p53 Acetylated p53 SIRT2->Acetylated_p53 deacetylates Compound 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indole Compound->SIRT2 inhibits Deacetylated_Tubulin Deacetylated α-tubulin Acetylated_Tubulin->Deacetylated_Tubulin Microtubule_Dynamics Microtubule Dynamics Deacetylated_Tubulin->Microtubule_Dynamics regulates Deacetylated_p53 Deacetylated p53 Acetylated_p53->Deacetylated_p53 Apoptosis_CellCycle Apoptosis & Cell Cycle Arrest Deacetylated_p53->Apoptosis_CellCycle regulates

Caption: SIRT2 Signaling and Inhibition.

References

Safety Operating Guide

Proper Disposal of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A Safety and Compliance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole, a compound utilized in medicinal chemistry for the development of novel pharmaceuticals.[1] Adherence to these guidelines is critical due to the potential hazards associated with this class of chemicals.

Hazard Profile and Safety Precautions

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole and its derivatives are classified as hazardous materials.[2] Key hazard statements associated with similar compounds include:

  • Harmful if swallowed.[3][4]

  • Harmful in contact with skin.[3]

  • Causes skin irritation.[3][4]

  • Causes serious eye irritation.[3][4]

  • May cause respiratory irritation.[3][4]

Before initiating any disposal procedure, it is mandatory to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of fumes.[5][6]

Quantitative Data Summary

ParameterValueReference Compound(s)
GHS Hazard Statements H302, H312, H315, H319, H332, H3352-methyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole, 1H,2H,3H,4H,5H-pyrido[4,3-b]indole
Precautionary Statements P261, P280, P302+P352, P305+P351+P338, P5016-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, (S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Recommended Extinguishing Media Water spray, dry chemical, carbon dioxide, or chemical foam6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, 6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride

Step-by-Step Disposal Protocol

The primary directive for the disposal of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is to consign it to an approved waste disposal plant.[2][5][6] Do not dispose of this chemical into drains, waterways, or the soil.[5][6]

1. Waste Identification and Segregation:

  • Identify all waste containing 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole. This includes pure compound, solutions, and contaminated materials (e.g., filter paper, gloves, vials).
  • Segregate this waste into a dedicated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical.

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[5][6]
  • For solid spills, carefully vacuum or sweep up the material.[5][6]
  • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand).[5][6]
  • Place all contaminated materials into a suitable, sealed container for disposal.[5][6]
  • Wash the spill area thoroughly.

3. Container Labeling and Storage:

  • The waste container must be clearly labeled with the chemical name "2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole" and the appropriate hazard symbols (e.g., "Harmful," "Irritant").
  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[5] The storage area should be secure and locked.[5][6]

4. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
  • Consult local, state, and federal regulations to ensure full compliance with all legal requirements for hazardous waste disposal.[5]
  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole.

start Identify Waste: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is_spill Is it a spill? start->is_spill spill_cleanup Contain and Clean Up Spill with Inert Absorbent is_spill->spill_cleanup Yes package_waste Segregate and Package in Labeled, Sealed Container is_spill->package_waste No spill_cleanup->package_waste store_waste Store in a Cool, Dry, Well-Ventilated, Secure Area package_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal provide_sds Provide Safety Data Sheet to Disposal Company contact_disposal->provide_sds end_disposal Dispose via Approved Waste Disposal Plant provide_sds->end_disposal

Caption: Disposal workflow for 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole.

References

Personal protective equipment for handling 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole.

This document provides crucial safety and logistical information for the proper handling of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole (CAS No. 6208-60-2), a heterocyclic compound utilized in pharmaceutical development and biological research.[1] Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is classified as a hazardous chemical.[2] It is known to cause skin and eye irritation and may cause respiratory irritation.[3][4] Ingestion may also be harmful.[2][4] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards. To be worn when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., Nitrile) and impervious lab coatGloves must be inspected before use. One pair of gloves should be worn under the gown cuff and another over the cuff.[5]
Respiratory Protection NIOSH-approved respiratorRequired when handling the compound in a manner that may generate dust or aerosols, or when working outside of a certified chemical fume hood.[5]
Body Protection Disposable, long-sleeved, solid-front gown made of low-permeability fabricGowns should be changed immediately if contaminated.[5]

Operational and Handling Protocol

Proper handling procedures are critical to minimize exposure risk. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace by covering surfaces with absorbent, disposable liners.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control potential dust and vapors.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3] Decontaminate all work surfaces.

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[3]

Disposal Plan

Proper disposal of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole and its containers is crucial to prevent environmental contamination.

Waste Disposal Guidelines:

  • Chemical Waste: Dispose of the compound and any contaminated materials (e.g., gloves, liners) in a designated, approved hazardous waste container.[3]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.

  • Regulations: All disposal must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[3]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure TypeFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
Skin Contact Wash off immediately with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice.[3]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3] If feeling unwell, call a poison center or doctor.[3]
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.[2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place it into a suitable disposal container. Prevent further leakage if it is safe to do so.[3]

Workflow for Safe Handling of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh and Transfer Compound B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Wash Hands and Exposed Skin E->F G Dispose of Contaminated Materials F->G H Dispose of Chemical Waste G->H

Caption: Workflow for the safe handling of chemical compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。